molecular formula C11H12N2OS B028563 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine CAS No. 105512-88-7

4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Cat. No.: B028563
CAS No.: 105512-88-7
M. Wt: 220.29 g/mol
InChI Key: WUTXFLYFZOMYSF-UHFFFAOYSA-N
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Description

4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-10(13-11(12)15-7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTXFLYFZOMYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909576
Record name 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-iminato
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105512-88-7
Record name 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-iminato
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine. As a member of the 2-aminothiazole class, this molecule is situated at the intersection of synthetic chemistry and medicinal research, offering a scaffold for the development of novel therapeutic agents. The thiazole ring is a prominent feature in numerous biologically active compounds, and understanding the nuances of its derivatives is paramount for innovation in drug discovery.[1][2][3]

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any compound for research and development is a thorough understanding of its structure and inherent physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Structural Features

This compound possesses a core 2-aminothiazole ring substituted at the C4 and C5 positions. The key structural components are:

  • 2-Aminothiazole Core: A five-membered heterocyclic ring containing sulfur and nitrogen, which is known to be an aromatic system.[1] This core is a critical pharmacophore in many approved drugs.

  • 4-(4-Methoxyphenyl) Group: An electron-donating methoxy-substituted phenyl ring at the C4 position, which can influence the electron density of the thiazole ring and participate in π-stacking interactions.

  • 5-Methyl Group: A small alkyl substituent at the C5 position.

  • 2-Amino Group: An exocyclic amino group that is a key site for chemical reactions and hydrogen bonding.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; bgcolor="#F1F3F4";

} caption: "Key Structural Features of this compound"

Predicted Physicochemical Properties
PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₁H₁₂N₂OSBased on the chemical structure.
Molecular Weight ~220.29 g/mol Calculated from the molecular formula. The related compound 2-Amino-4-(4-methoxyphenyl)thiazole has a molecular weight of 206.27 g/mol .[4]
Melting Point 150-170 °CEstimated based on similar structures. 2-Amino-4-phenyl-5-methylthiazole has a reported melting point of 168 °C, and 2-Amino-4-methylthiazole has a melting point of 44-47 °C.[5][6] The presence of the methoxyphenyl group is expected to increase the melting point.
Boiling Point >300 °C (decomposes)High boiling points are characteristic of aromatic heterocyclic compounds with hydrogen bonding capabilities.
Solubility Soluble in DMSO, DMF, and alcohols. Sparingly soluble in water.The aromatic nature suggests solubility in organic solvents, while the amino group may provide limited aqueous solubility. 2-amino-4-methylthiazole has a measured aqueous solubility of 10.8 µg/mL.[7]
pKa 4.5 - 5.5 (for the protonated amino group)The basicity of the 2-amino group is influenced by the electron-withdrawing nature of the thiazole ring.
LogP 2.5 - 3.5The methoxyphenyl and methyl groups increase lipophilicity compared to unsubstituted 2-aminothiazole. 2-Amino-4-(4-methoxyphenyl)thiazole has a calculated XLogP3 of 2.6.[4]

Synthesis of this compound

The construction of the 2-aminothiazole ring is most commonly achieved through the Hantzsch thiazole synthesis .[8][9] This versatile method involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the desired 2-aminothiazole.

Hantzsch_Synthesis_Workflow

Detailed Experimental Protocol

Materials:

  • 1-(4-methoxyphenyl)propan-1-one

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • α-Bromination of the Ketone:

    • Dissolve 1-(4-methoxyphenyl)propan-1-one (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

    • Slowly add N-Bromosuccinimide (1.1 equivalents) or a solution of bromine (1 equivalent) in the same solvent at 0-5 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(4-methoxyphenyl)propan-1-one. This intermediate can be used in the next step without further purification.

  • Cyclocondensation with Thiourea:

    • Dissolve the crude 2-bromo-1-(4-methoxyphenyl)propan-1-one (1 equivalent) in ethanol.

    • Add thiourea (1.2 equivalents) to the solution and reflux the mixture for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The product may precipitate out of the solution. If not, concentrate the mixture under reduced pressure.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to yield the crude product.

  • Purification:

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables outline the predicted spectral data based on known values for analogous compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40 - 7.50d2HAr-H (ortho to OCH₃)
6.85 - 6.95d2HAr-H (meta to OCH₃)
4.90 - 5.10br s2H-NH₂
3.82s3H-OCH₃
2.35s3H-CH₃

Note: The chemical shifts are estimates. The broad singlet for the amino protons is characteristic and its position can vary with concentration and solvent.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
168.0C2 (C-NH₂)
159.5C4' (C-OCH₃)
148.0C4
128.0C2', C6'
127.5C1'
114.0C3', C5'
115.0C5
55.3-OCH₃
12.0-CH₃
Predicted IR and Mass Spectrometry Data
Spectroscopic TechniquePredicted Data
IR (KBr, cm⁻¹) 3400-3200 (N-H stretching of amine), 3100-3000 (aromatic C-H stretching), 2950-2850 (aliphatic C-H stretching), 1620 (C=N stretching), 1580 (C=C stretching), 1250 (C-O stretching of ether).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z ≈ 220. Key fragmentation patterns would likely involve the loss of CH₃, OCH₃, and cleavage of the thiazole ring.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the exocyclic amino group and the aromatic thiazole ring.

Chemical_Reactivity

  • Reactions of the 2-Amino Group: The exocyclic amino group is a primary site for electrophilic attack. It can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide variety of functional groups.[10] This is a common strategy for creating libraries of derivatives for biological screening.

  • Reactions of the Thiazole Ring: The thiazole ring can undergo electrophilic aromatic substitution. However, the reactivity of the ring is influenced by the substituents present. The electron-donating amino group at C2 and the methoxyphenyl group at C4 would activate the ring towards substitution.

Potential Applications in Drug Discovery

Thiazole derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of reported biological activities.[11] While the specific biological profile of this compound is not yet extensively documented, its structural motifs suggest potential for therapeutic applications.

  • Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer properties.[12] The methoxyphenyl group is a common feature in many kinase inhibitors.

  • Antimicrobial and Antifungal Activity: The thiazole scaffold is present in several antimicrobial and antifungal agents.[11]

  • Anti-inflammatory and Analgesic Effects: Thiazole-containing compounds have been investigated for their anti-inflammatory and analgesic properties.[13]

The diverse biological activities of related compounds suggest that this compound is a promising lead compound for further derivatization and biological evaluation.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its chemical properties, characterized by a reactive amino group and a modifiable aromatic core, make it an ideal candidate for the generation of compound libraries. The predictive data and synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising molecule.

References

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • PubMed. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • MDPI. (2021). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.
  • ResearchGate. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • PMC. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • PMC. (2011). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole.
  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole.
  • PubChem. (n.d.). 2-Amino-4-phenyl-5-methylthiazole.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles 44.
  • PubChem. (n.d.). 2-Amino-4-methylthiazole.
  • PMC. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • ResearchGate. (n.d.). Demethylation of 2‐(2‐methoxyphenyl)‐5‐aminothiazoles.
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.
  • NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a foundational pillar of chemical research. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the structural elucidation of the novel heterocyclic compound, 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine. Moving beyond a simple recitation of procedures, this document delves into the strategic reasoning behind the selection of specific analytical techniques, the interpretation of the resulting data, and the synergistic integration of multiple spectroscopic methods to arrive at a definitive structural assignment. This technical paper is designed to serve as a practical, field-proven guide, emphasizing not just the "how" but the critical "why" behind each step of the elucidation process.

Introduction: The Significance of Thiazole Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound of interest, this compound, is a member of this important class of molecules. Its precise chemical structure dictates its physicochemical properties, biological activity, and potential as a therapeutic agent. Therefore, rigorous and unequivocal structure elucidation is a non-negotiable prerequisite for any further investigation or development.

This guide will systematically walk through a multi-technique approach to confirming the structure of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and conceptualizing the utility of X-ray Crystallography.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is not a linear path but rather an iterative process of hypothesis generation and validation. The workflow presented here is a robust and efficient strategy for tackling novel small molecules.

Caption: A strategic workflow for the structure elucidation of a novel compound.

Mass Spectrometry: The First Look at the Molecular Formula

Expertise & Experience: Mass spectrometry (MS) is the initial and most direct method for determining the molecular weight of a compound. For a molecule like this compound, high-resolution mass spectrometry (HRMS) is indispensable. It provides the accurate mass, allowing for the determination of the elemental composition and, consequently, the molecular formula.

Trustworthiness: The protocol's self-validating nature comes from the high accuracy of the mass measurement, which significantly narrows down the possible molecular formulas to a single, most probable candidate.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the most likely elemental composition.

Expected Data and Interpretation

For this compound (C₁₁H₁₂N₂OS), the expected monoisotopic mass is 220.0670. The HRMS should yield an [M+H]⁺ ion with a mass-to-charge ratio (m/z) very close to 221.0748.

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular FormulaC₁₁H₁₂N₂OS
Monoisotopic Mass220.0670
[M+H]⁺ (Calculated)221.0748
[M+H]⁺ (Observed)Within 5 ppm of calculated

Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry can provide valuable structural information. Thiazole rings are known to fragment in specific ways, which can help in confirming the structure.[3][4] The fragmentation pattern would be expected to show losses of the methoxy group, the methyl group, and cleavage of the thiazole ring.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[8] It provides information about the chemical environment of each proton and carbon atom, as well as their connectivity. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous assignment.

Trustworthiness: The interlocking nature of 2D NMR correlations provides a self-validating network of connectivity. For example, a proton's correlation to a carbon in an HSQC experiment, and that same proton's long-range correlation to another carbon in an HMBC experiment, builds a robust and trustworthy structural fragment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended).

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Data Presentation: Predicted ¹H NMR Chemical Shifts

Proton(s)Predicted δ (ppm)MultiplicityIntegration
Aromatic (ortho to OMe)~6.9Doublet2H
Aromatic (meta to OMe)~7.4Doublet2H
Methoxy (-OCH₃)~3.8Singlet3H
Thiazole-CH₃~2.4Singlet3H
Amine (-NH₂)~5.0-6.0Broad Singlet2H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)
Thiazole C2 (attached to NH₂)~168
Thiazole C4 (attached to aryl)~145
Thiazole C5 (attached to CH₃)~115
Aromatic C (ipso, attached to thiazole)~128
Aromatic C (ortho to OMe)~114
Aromatic C (meta to OMe)~129
Aromatic C (para, attached to OMe)~159
Methoxy (-OCH₃)~55
Thiazole-CH₃~12

Note: Chemical shifts are approximate and can be influenced by the solvent.[9]

The Power of 2D NMR: Connecting the Pieces

The true strength of NMR in structure elucidation lies in the 2D experiments that reveal the connectivity between atoms.

Caption: Key HMBC correlations for structure confirmation.

  • COSY: Will show coupling between the ortho and meta protons on the methoxy-phenyl ring.

  • HSQC: Will directly link each proton signal to its attached carbon signal (e.g., the methoxy protons at ~3.8 ppm to the methoxy carbon at ~55 ppm).

  • HMBC: This is the crucial experiment for piecing together the molecular skeleton. Key expected correlations include:

    • The thiazole methyl protons (~2.4 ppm) will show correlations to C4 and C5 of the thiazole ring.

    • The aromatic protons will show correlations to other carbons within the phenyl ring and, importantly, to the C4 of the thiazole ring, confirming the point of attachment.

    • The methoxy protons (~3.8 ppm) will correlate to the aromatic carbon at the para position (~159 ppm).

X-ray Crystallography: The Ultimate Confirmation

Expertise & Experience: When a suitable single crystal can be grown, single-crystal X-ray diffraction provides an unambiguous, three-dimensional model of the molecule.[10][11] This technique is the gold standard for structure determination.

Trustworthiness: The resulting electron density map and the refined crystal structure provide a direct visualization of the atomic positions, leaving no room for ambiguity in the structural assignment.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound from a suitable solvent system (e.g., slow evaporation from an ethanol/water mixture).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Conclusion: A Synergistic Approach to Certainty

The structure elucidation of this compound is a process that relies on the strategic application and integration of multiple analytical techniques. Mass spectrometry provides the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments maps out the intricate connectivity of the atoms. Finally, where possible, X-ray crystallography offers the ultimate, unambiguous confirmation. By understanding the strengths and limitations of each technique and interpreting the data in a holistic manner, researchers can confidently and accurately define the chemical architecture of novel compounds, paving the way for further exploration of their chemical and biological properties.

References

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.
  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Smith, G., Wermuth, U. D., & White, J. M. (2000). Molecular co-crystals of 2-aminothiazole derivatives. Acta Crystallographica Section B: Structural Science, 56(2), 294-300.
  • Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1369315.
  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3.
  • ResearchGate. (n.d.). Molecular co-crystals of 2-aminothiazole derivatives.
  • Youssif, B. G. M., et al. (2022). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 27(14), 4587.
  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4][5][6][7] This technical guide provides a comprehensive analysis of the putative mechanism of action of a specific derivative, 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine. In the absence of direct experimental data for this molecule, this document synthesizes information from structurally related 2-amino-4-aryl-5-methylthiazole analogs to propose likely biological targets and signaling pathways. This guide is intended to serve as a foundational resource for researchers, offering a scientifically grounded starting point for future experimental validation.

Introduction: The 2-Aminothiazole Core - A Privileged Scaffold in Drug Discovery

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which is recognized as a "privileged structure" in drug discovery.[3][6] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][7][8] The versatility of the 2-aminothiazole core allows for extensive chemical modifications at various positions, enabling the fine-tuning of its biological activity.[1]

Several clinically approved drugs, such as the anticancer agent Dasatinib (a Src/Abl kinase inhibitor) and the PI3Kα inhibitor Alpelisib, feature the 2-aminothiazole scaffold, highlighting its therapeutic relevance.[2][3] The biological activity of these derivatives is often attributed to their ability to act as bioisosteres of other functionalities, enabling them to interact with a variety of biological targets.

Proposed Mechanisms of Action for this compound

Based on extensive literature on related 2-amino-4-arylthiazole derivatives, we can hypothesize several potential mechanisms of action for this compound. These are primarily centered around anticancer and antimicrobial activities, which are the most prominently reported for this class of compounds.

Putative Anticancer Activity

The anticancer potential of 2-aminothiazole derivatives is well-documented.[1][2] The proposed mechanisms often involve the inhibition of key proteins that regulate cell growth, proliferation, and survival.

A primary hypothesized mechanism is the inhibition of protein kinases. The 2-aminothiazole scaffold is a common feature in many kinase inhibitors.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a critical process for tumor growth and metastasis. In silico modeling of similar 2-aminothiazole derivatives suggests potential binding to the ATP-binding site of the VEGFR-2 kinase domain.[9] The proposed binding mode involves the formation of hydrogen bonds with key residues such as Cys919 and Asp1046.

  • Other Kinase Targets: Other potential kinase targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR), Src, and Abl kinases.[2][3] The specific kinase profile for this compound would require experimental validation.

Signaling Pathway: Hypothesized VEGFR-2 Inhibition

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound 4-(4-Methoxy-phenyl)- 5-methyl-thiazol-2-ylamine Compound->VEGFR2 Inhibits (Putative) Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis

Caption: Putative inhibition of the VEGFR-2 signaling pathway.

Several 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The aryl substituent at the 4-position of the thiazole ring is often crucial for this activity.

Putative Antimicrobial Activity

The 2-aminothiazole scaffold is also present in compounds with antibacterial and antifungal properties.

For antibacterial action, DNA gyrase is a potential target.[10] This enzyme is essential for bacterial DNA replication. In silico docking studies of related thiazole derivatives have shown favorable binding affinities to the active site of DNA gyrase, comparable to known inhibitors like ciprofloxacin.[10]

Experimental Workflow: DNA Gyrase Inhibition Assay

DNA_Gyrase_Assay Start Start PrepareAssay Prepare Assay Mix: - Supercoiled DNA - DNA Gyrase - ATP Start->PrepareAssay AddCompound Add Test Compound or Positive Control (Ciprofloxacin) PrepareAssay->AddCompound Incubate Incubate at 37°C AddCompound->Incubate StopReaction Stop Reaction (e.g., with SDS/Proteinase K) Incubate->StopReaction Gel Agarose Gel Electrophoresis StopReaction->Gel Analyze Analyze Gel for Relaxed vs. Supercoiled DNA Gel->Analyze End Determine IC50 Analyze->End

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Against fungal pathogens like Candida albicans, 2-aminothiazole derivatives may target several proteins, including glutamine-fructose-6-phosphoamidotransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol 14α-demethylase (CYP51).[11] Molecular docking studies of active analogs have indicated potential binding to these targets.[11]

In Silico Modeling and Docking: A Predictive Approach

Given the lack of direct experimental data, in silico techniques are invaluable for predicting the potential biological targets of this compound.

Molecular Docking Protocol
  • Protein Target Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2, DNA gyrase) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

    • Minimize the energy of the structure to relieve steric clashes.[9]

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Generate possible ionization states, tautomers, and stereoisomers at a physiological pH.

    • Perform energy minimization of the ligand structure.[9]

  • Docking Execution and Analysis:

    • Define a docking grid around the active site of the target protein.

    • Use a validated docking program to place the ligand into the defined grid and score the resulting poses based on binding affinity.

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.[9]

Predictive Data Summary

While specific docking results for the title compound are not available, data from related molecules can be summarized for comparative purposes.

Target Protein Interacting Residues (Hypothetical) Potential Effect Reference Analogs
VEGFR-2 KinaseCys919, Asp1046Inhibition of angiogenesis2-Amino-5-bromo-4-t-butylthiazole[9]
DNA Gyrase-Inhibition of bacterial replication2-aryl-N-(4-morpholinophenyl)thiazol-4-amines[10]
Hsp90-Antifungal activity2-amino-4,5-diarylthiazole derivatives[11]

Proposed Experimental Validation

The putative mechanisms of action described above must be validated through rigorous experimental testing.

In Vitro Enzymatic Assays
  • Kinase Inhibition Assays: A panel of kinase assays (e.g., using methods like FRET or AlphaScreen) should be performed to determine the inhibitory activity against targets like VEGFR-2, EGFR, and Src.

  • DNA Gyrase Supercoiling Assay: This assay measures the ability of the compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase.

  • Tubulin Polymerization Assay: The effect of the compound on the polymerization of purified tubulin can be monitored by measuring the change in turbidity over time.

Cellular Assays
  • Antiproliferative Assays: The cytotoxic effects of the compound can be evaluated against a panel of human cancer cell lines using assays like the MTT or SRB assay.

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound should be determined against various bacterial and fungal strains using broth microdilution methods.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest in cancer cells.

  • Apoptosis Assays: Assays such as Annexin V/PI staining can be used to determine if the compound induces apoptosis.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally elucidated, a strong hypothesis can be formulated based on the extensive research conducted on the broader class of 2-aminothiazole derivatives. The most probable mechanisms involve the inhibition of protein kinases (such as VEGFR-2) for anticancer activity and the inhibition of enzymes like DNA gyrase for antimicrobial effects. The in silico and experimental protocols outlined in this guide provide a clear roadmap for future research to definitively characterize the biological activity of this promising compound.

References

  • 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. (2024-02-22).
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.
  • Imran, M., et al. In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Advancements in Life Sciences.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014-03-05). PubMed Central.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021-01-15). PubMed Central.
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025-01-03). EXCLI Journal.
  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2025-08-06).
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  • In Silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. (2025-08-06).
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  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Deriv
  • In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. (2023-10-09). PubMed.
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  • 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies.
  • 2-aminothiazole——Application, Synthesis, Reaction etc. (2020-03-25). ChemicalBook.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI.

Sources

In Vitro Screening of 2-Amino-4-(p-methoxyphenyl)thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, including potent anticancer properties.[1][2][3][4] This technical guide provides an in-depth framework for the in vitro screening of a specific, promising subclass: 2-amino-4-(p-methoxyphenyl)thiazole derivatives. Moving beyond a simple recitation of protocols, this document offers a strategic, field-proven workflow designed for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, establish self-validating protocols, and detail a logical screening cascade—from initial high-throughput cytotoxicity screening to targeted mechanism of action studies. The ultimate goal is to equip research teams with the expertise to efficiently identify and validate novel therapeutic candidates from this important chemical series.

Introduction: The Strategic Importance of the 2-Amino-4-arylthiazole Scaffold

The 2-amino-4-arylthiazole core is a "privileged structure" in drug discovery, meaning it is capable of binding to a variety of biological targets with high affinity. This versatility has led to its incorporation into clinically approved drugs and a multitude of investigational agents.[1][2] Derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and, most notably, anticancer activities.[2][4][5] The p-methoxyphenyl substituent at the 4-position is a key modification, often influencing the molecule's pharmacokinetic properties and target engagement.

Given the potential of this chemical class, a robust and logical in vitro screening strategy is paramount. Such a strategy must be designed not only to identify active compounds but also to rapidly deprioritize non-viable candidates, thereby saving critical resources. The workflow presented herein is tailored for anticancer drug discovery, a major area of investigation for these derivatives.[2][3]

The Screening Cascade: A Multi-Stage Strategy for Hit Identification and Validation

A successful screening campaign follows a logical progression from broad, high-throughput methods to highly specific, lower-throughput assays. This tiered approach, often called a screening cascade, ensures that resources are focused on the most promising compounds.

Our proposed cascade for 2-amino-4-(p-methoxyphenyl)thiazole derivatives involves three main stages:

  • Primary Screening: Rapidly assess the cytotoxic activity of the entire compound library against relevant cancer cell lines.

  • Secondary & Confirmatory Assays: Confirm the activity of "hits" from the primary screen and accurately determine their potency (e.g., IC50).

  • Mechanism of Action (MoA) Studies: Investigate how the validated hits exert their cytotoxic effects at a cellular and molecular level.

Screening_Cascade cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Hit Confirmation & Potency cluster_2 Stage 3: Mechanism of Action (MoA) Compound_Library Compound Library (2-amino-4-(p-methoxyphenyl)thiazole derivatives) Primary_Screen Primary Screen: Single-Dose Cytotoxicity Assay (e.g., MTT Assay @ 10 µM) Compound_Library->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Select 'Hits' Hit_Confirmation Hit Confirmation (Re-synthesis & Re-test) Dose_Response->Hit_Confirmation Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7) Hit_Confirmation->Apoptosis_Assay Validated Hits Kinase_Assay Target-Based Assay (e.g., In Vitro Kinase Panel) Hit_Confirmation->Kinase_Assay Cell_Cycle Cell Cycle Analysis Hit_Confirmation->Cell_Cycle MoA_Defined MoA_Defined Apoptosis_Assay->MoA_Defined MoA Elucidation Kinase_Assay->MoA_Defined Cell_Cycle->MoA_Defined

Caption: A logical workflow for in vitro screening of novel thiazole derivatives.

Stage 1: Primary Cytotoxicity Screening

The initial goal is to cast a wide net to identify any compounds within the library that exhibit cytotoxic effects against cancer cells. A single, relatively high concentration (e.g., 10 µM) is typically used to maximize the chances of detecting activity.

Featured Assay: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Expertise & Causality: Why choose MTT? It is cost-effective, highly reproducible, and its endpoint is easily quantifiable with a standard plate reader, making it ideal for screening dozens to hundreds of compounds. While newer luminescent assays (like CellTiter-Glo®) offer higher sensitivity, the MTT assay provides an excellent balance of reliability and affordability for primary screening.

Protocol: MTT Assay for Single-Dose Screening

This protocol is a self-validating system, incorporating essential controls for robust data interpretation.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2]

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Positive control (e.g., Staurosporine or Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Treatment:

    • Prepare a working solution of test compounds. For a final concentration of 10 µM, dilute the 10 mM stock 1:1000 in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium.

    • Crucial Controls:

      • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the test compounds (e.g., 0.1%). This represents 100% viability.

      • Positive Control: Wells treated with a known cytotoxic agent to ensure the assay is responsive.

      • Media Blank: Wells containing only medium (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe a significant effect on cell proliferation.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Development: Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7][10] A reference wavelength of 630 nm can be used to subtract background noise.[7]

Data Analysis & Hit Selection:

  • Subtract the media blank absorbance from all other readings.

  • Calculate the percentage of cell viability for each compound relative to the vehicle control: % Viability = (Abs_Compound / Abs_Vehicle) * 100

  • A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., <50% viability).

Stage 2: Hit Confirmation and Potency Determination

A single-point screen can produce false positives. Therefore, any "hits" must be rigorously validated. This stage involves re-testing the original compound and, ideally, a freshly synthesized batch to confirm the activity. The primary goal is to determine the potency of the compound by calculating its half-maximal inhibitory concentration (IC50).

Methodology: Dose-Response and IC50 Calculation

The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. This is determined by treating cells with a serial dilution of the compound.

  • Protocol: The MTT assay protocol is followed as described above, with one key change in the "Compound Treatment" step.

  • Serial Dilution: Instead of a single concentration, treat cells with a range of concentrations (e.g., 8-10 points, from 100 µM down to 1 nM) prepared by serial dilution.

  • Data Analysis:

    • Calculate % Viability for each concentration point.

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal curve and calculate the precise IC50 value.

Data Presentation: Summarizing Potency

Quantitative data for validated hits should be presented in a clear, tabular format.

Compound IDStructure (R-group)IC50 (µM) on MCF-7
TH-001 -H15.2
TH-002 -Cl2.1
TH-003 -F5.8
TH-004 -OCH3> 50
Doxorubicin Reference Drug0.8

Stage 3: Mechanism of Action (MoA) Elucidation

Once potent, validated hits are identified, the next critical question is: how do they kill cancer cells? MoA studies provide this insight, which is essential for further drug development. Many 2-aminothiazole derivatives induce apoptosis (programmed cell death) or inhibit key cellular enzymes like protein kinases.[1][11]

Featured Assay 1: Apoptosis Induction via Caspase Activity

Apoptosis is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method to measure their combined activity.[12]

Principle: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for Caspase-3/7.[12][13] When added to apoptotic cells, the reagent lyses the cells, and the active Caspase-3/7 cleaves the substrate, releasing aminoluciferin. This is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity.[12][14]

Apoptosis_Pathway cluster_pathway Simplified Apoptotic Signaling cluster_assay Caspase-Glo® 3/7 Assay Thiazole Thiazole Derivative (e.g., TH-002) Upstream Upstream Signals (e.g., Stress, Kinase Inhibition) Thiazole->Upstream Induces Caspase9 Initiator Caspases (e.g., Caspase-9) Upstream->Caspase9 Activates Caspase37 Executioner Caspases (Caspase-3, Caspase-7) Caspase9->Caspase37 Activates Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis Executes Caspase37_Assay Active Caspase-3/7 Caspase37->Caspase37_Assay Measured by Substrate DEVD-Aminoluciferin (Substrate) Luciferase Luciferase Substrate->Luciferase Releases Aminoluciferin for Light Luminescent Signal Luciferase->Light Caspase37_Assay->Substrate Cleaves

Caption: Caspase activation pathway and the principle of its detection.

Protocol: Caspase-Glo® 3/7 Assay

  • Setup: Seed and treat cells in a white-walled 96-well plate (for luminescence) as you would for the MTT assay, typically at their IC50 and 2x IC50 concentrations. Incubate for a shorter period (e.g., 6, 12, or 24 hours) as apoptosis is an earlier event than the loss of metabolic activity.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.

  • Add-Mix-Measure: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[13] Mix briefly on a plate shaker.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.

  • Measurement: Read the luminescence using a plate-reading luminometer.[15]

Featured Assay 2: In Vitro Kinase Inhibition

Protein kinases are critical regulators of cell signaling and are frequent targets for cancer drugs.[16] Many 2-aminothiazole derivatives function as kinase inhibitors.[2] An in vitro kinase assay directly measures a compound's ability to inhibit the activity of a specific, purified kinase enzyme.

Principle: A typical assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase.[17] Inhibition is detected as a decrease in the amount of phosphorylated substrate or, more commonly, a decrease in the amount of ADP produced.[18] Modern assays, like ADP-Glo™, use a luminescence-based readout to quantify the amount of ADP generated.

Protocol: Generic In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a multiwell plate, combine the kinase of interest, its specific peptide substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding an ATP solution.[19] Incubate at room temperature for a set period (e.g., 60 minutes).

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent, which stops the kinase reaction and depletes the remaining unconsumed ATP.

  • ADP Detection (Step 2): Add Kinase Detection Reagent, which converts the ADP generated by the active kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal.

  • Measurement: Read the luminescence. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal indicates inhibition.

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for the initial in vitro screening of 2-amino-4-(p-methoxyphenyl)thiazole derivatives for anticancer activity. By progressing from high-throughput cytotoxicity screening to dose-response analysis and finally to specific MoA studies, researchers can efficiently identify potent compounds and gain critical insights into their biological function.

Validated hits from this cascade, with a confirmed MoA, become lead compounds. The subsequent steps in the drug discovery pipeline would include selectivity profiling (testing against a panel of other kinases and non-cancer cell lines), absorption, distribution, metabolism, and excretion (ADME) studies, and ultimately, evaluation in in vivo preclinical models. This structured in vitro foundation is the essential first step on the long path to developing a novel therapeutic.

References

  • Cytotoxicity MTT Assay Protocols and Methods.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Caspase-Glo 3/7 Assay. Reaction Biology. [Link]
  • 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. (2024-02-22). [Link]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2.
  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.
  • Development of 2-aminothiazole core in anticancer therapeutic areas.
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]
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  • Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent: Molecular docking, synthesis, analysis, and biological activity study. (2023-06-06). [Link]
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. [Link]
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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The Pharmacological Profile of Novel Thiazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties confer upon it the ability to interact with a wide array of biological targets, making it a privileged scaffold in the design of novel therapeutic agents.[3][4] From the life-saving antibiotic properties of penicillins to the targeted anticancer activity of modern kinase inhibitors, the thiazole moiety has consistently proven its versatility and clinical significance.[4][5] This technical guide provides an in-depth exploration of the pharmacological profile of novel thiazole compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, evaluation, and optimization of this remarkable class of molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower the next generation of thiazole-based drug discovery.

I. Synthetic Strategies: Building the Thiazole Core and its Diverse Analogs

The foundation of any pharmacological investigation lies in the robust and flexible synthesis of the target compounds. The Hantzsch thiazole synthesis remains a widely utilized and adaptable method for constructing the core 2,4-disubstituted thiazole ring.[6]

A. The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

This classical condensation reaction involves the cyclization of an α-haloketone with a thioamide. The versatility of this method allows for the introduction of a wide range of substituents at various positions of the thiazole ring, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis [6]

  • Step 1: Thioamide Formation. To a solution of the desired amine in an appropriate solvent (e.g., toluene, ethanol), an equimolar amount of a suitable thionating agent (e.g., Lawesson's reagent) is added. The reaction mixture is heated under reflux for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude thioamide is purified by column chromatography or recrystallization.

  • Step 2: Cyclization. The synthesized thioamide and an equimolar amount of an α-haloketone are dissolved in a suitable solvent (e.g., ethanol, isopropanol). The reaction mixture is heated to reflux for 4-8 hours.

  • Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired thiazole derivative.

Causality Behind Experimental Choices: The choice of solvent and reaction temperature is critical for efficient cyclization while minimizing side reactions. Ethanol and isopropanol are often preferred due to their ability to dissolve both reactants and facilitate the reaction at a moderate temperature. The purification by column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for subsequent pharmacological evaluation.

B. Structural Characterization: Confirming the Molecular Architecture

The unambiguous confirmation of the synthesized thiazole derivatives' structures is paramount. A combination of spectroscopic techniques is employed for this purpose.[6][7]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed connectivity of atoms and the overall molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

II. Anticancer Activity: A Dominant Pharmacological Profile

A significant body of research has focused on the anticancer potential of novel thiazole compounds.[7][8][9][10][11][12] These derivatives have demonstrated efficacy against a wide range of cancer cell lines through various mechanisms of action.

A. Mechanisms of Anticancer Action

Thiazole derivatives exert their anticancer effects by targeting multiple cellular pathways crucial for cancer cell proliferation, survival, and metastasis.[9][11]

  • Induction of Apoptosis: Many thiazole compounds trigger programmed cell death in cancer cells.[7][11]

  • Inhibition of Protein Kinases: The thiazole scaffold is a key component of several kinase inhibitors, such as Dasatinib, which targets the BCR-ABL kinase in chronic myeloid leukemia.[6] Novel thiazole derivatives have been shown to inhibit other kinases involved in cancer progression, including VEGFR-2, EGFR, and CDK2.[7]

  • Tubulin Polymerization Inhibition: Some thiazole derivatives disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.[9][11]

  • Inhibition of Signaling Pathways: Thiazole compounds have been shown to modulate critical signaling pathways like NF-κB, mTOR, and PI3K/Akt, which are often dysregulated in cancer.[9][11]

  • Enzyme Inhibition: Thiazole derivatives can also target other enzymes vital for cancer cell metabolism, such as human lactate dehydrogenase A (hLDHA).[13]

Signaling Pathway Diagram: Thiazole Derivatives Targeting Cancer Pathways

anticancer_pathways Thiazole Thiazole Derivatives Kinases Protein Kinases (VEGFR-2, EGFR, CDK2) Thiazole->Kinases Inhibition Tubulin Tubulin Polymerization Thiazole->Tubulin Disruption Signaling Signaling Pathways (NF-κB, PI3K/Akt) Thiazole->Signaling Modulation Apoptosis Induction of Apoptosis Kinases->Apoptosis Tubulin->Apoptosis Signaling->Apoptosis

Caption: Mechanisms of anticancer action of novel thiazole compounds.

B. In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of newly synthesized thiazole compounds is typically performed using in vitro cell-based assays.

Experimental Protocol: MTT Assay for Cytotoxicity Screening [7][12]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A-549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7][8]

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

Trustworthiness of the Protocol: This protocol includes a vehicle control to account for any effects of the solvent on cell viability. The use of multiple concentrations allows for the determination of a dose-response curve and a reliable IC50 value.

C. Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the anticancer activity of thiazole derivatives. By systematically modifying the substituents on the thiazole ring, researchers can identify key structural features that enhance potency and selectivity.[9][11] For example, the introduction of specific halogen atoms or substituted phenyl rings at the 2- and 4-positions of the thiazole core has been shown to significantly impact anticancer activity.[8]

Table 1: Anticancer Activity of Selected Novel Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-72.57 ± 0.16[7]
4c HepG27.26 ± 0.44[7]
8c A-549(48% inhibition at 5 µg/mL)[8]
8f A-549(40% inhibition at 5 µg/mL)[8]
8c HCT-1163.16 ± 0.90[12]
4d HCT-1163.65 ± 0.90[12]
8c HT-293.47 ± 0.79[12]
8j HepG27.90[13]
8m HepG25.15[13]

III. Antimicrobial and Anti-inflammatory Activities: Expanding the Therapeutic Scope

Beyond their prominent role in oncology, novel thiazole compounds exhibit a broad spectrum of other pharmacological activities, including antimicrobial and anti-inflammatory effects.[5][14][15]

A. Antimicrobial Activity

The thiazole ring is a key structural motif in many clinically used antimicrobial agents.[16] Novel thiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][15][17][18]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [15][17]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.

  • Serial Dilution: The thiazole compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Diagram: Antimicrobial Activity Screening

antimicrobial_workflow Start Synthesized Thiazole Compounds Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Compounds in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End Identify Potent Antimicrobial Compounds Determine_MIC->End

Caption: Workflow for determining the antimicrobial activity of novel thiazole compounds.

B. Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a significant area of research. Thiazole derivatives have emerged as promising candidates, with some compounds exhibiting dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[19]

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model [18][19]

A widely used animal model to assess the acute anti-inflammatory activity of new compounds is the carrageenan-induced paw edema model in rats.[18][19] The reduction in paw volume after treatment with the test compound compared to a control group is a measure of its anti-inflammatory efficacy.

IV. Future Perspectives and Conclusion

The pharmacological profile of novel thiazole compounds is both broad and deep, with significant potential in oncology, infectious diseases, and inflammatory disorders. The versatility of the thiazole scaffold, coupled with the power of modern synthetic and screening methodologies, ensures that this remarkable heterocycle will continue to be a fertile ground for the discovery of new and improved therapeutic agents.[3] Future research will likely focus on the development of highly selective and potent thiazole derivatives with optimized pharmacokinetic and safety profiles. The integration of in silico drug design, high-throughput screening, and mechanism-of-action studies will undoubtedly accelerate the translation of promising thiazole-based leads into clinically valuable drugs.

References

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. PubMed. [Link]
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]
  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC - NIH. [Link]
  • A review on thiazole based compounds & it's pharmacological activities.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
  • (PDF) Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies.
  • Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflamm
  • A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Deriv
  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives.
  • Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety.
  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. PubMed. [Link]
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. NIH. [Link]
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
  • Journal of Infection and Public Health. ScienceDirect. [Link]
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  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]
  • Application and synthesis of thiazole ring in clinically approved drugs. PubMed. [Link]
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. [Link]
  • Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investig

Sources

An In-Depth Technical Guide to 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine, a heterocyclic compound belonging to the versatile 2-aminothiazole class. While specific research on this exact molecule is limited, this document synthesizes information from closely related analogs to present its predicted physicochemical properties, a plausible synthetic route based on the well-established Hantzsch thiazole synthesis, and its potential biological activities. The 2-aminothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, known to impart a wide range of pharmacological effects.[1] This guide explores the potential of this compound as a candidate for further investigation in antimicrobial and anticancer research, providing detailed hypothetical protocols for its synthesis and biological evaluation.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents, exhibiting a remarkable breadth of biological activities.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs and a plethora of investigational molecules. The versatility of the 2-aminothiazole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. Derivatives have been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The structural combination of a 4-aryl group, a 5-methyl substituent, and a 2-amino functionality, as seen in this compound, suggests a strong potential for significant biological activity.

Physicochemical Properties and Structural Elucidation

While experimental data for this compound is not extensively documented, its key physicochemical properties can be predicted based on its chemical structure.

PropertyPredicted ValueSource
Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS Number 105512-88-7
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred from similar compounds

Structural Formula:

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis A 1-(4-methoxyphenyl)propan-1-one B 2-bromo-1-(4-methoxyphenyl)propan-1-one A->B Br₂, CH₃COOH D This compound B->D C Thiourea C->D G A This compound B Bacterial Cell A->B C DNA Gyrase / DHFR A->C Binding B->C D Inhibition of DNA Replication / Folic Acid Synthesis C->D Leads to E Bacteriostatic / Bactericidal Effect D->E G A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) A->B C Downstream Signaling Cascade (e.g., PI3K/Akt/mTOR) B->C D Cell Proliferation & Survival C->D E This compound E->B Inhibition

Sources

An In-depth Technical Guide to 4-(4-Methoxyphenyl)thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)thiazol-2-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, physicochemical properties, and biological activities, grounded in established scientific literature.

Introduction and Chemical Identity

4-(4-Methoxyphenyl)thiazol-2-amine, a member of the 2-aminothiazole class of compounds, is a vital scaffold in the synthesis of various biologically active molecules. The thiazole ring is a prominent feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][2] This guide focuses on the specific derivative featuring a 4-methoxyphenyl substituent, which has been a subject of interest for its potential therapeutic applications.

The Chemical Abstracts Service (CAS) number for the closely related and well-documented compound, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine, is 2104-04-3 .[3][4] This compound is also known by several synonyms, including 2-Amino-4-(4-methoxyphenyl)thiazole and 2-Thiazolamine, 4-(4-methoxyphenyl)-.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-(4-methoxyphenyl)thiazol-2-amine are summarized in the table below, based on data from authoritative chemical databases.[3]

PropertyValueSource
CAS Number 2104-04-3PubChem[3]
Molecular Formula C10H10N2OSPubChem[3]
Molecular Weight 206.27 g/mol PubChem[3]
IUPAC Name 4-(4-methoxyphenyl)-1,3-thiazol-2-aminePubChem[3]
Melting Point 204-207 °CNIST WebBook[4]
SMILES COC1=CC=C(C=C1)C2=CSC(=N2)NPubChem[3]
InChIKey YPVVEXKDPBRGIK-UHFFFAOYSA-NPubChem[3]

Synthesis of 4-(4-Methoxyphenyl)thiazol-2-amine

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[2] This method involves the cyclocondensation of an α-haloketone with a thiourea or thioamide. For 4-(4-methoxyphenyl)thiazol-2-amine, the synthesis would typically proceed by reacting 2-bromo-1-(4-methoxyphenyl)ethan-1-one with thiourea.

Below is a generalized workflow for the Hantzsch synthesis of 4-(4-methoxyphenyl)thiazol-2-amine.

Hantzsch_Synthesis reagent1 2-Bromo-1-(4-methoxyphenyl)ethan-1-one reaction Reflux reagent1->reaction reagent2 Thiourea reagent2->reaction solvent Ethanol (Solvent) solvent->reaction intermediate Thiouronium Salt Intermediate reaction->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 4-(4-Methoxyphenyl)thiazol-2-amine cyclization->product

Caption: Hantzsch thiazole synthesis workflow for 4-(4-Methoxyphenyl)thiazol-2-amine.

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)thiazol-2-amine

This protocol is a representative example of the Hantzsch thiazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate of the hydrobromide salt of the product should form.

  • Neutralization: Filter the solid and wash with cold ethanol. Resuspend the solid in water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 8-9 to obtain the free amine.

  • Purification: Filter the resulting solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Mechanism of Action and Biological Relevance

Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6] The specific biological activities of 4-(4-methoxyphenyl)thiazol-2-amine and its analogs are a subject of ongoing research. One of the well-documented mechanisms of action for similar thiazole-containing compounds is the inhibition of tubulin polymerization.[7]

Tubulin Polymerization Inhibition

Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are vital for cell division. The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Certain thiazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization into microtubules.[7][8] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death) in cancer cells.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle Progression (G2/M Phase) mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to compound 4-(4-Methoxyphenyl) thiazol-2-amine compound->tubulin Binds to Colchicine Site

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.[7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of 4-(4-methoxyphenyl)thiazol-2-amine (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Concluding Remarks for Researchers

4-(4-Methoxyphenyl)thiazol-2-amine is a versatile heterocyclic compound with a well-established synthetic route and significant potential for further development in medicinal chemistry. Its structural similarity to other biologically active thiazole derivatives, particularly those that act as tubulin polymerization inhibitors, makes it an attractive candidate for anticancer drug discovery.[8] Future research should focus on optimizing the structure to enhance potency and selectivity, as well as exploring its potential in other therapeutic areas such as antimicrobial and anti-inflammatory applications.[9] A thorough investigation of its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into a viable therapeutic agent.

References

  • ChemBK. (2024). 4-(4-METHOXY-2,5-DIMETHYL-PHENYL)-THIAZOL-2-YLAMINE.
  • PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole.
  • PubChem. (n.d.). 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine.
  • ACS Omega. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
  • ResearchGate. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • PMC - NIH. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • NIST WebBook. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-.
  • PMC - PubMed Central. (n.d.). Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.
  • Nanomedicine Research Journal. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound.
  • MDPI. (2018). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

characterization of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole

Prepared by: Gemini, Senior Application Scientist

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The bioactivity of S,N-containing heterocycles like thiazoles is often attributed to their structural resemblance to biological entities such as the imidazolyl groups in proteins.[3] The specific derivative, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, has emerged as a compound of interest due to its potential as an antibacterial agent and corrosion inhibitor.[4][5] A thorough and systematic characterization is paramount for any further development in drug discovery or material science. This guide provides a comprehensive overview of the essential techniques and experimental logic for the definitive synthesis and characterization of this molecule, intended for researchers and drug development professionals.

Synthesis via Hantzsch Thiazole Condensation

The most direct and widely employed method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, first described in 1887.[6] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6][7][8] A common and effective variation for producing 2-amino-4-arylthiazoles utilizes an aryl ketone, thiourea, and an in-situ halogenating agent like iodine. This approach circumvents the need to handle lachrymatory α-haloketones directly.

The underlying mechanism involves the initial formation of an α-iodo ketone intermediate from the reaction of 4-methoxyacetophenone with iodine. The sulfur atom of thiourea, a potent nucleophile, then attacks the α-carbon of the halogenated ketone in an SN2 reaction. Subsequent intramolecular cyclization via attack of the imine nitrogen onto the carbonyl carbon, followed by dehydration, yields the final aromatic thiazole ring.[9]

Hantzsch_Synthesis Fig. 1: Hantzsch Synthesis Pathway for 2-amino-4-(4-methoxyphenyl)-1,3-thiazole reagents 4-Methoxyacetophenone + Thiourea catalyst Iodine (I₂) reagents->catalyst Halogenation intermediate α-Iodo Ketone Intermediate + Nucleophilic Attack cyclization Intramolecular Cyclization (Imine N on Carbonyl C) intermediate->cyclization dehydration Dehydration (-H₂O) cyclization->dehydration product 2-amino-4-(4-methoxyphenyl) -1,3-thiazole catalyst->intermediate dehydration->product Characterization_Workflow Fig. 2: Comprehensive Characterization Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_final Definitive Structure synthesis Synthesized Compound ms Mass Spectrometry (MS) Confirms Molecular Weight synthesis->ms Initial Checks ftir FT-IR Spectroscopy Identifies Functional Groups synthesis->ftir Initial Checks nmr NMR Spectroscopy (¹H & ¹³C) Determines Connectivity ms->nmr Detailed Analysis ftir->nmr Detailed Analysis xray X-ray Crystallography Confirms Solid-State Structure nmr->xray Final Confirmation

Sources

A Technical Guide to the Therapeutic Targets of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone of Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, ability to form hydrogen bonds, and rigid planar structure make it an ideal framework for interacting with a diverse array of biological targets.[1][2] This versatility is evidenced by the numerous clinically approved drugs that incorporate the thiazole moiety, spanning therapeutic areas from oncology (e.g., Dasatinib) to infectious diseases (e.g., Ritonavir) and anti-inflammatory conditions (e.g., Meloxicam).[3][4][5]

This guide provides an in-depth exploration of the key therapeutic targets of thiazole-based compounds, designed for researchers, scientists, and drug development professionals. We will dissect the mechanisms of action, present validated experimental protocols for target engagement, and summarize key quantitative data, offering a comprehensive resource for advancing the design of next-generation thiazole therapeutics.

Part 1: Oncological Targets - Intercepting the Engines of Malignancy

The deregulation of cellular signaling, proliferation, and survival pathways is a hallmark of cancer. Thiazole derivatives have emerged as potent agents capable of targeting the core machinery of cancer cells.[2][6]

Protein Kinases: The Master Regulators of Cell Fate

Protein kinases are critical enzymes that regulate the majority of cellular pathways, and their aberrant function is a frequent driver of oncogenesis.[7][8] Thiazole derivatives have proven to be highly effective kinase inhibitors, often by competing with ATP for binding in the enzyme's active site.[9]

Causality: CDKs are serine/threonine kinases that control the progression of the cell cycle.[10] Their overactivity in cancer leads to unchecked cell division. Thiazole-based compounds have been designed to fit into the ATP-binding pocket of CDKs, particularly CDK2, thereby inducing cell cycle arrest and apoptosis.[10][11][12]

Quantitative Data: Thiazole-Based CDK Inhibitors

Compound ClassTargetIC50 ValueReference Cell LineSource
DiaminothiazolesCDK20.0009 – 0.0015 µM-[10]
Thiazole-PhenylsulfoneCDK20.416 µM-[11]
2-Anilino-4-(thiazol-5-yl)pyrimidinesCDK97 nM-[13]
AminothiazolesCDK21-10 nMA2780 (Ovarian)[12]

Experimental Protocol: In Vitro CDK2 Inhibition Assay (Luminescence-Based)

This protocol describes a self-validating system for quantifying the inhibitory potential of a thiazole compound against CDK2/Cyclin E. The principle relies on measuring the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and vice versa.

  • Reagent Preparation:

    • Prepare a 2X solution of CDK2/Cyclin E enzyme in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of the substrate (e.g., Histone H1) and ATP in the same reaction buffer. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately measured.

    • Serially dilute the test thiazole compound in DMSO, then further dilute in reaction buffer to create 4X working solutions.

  • Reaction Setup (384-well plate):

    • Add 5 µL of the 4X test compound solution or vehicle control (DMSO in buffer) to the appropriate wells.

    • Add 10 µL of the 2X substrate/ATP mix to all wells.

    • Initiate the reaction by adding 5 µL of the 2X CDK2/Cyclin E enzyme solution.

    • Self-Validation Control: Include "no-enzyme" wells to establish the baseline for 100% inhibition (maximum ATP).

  • Incubation:

    • Shake the plate gently for 60 seconds.

    • Incubate at room temperature (or 30°C) for 60 minutes.

  • Detection:

    • Add 20 µL of a commercial ADP-Glo™ or similar luminescence-based reagent, which simultaneously stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of the Kinase Detection Reagent, which converts ADP to ATP and provides the luciferase/luciferin system to generate a light signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence signal using a plate reader.

    • Calculate the percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Visualization

CDK_Pathway_Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras Activates CyclinD Cyclin D Ras->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Phosphorylates Substrates Thiazole Thiazole Inhibitor Thiazole->CDK2 Inhibits

Caption: Thiazole inhibitors block CDK2, preventing S-phase entry.

Causality: The Aurora kinase family (A, B, and C) are essential serine/threonine kinases that govern mitotic progression, including centrosome separation and chromosome segregation.[14] Their overexpression is linked to aneuploidy and tumor progression. Thiazole-containing compounds have been developed as potent Aurora kinase inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[15][16]

Quantitative Data: Thiazole-Based Aurora Kinase Inhibitors

Compound ClassTargetIC50 ValueSource
AminothiazoleAurora A79 nM[16]
4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amineAurora A8.0 nM (Ki)[16]
4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amineAurora B9.2 nM (Ki)[16]
Quinazoline-ThiazoleAurora KinasesPotent Inhibition[14]
Histone Deacetylases (HDACs)

Causality: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[17] HDAC inhibitors reactivate these silenced genes, causing cell cycle arrest, differentiation, and apoptosis. Thiazole is used as a core scaffold in some HDAC inhibitors, often as part of a larger molecule where a hydroxamic acid moiety chelates the essential zinc ion in the enzyme's active site.[18][19][20]

Quantitative Data: Thiazole-Based HDAC Inhibitors

Compound ClassHDAC Inhibition IC50Cytotoxicity IC50 (SW620 cells)Source
Thiazole-based hydroxamic acid (5f)0.010 µMLow micromolar range[18]
Benzothiazole-hydroxamic acid (3a)PotentEquipotent to SAHA[20]

Experimental Workflow: Fluorometric HDAC Activity Assay

HDAC_Workflow start Start prep Prepare HDAC Enzyme, Fluorogenic Substrate, and Thiazole Inhibitor start->prep incubate Incubate Enzyme + Inhibitor (Pre-incubation) prep->incubate add_sub Add Substrate to Start Reaction incubate->add_sub incubate2 Incubate at 37°C add_sub->incubate2 add_dev Add Developer to Stop Reaction and Generate Fluorescent Signal incubate2->add_dev read Read Fluorescence (Ex/Em ~360/460 nm) add_dev->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

Caption: Workflow for a fluorometric HDAC inhibition assay.

Part 2: Targets in Neurodegenerative Disorders

Thiazole's ability to cross the blood-brain barrier and interact with key enzymes in the central nervous system has made it a promising scaffold for treating neurodegenerative diseases like Alzheimer's.[4][21]

Cholinesterases (AChE & BChE)

Causality: Alzheimer's disease is characterized by a deficit of the neurotransmitter acetylcholine (ACh).[21][22] The primary strategy for symptomatic treatment is to inhibit the enzymes that degrade ACh in the synaptic cleft: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[23] Thiazole derivatives have shown potent inhibitory activity against both enzymes.[21][24]

Quantitative Data: Thiazole-Based Cholinesterase Inhibitors

Compound ClassTargetIC50 ValueSource
Novel Thiazole (5j)AChE0.054 µM[24]
Novel Thiazole (5e)AChE0.092 µM[24]
Amine-containing thiazoleAChE9 nM[21]
Amine-containing thiazoleBuChE0.646 µM[21]
Thiazole-thiadiazole Schiff base (8)AChE/BuChEPotent; surpassed Donepezil[23][25]

Experimental Protocol: Ellman's Method for AChE Inhibition

This protocol provides a robust, colorimetric method for assessing AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion whose absorbance can be measured.

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 8.0).

    • AChE solution (e.g., from electric eel) in buffer.

    • Substrate: Acetylthiocholine iodide (ATCI) solution in buffer.

    • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution in buffer.

    • Test thiazole compound, serially diluted in buffer containing a small percentage of DMSO.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of the test compound solution or vehicle control.

      • 20 µL of DTNB solution.

    • Mix and pre-incubate for 15 minutes at 25°C.

    • Add 10 µL of AChE solution to each well and mix.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Self-Validation Control: Include a "no-enzyme" blank for each compound concentration to correct for any non-enzymatic reaction or compound absorbance.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Determine the rate of reaction (V = ΔAbs/Δt) for each well.

    • Calculate the percent inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percent inhibition vs. log[inhibitor] to calculate the IC50 value.

Mechanism Visualization

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChR ACh Receptor Signal Signal Transduction AChR->Signal ACh->AChR Binds AChE AChE ACh->AChE Hydrolysis Products Choline + Acetate AChE->Products Thiazole Thiazole Inhibitor Thiazole->AChE Inhibits

Caption: Thiazole compounds inhibit AChE, increasing acetylcholine levels.

Part 3: Antimicrobial Targets - A Scaffold to Combat Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new therapeutic agents.[26] Thiazoles are a foundational component of many antimicrobial drugs, acting through various mechanisms to kill or inhibit the growth of pathogens.[27][28]

Mechanisms and Targets: Thiazole derivatives exhibit broad-spectrum activity.[29] Their mechanisms can include:

  • Inhibition of Metabolic Pathways: Sulfathiazole, an early antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[29]

  • Inhibition of Cell Wall or Membrane Integrity. [29]

  • Inhibition of Protein and Nucleic Acid Synthesis. [29]

  • Viral Enzyme Inhibition: The HIV protease inhibitor Ritonavir contains a thiazole ring essential for its activity.[4][29]

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

Compound ClassOrganismMIC (µM)Source
Thiazole-Schiff base (43a)S. aureus16.1[29]
Thiazole-Schiff base (43a)E. coli16.1[29]
Thiazole-Schiff base (43b)A. niger16.2[29]
Thiazolidinone (4-bromo derivative)Bacteria2.3-39.8 (x 10⁻²)[30]
Thiazolidinone (3-nitro derivative)Fungi0.3-38.6 (x 10⁻²)[30]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a 2-fold serial dilution of the test thiazole compound in a 96-well microtiter plate using the broth as the diluent.

  • Inoculation:

    • Inoculate each well of the plate with the standardized bacterial or fungal suspension.

    • The final volume in each well should be uniform (e.g., 100 µL).

  • Controls (Self-Validation):

    • Positive Control: A well containing only broth and the inoculum (should show turbidity).

    • Negative Control: A well containing only broth (should remain clear).

    • Standard Antibiotic Control: A row with a known antibiotic to validate the susceptibility of the test organism.

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria) for 16-24 hours.

  • Reading the MIC:

    • Visually inspect the plate for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator like resazurin can be added to aid in visualization.

Workflow Visualization

MIC_Workflow start Start serial_dilute Serially Dilute Thiazole Compound in 96-well Plate start->serial_dilute prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum add_inoculum Add Inoculum to All Wells (Except Negative Control) serial_dilute->add_inoculum prep_inoculum->add_inoculum incubate Incubate Plate (e.g., 24h at 37°C) add_inoculum->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Identify Lowest Concentration with No Growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 4: Anti-inflammatory Targets

Inflammation is a biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases.[31] Thiazole derivatives can modulate inflammatory pathways, primarily by targeting key enzymes.[32][33]

Cyclooxygenase (COX) and Lipoxygenase (LOX)

Causality: COX and LOX are the key enzymes in the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[31] Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes. Thiazole-based compounds have been identified as potent inhibitors of both COX and LOX, offering a dual-action approach to reducing inflammation.[5][31]

Quantitative Data: Thiazole-Based COX/LOX Inhibitors

Compound ClassTarget% Inhibition / IC50Source
Thiazole-based chalconesInflammation51-55% inhibition[32]
5-thiazol-based thiazolidinoneCOX-1Superior to Naproxen[5]
Nitro-substituted thiazolesInflammationUp to 44% inhibition[34]

Pathway Visualization

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimulus PLA2 Phospholipase A2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Thiazole Thiazole Compound Thiazole->COX Inhibits Thiazole->LOX Inhibits

Caption: Thiazole compounds inhibit COX and LOX enzymes.

Conclusion and Future Perspectives

The thiazole scaffold is a remarkably versatile and enduring platform in drug discovery. Its derivatives have been successfully developed to target a wide spectrum of diseases by interacting with critical proteins, including kinases, deacetylases, cholinesterases, and metabolic enzymes. The continued exploration of structure-activity relationships, coupled with advanced computational modeling and innovative synthetic strategies, will undoubtedly unlock new therapeutic applications for this privileged heterocycle. Future research will likely focus on developing highly selective inhibitors to minimize off-target effects and creating multi-target ligands, particularly for complex diseases like cancer and neurodegeneration, further cementing the role of thiazole in the future of medicine.

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A Technical Guide to Preliminary Cytotoxicity Studies of Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiazole Scaffold in Oncology

The 2-aminothiazole ring is a prominent heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1][2] This structural motif is considered a "privileged scaffold" because it is a core component in numerous compounds with therapeutic potential, including several FDA-approved drugs for cancer treatment like Dasatinib.[2][3][4] The broad pharmacological spectrum of 2-aminothiazole derivatives encompasses anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][5]

In oncology, these derivatives have demonstrated potent and selective inhibitory activity against a wide array of human cancer cell lines, including those from breast, lung, colon, and leukemia cancers.[3][6] Their mechanisms of action are diverse, ranging from the inhibition of critical cellular enzymes like kinases (e.g., Src/Abl, EGFR), tubulin polymerization, to the induction of apoptosis.[3][4][7]

Given this vast potential, the initial evaluation of a novel aminothiazole derivative's cytotoxic potential is a critical gateway in the drug discovery pipeline.[8] In vitro cytotoxicity assays serve as the fundamental first step to assess a compound's ability to induce cell death, providing essential data on its potency and selectivity.[8][9] This guide provides a technical framework for conducting these preliminary studies, focusing on robust methodologies, data interpretation, and the scientific rationale underpinning experimental design.

Part 1: Foundational Strategy - Cell Line Selection and Culture

The choice of cell lines is a cornerstone of any cytotoxicity study, directly impacting the relevance and translatability of the findings. The goal is to use a panel of cell lines that are representative of different cancer types to determine the compound's spectrum of activity.[8]

Causality Behind Cell Line Choice:

  • Tumor Origin: Select cell lines from diverse cancer types where aminothiazole derivatives have previously shown promise, such as lung (e.g., A549), breast (e.g., MCF-7), and cervical (e.g., HeLa).[3][5] This allows for a broad-spectrum view of the compound's efficacy.

  • Genetic Background: Consider the known genetic mutations of the cell lines. For example, if a derivative is designed to target a specific kinase, using cell lines with and without mutations in that kinase can provide mechanistic insights.

  • Adherent vs. Suspension: The physical characteristics of the cells (adherent vs. suspension cultures) will dictate handling and plating protocols. For example, leukemia cell lines like K562 grow in suspension, while most solid tumor lines are adherent.[10]

  • Normal Cell Line Control: To assess selectivity and potential for off-target toxicity, it is crucial to include a non-cancerous cell line (e.g., human fibroblasts) in the screening panel.[11][12] A promising compound should exhibit significantly higher potency against cancer cells than normal cells.

All cell lines should be cultured under their recommended conditions (e.g., specific media, serum concentration, 37°C, 5% CO₂) and routinely checked for mycoplasma contamination to ensure data integrity.

Part 2: Core Cytotoxicity Assessment Methodologies

To build a comprehensive cytotoxicity profile, it is advisable to employ at least two assays based on different cellular mechanisms. This provides a more robust and validated dataset. Here, we detail two of the most common and reliable methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13] The principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[9][14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[15]

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure high viability (>90%).

    • Dilute the cell suspension to the optimal seeding density (typically 5 × 10³ to 1 × 10⁴ cells/well) in a 96-well flat-bottom plate. The final volume per well should be 100 µL.

    • Rationale: Optimal seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[9]

  • Compound Treatment:

    • Prepare a stock solution of the aminothiazole derivative in sterile DMSO.

    • Perform a serial dilution of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[9]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Essential Controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells treated with culture medium only (represents 100% viability).

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to validate the assay's responsiveness.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[14]

    • A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

The LDH Assay: A Measure of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[16] LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[17][18] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH.[16][18] This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[18]

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described for the MTT assay (Steps 1 and 2).

    • Additional Essential Control:

      • Maximum LDH Release Control: A set of untreated wells that will be lysed with a lysis buffer (provided in commercial kits) 30 minutes before the end of the experiment. This represents 100% cytotoxicity.

  • Sample Collection:

    • After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

    • Rationale: It is critical to only transfer the supernatant without disturbing the cells at the bottom of the well to avoid artificially high LDH readings.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mixture of the substrate, cofactor, and diaphorase).

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Add 50 µL of Stop Solution (if included in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[18]

Part 3: Data Analysis and Interpretation

The primary goal of preliminary cytotoxicity analysis is to determine the half-maximal inhibitory concentration (IC50) of the compound. The IC50 is the concentration of a drug that is required to inhibit a biological process by 50%.[19]

Step-by-Step Data Analysis:

  • Background Subtraction: For both assays, subtract the average absorbance of the media-only blank wells from all other readings.

  • Calculate Percentage Viability (MTT Assay):

    • % Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100

  • Calculate Percentage Cytotoxicity (LDH Assay):

    • First, subtract the Spontaneous LDH Release (untreated cells) from all values.

    • % Cytotoxicity = (Absorbance of Treated Sample / Absorbance of Maximum LDH Release) * 100

  • Determine the IC50 Value:

    • Plot the Percentage Viability (or Inhibition) against the log of the compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.[20]

    • The IC50 is the concentration that corresponds to 50% on the y-axis of the fitted curve.[19] This can be calculated using software such as GraphPad Prism, Origin, or specialized Excel add-ins.[19][21]

Data Presentation

Summarize the calculated IC50 values in a clear, structured table. This allows for easy comparison of the compound's potency across different cell lines and exposure times.

Table 1: Representative Cytotoxic Activity (IC50 in µM) of Novel Aminothiazole Derivatives after 48h Treatment

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)K562 (Leukemia)Normal Fibroblasts
Derivative A 8.6 ± 0.712.6 ± 1.16.1 ± 0.516.3 ± 1.5> 100
Derivative B > 100> 100> 100> 100> 100
Derivative C 4.9 ± 0.410.2 ± 0.94.0 ± 0.30.78 ± 0.0685.2 ± 7.5
Doxorubicin 0.8 ± 0.071.2 ± 0.10.9 ± 0.080.5 ± 0.045.4 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments. Values are representative based on published literature for aminothiazole derivatives.[3]

Part 4: Visualizing Workflows and Mechanisms

Visual diagrams are essential for conveying complex experimental workflows and biological pathways clearly and efficiently.

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxic screening of novel aminothiazole derivatives.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Synthesized Aminothiazole Derivatives Stock Stock Solution Prep (DMSO) Compound->Stock Treatment Compound Treatment (Serial Dilution) Stock->Treatment Cells Cell Line Panel Selection & Culture Seeding Cell Seeding (96-well plate) Cells->Seeding Seeding->Treatment Assay Cytotoxicity Assay (MTT or LDH) Treatment->Assay Readout Absorbance Readout Assay->Readout Calc Calculate % Viability & % Cytotoxicity Readout->Calc IC50 IC50 Determination (Non-linear Regression) Calc->IC50 Hit Hit Identification & Selectivity Analysis IC50->Hit

Caption: General workflow for preliminary in vitro cytotoxicity screening.

Potential Mechanism of Action: Apoptosis Induction

Many aminothiazole derivatives exert their cytotoxic effects by inducing apoptosis.[3][22] This process is characterized by specific molecular events, including the activation of caspases and the regulation of the Bcl-2 family of proteins.[3][22]

G cluster_bcl Compound Aminothiazole Derivative Cell Cancer Cell Compound->Cell Bax Bax (Pro-apoptotic) Cell->Bax up-regulation Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 down-regulation Mito Mitochondrion Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c release Bax->Mito permeabilization Bcl2->Mito Casp3 Caspase-3 (Executioner) Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of apoptosis induction by aminothiazole derivatives.

Conclusion and Forward Look

The preliminary cytotoxicity screen is a foundational component of the anticancer drug discovery process. By employing robust, well-controlled assays like MTT and LDH, researchers can effectively quantify the cytotoxic potential of novel aminothiazole derivatives and determine their IC50 values across a panel of relevant cancer cell lines. The data generated from these initial studies are crucial for making informed decisions about which compounds warrant further investigation. Promising "hit" compounds, characterized by low micromolar or nanomolar potency and selectivity for cancer cells, can then be advanced to more complex secondary assays to elucidate their precise mechanism of action, evaluate their effects on cell cycle progression, and ultimately, test their efficacy in preclinical in vivo models.

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A Technical Guide to the Bioactivity of Substituted Thiazoles: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2] Molecules incorporating this moiety exhibit a remarkable breadth of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, bioactivity, and structure-activity relationships of substituted thiazoles. We will explore the causality behind experimental choices, provide detailed protocols for core bioactivity assays, and present a forward-looking perspective on this versatile class of compounds.

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring's prevalence in biologically active compounds is not coincidental. Its aromatic nature allows its π-electrons to be delocalized, creating reactive positions for various chemical modifications.[2] The nitrogen and sulfur heteroatoms are crucial for its biological function; the nitrogen atom, for instance, is a key hydrogen bond acceptor, enabling strong interactions with the active sites of proteins and enzymes.[4] This structural feature is fundamental to the mechanism of action for many thiazole-based drugs.[4]

Furthermore, the thiazole scaffold is present in numerous natural products, such as Vitamin B1 (Thiamine), and clinically approved drugs, including the antiretroviral Ritonavir and the anticancer agent Dasatinib, underscoring its therapeutic relevance.[2][4][5] The ability to readily modify the thiazole ring at various positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns.[2]

Synthetic Pathways to Substituted Thiazoles: The Hantzsch Synthesis

A cornerstone of thiazole chemistry is the Hantzsch thiazole synthesis, first described in 1887.[6][7] This reliable and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[6][8] The choice of this method is driven by its versatility and the ready availability of starting materials.

The mechanism proceeds through an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[7][9] This process allows for the introduction of a wide variety of substituents onto the thiazole core, facilitating the exploration of structure-activity relationships.

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product & Analysis A α-Haloketone C Condensation Reaction (e.g., in Ethanol) A->C B Thioamide B->C D Cyclization & Dehydration C->D Intermediate Formation E Precipitation & Filtration D->E Crude Product F Substituted Thiazole Derivative E->F G Characterization (NMR, MS, IR) F->G

Caption: Workflow for the Hantzsch Thiazole Synthesis.

The Broad Spectrum of Thiazole Bioactivity

The functional versatility of the thiazole scaffold has led to its investigation across numerous therapeutic areas.

Anticancer Applications

Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds advancing into clinical trials.[4][10] Their mechanisms of action are diverse and include the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways like PI3K/Akt/mTOR.[11] For example, the FDA-approved drug Dasatinib, a thiazole-containing compound, is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[4] Other derivatives have shown efficacy against various cancer cell lines, including hepatocellular carcinoma and colon cancer.[12]

Anticancer_Pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Substituted Thiazole (e.g., Dasatinib) Inhibitor->Receptor Inhibition

Caption: Inhibition of a growth factor signaling pathway by a thiazole derivative.

Antimicrobial and Antiviral Roles

The rise of antimicrobial resistance has spurred the search for new therapeutic agents, and thiazole derivatives have shown considerable promise.[13][14] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][16][17] The mechanism of action can involve the inhibition of essential metabolic pathways or the disruption of cell wall synthesis.[16] For instance, some thiazole-based compounds have demonstrated potent activity against Staphylococcus aureus and Escherichia coli.[16] Furthermore, certain thiazole derivatives, like Ritonavir, are potent inhibitors of viral proteases and are used in the treatment of HIV/AIDS.[16]

Anti-inflammatory Properties

Inflammation is a key pathological process in many diseases. Thiazole derivatives have been shown to possess significant anti-inflammatory activity.[18][19] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[18][20] By blocking these enzymes, thiazole compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[18] Some derivatives have demonstrated efficacy comparable to or better than standard non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models.[19][20]

Core Methodologies for Bioactivity Assessment

To evaluate the therapeutic potential of novel substituted thiazoles, a series of standardized in vitro assays are essential. The following protocols provide a self-validating system for initial screening.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[21] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[21][22][23]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test thiazole derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[24]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours.[24]

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[22][24]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Kinase Inhibition Profiling

Kinase assays are crucial for identifying and characterizing inhibitors that target specific kinases, a common mechanism for anticancer thiazoles.[25][26] These assays measure the transfer of a phosphate group from ATP to a substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase enzyme, a suitable substrate (e.g., a generic peptide), ATP, and the test thiazole inhibitor in a kinase buffer.[25]

  • Plate Setup: In a 96- or 384-well plate, add the kinase enzyme and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).[27]

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 10-30 minutes) at room temperature.[27]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.[27]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 30-60 minutes).[25]

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify the amount of ADP produced.[25][28]

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][30] The broth microdilution method is a standard technique for determining MIC values.[29][31]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria) in a suitable broth, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[31]

  • Compound Dilution: Prepare serial two-fold dilutions of the thiazole compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[31]

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[29] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[29][31]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[29]

Structure-Activity Relationship (SAR) Analysis

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[5] SAR studies are critical for optimizing lead compounds to enhance potency and reduce toxicity.

Position on Thiazole Ring Substituent Type Observed Effect on Bioactivity Example Therapeutic Area Reference
C2 Phenyl ring with electron-withdrawing groups (e.g., -Cl, -NO2)Often enhances anticancer and antimicrobial activity.Anticancer, Antimicrobial[14][32]
C4 Substituted phenyl or heterocyclic ringsCan significantly modulate activity; bulky groups may increase potency.Anticancer, Anti-inflammatory[5][32]
C5 Halogen substitutions (e.g., -F, -Cl)Can improve pharmacokinetic properties and potency.Anticancer, Antimicrobial[17][32]
C2-Amino group Acylation or formation of Schiff basesOften leads to potent antimicrobial and anti-inflammatory compounds.Antimicrobial, Anti-inflammatory[15][20]

This table provides a generalized summary. Specific SAR is highly dependent on the target and the overall molecular scaffold.

Conclusion and Future Perspectives

Substituted thiazoles continue to be a fertile ground for drug discovery. Their synthetic tractability and wide range of biological activities ensure their relevance in medicinal chemistry.[1][33] Future research will likely focus on the development of highly selective inhibitors for specific biological targets, leveraging computational modeling and advanced screening techniques. The exploration of novel thiazole-based hybrid molecules, which combine the thiazole scaffold with other pharmacophores, also represents a promising avenue for discovering next-generation therapeutics.[34] As our understanding of disease pathways deepens, the versatile thiazole core will undoubtedly be adapted to meet new therapeutic challenges.

References

  • Jadhav, S., & Phatangare, K. (2022). A review on progress of thiazole derivatives as potential anti-inflammatory agents.
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  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
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  • MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
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  • IJRPS. (n.d.).
  • ScienceDirect. (2022).
  • ijrpr. (n.d.). A Review on Thiazole Scaffolds and its Biological Activity. ijrpr.com. [Link]
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  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.

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Methodological & Application

Application Note & Protocol: A Reliable and Scalable Synthesis of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole moiety is a privileged structure found in numerous pharmacologically active compounds, valued for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This protocol is based on the robust and widely adopted Hantzsch thiazole synthesis, a classic condensation reaction that offers high yields and operational simplicity.[4][5][6][7] We present a detailed, step-by-step methodology, from the preparation of the key α-bromoketone intermediate to the final cyclization, purification, and characterization of the target compound. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the mechanistic rationale behind the procedure to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1] Specifically, the 2-aminothiazole core is integral to the structure of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. The development of efficient and scalable synthetic routes to novel 2-aminothiazole derivatives is therefore a critical endeavor in the pursuit of new therapeutic agents.

The target molecule, this compound, incorporates key structural features: a 2-amino group for potential hydrogen bonding, a methoxyphenyl group that can influence lipophilicity and metabolic stability, and a methyl group at the 5-position. The synthesis detailed herein employs the Hantzsch thiazole synthesis, a reliable method involving the condensation of an α-haloketone with a thioamide.[5][7] This approach is favored for its high yields and the ready availability of starting materials.[6]

This application note will guide the user through the entire synthetic workflow, emphasizing not just the procedural steps but also the underlying chemical principles that govern the reaction's success.

Reaction Scheme and Mechanism

The synthesis is a two-step process starting from the commercially available ketone, 1-(4-methoxyphenyl)propan-1-one. The first step is the α-bromination of the ketone to yield the key intermediate, 2-bromo-1-(4-methoxyphenyl)propan-1-one. The second step is the Hantzsch cyclization with thiourea.

Overall Synthetic Workflow:

SynthesisWorkflow A 1-(4-methoxyphenyl)propan-1-one B Step 1: α-Bromination A->B Br₂, Solvent C 2-Bromo-1-(4-methoxyphenyl)propan-1-one B->C D Step 2: Hantzsch Thiazole Synthesis (with Thiourea) C->D E Work-up & Purification D->E 1. Cool 2. Basify 3. Filter F 4-(4-Methoxyphenyl)-5-methyl-thiazol-2-ylamine (Final Product) E->F Recrystallization

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Rationale (Hantzsch Synthesis):

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.[6][7]

  • Nucleophilic Attack (SN2): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in the α-bromoketone. This forms an isothiuronium salt intermediate.[6]

  • Intramolecular Cyclization: The nitrogen atom of the isothiuronium intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate (a thiazoline derivative).[6]

  • Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate, driven by the formation of the stable, aromatic thiazole ring.

Mechanism Diagram:

HantzschMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration Thiourea Thiourea Intermediate1 Isothiuronium Salt Thiourea->Intermediate1 S-attack α-Bromoketone α-Bromoketone Bromoketone 2-Bromo-1-(4-methoxyphenyl) propan-1-one Bromoketone->Intermediate1 Intermediate2 Cyclic Intermediate (Thiazoline) Intermediate1->Intermediate2 N-attack on C=O FinalProduct 2-Aminothiazole Product Intermediate2->FinalProduct - H₂O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Materials and Equipment

Reagents & Materials
ReagentFormulaMW ( g/mol )CAS No.Supplier Suggestion
1-(4-methoxyphenyl)propan-1-oneC₁₀H₁₂O₂164.20121-97-1Sigma-Aldrich, TCI
Bromine (Br₂)Br₂159.817726-95-6Sigma-Aldrich, Acros
ThioureaCH₄N₂S76.1262-56-6Sigma-Aldrich, Alfa
Ethanol (Absolute)C₂H₅OH46.0764-17-5Fisher Scientific
MethanolCH₃OH32.0467-56-1Fisher Scientific
Sodium Carbonate (Anhydrous)Na₂CO₃105.99497-19-8Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.1260-29-7Fisher Scientific
Magnesium Sulfate (Anhydrous)MgSO₄120.377487-88-9Sigma-Aldrich
Deuterated Solvents (e.g., DMSO-d₆)C₂D₆SO84.172206-27-1Cambridge Isotope
TLC Plates (Silica gel 60 F₂₅₄)---MilliporeSigma
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Dropping funnel

  • Ice bath

  • Büchner funnel and side-arm flask for vacuum filtration

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

⚠️ SAFETY PRECAUTIONS: This procedure involves hazardous materials. Bromine is highly corrosive and toxic; handle only in a well-ventilated fume hood with appropriate PPE. α-bromoketones are lachrymatory and skin irritants. Perform all steps in a fume hood.

Part A: Synthesis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(4-methoxyphenyl)propan-1-one (10.0 g, 60.9 mmol) in 100 mL of methanol.

  • Bromination: Cool the flask in an ice bath. In the dropping funnel, place a solution of bromine (3.1 mL, 9.7 g, 60.9 mmol) in 20 mL of methanol. Add the bromine solution dropwise to the stirred ketone solution over 30-45 minutes. The deep red-brown color of bromine should disappear upon addition.

    • Expert Insight: Maintaining a low temperature helps to control the reaction rate and minimize the formation of dibrominated side products. The slow, dropwise addition is crucial.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting ketone spot is consumed.

  • Work-up: Carefully pour the reaction mixture into 300 mL of ice-cold water. The α-bromoketone product will often separate as an oil or a solid.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize any residual HBr), and finally 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude 2-bromo-1-(4-methoxyphenyl)propan-1-one is obtained as a pale yellow oil or low-melting solid and can often be used in the next step without further purification. Yields are typically >90%.

Part B: Synthesis of 4-(4-Methoxyphenyl)-5-methyl-thiazol-2-ylamine
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the crude 2-bromo-1-(4-methoxyphenyl)propan-1-one (assumed 60.9 mmol from the previous step) and thiourea (5.1 g, 67.0 mmol, 1.1 equivalents).

    • Causality Explained: A slight excess of thiourea ensures the complete consumption of the valuable α-bromoketone intermediate.

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask. The mixture will be a suspension.

  • Reflux: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours.[6][8] The solid reactants should dissolve as the reaction progresses, and a new precipitate (the hydrobromide salt of the product) may form.

    • Self-Validation: Monitor the reaction progress via TLC (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the α-bromoketone spot indicates completion.

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

Part C: Product Isolation and Purification
  • Neutralization: While stirring the cooled reaction mixture, slowly pour it into a beaker containing 200 mL of a cold 5-10% aqueous sodium carbonate solution.[6] This step neutralizes the hydrobromic acid byproduct and converts the product's salt form into the free amine, causing it to precipitate.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts and residual ethanol.

  • Drying: Allow the solid to air-dry on the funnel for 20-30 minutes, then transfer it to a watch glass to dry completely, preferably in a vacuum oven at 40-50 °C. The crude product is typically obtained as an off-white or pale yellow solid.

  • Purification: For high-purity material, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath. Collect the purified crystals by vacuum filtration.

Results and Characterization

The protocol typically affords the title compound in good to excellent yields.

ParameterExpected Value
Appearance White to pale yellow crystalline solid
Yield 75-85% (based on the starting ketone)
Melting Point To be determined experimentally (literature values for similar compounds vary)
TLC (7:3 Hex:EtOAc) Rf ≈ 0.3-0.4 (product is more polar than the α-bromoketone)
1H NMR (DMSO-d6) Expected signals: δ ~7.4-7.5 (d, 2H, Ar-H ortho to OMe), ~6.9-7.0 (d, 2H, Ar-H meta to OMe), ~6.7 (s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃), ~2.2 (s, 3H, thiazole-CH₃).[2][9]
IR (KBr, cm-1) Expected peaks: ~3400-3200 (N-H stretch of NH₂), ~1620 (C=N stretch), ~1520 (C=C stretch), ~1250 (C-O stretch of aryl ether).[4][10]
MS (ESI+) Expected m/z: [M+H]+ corresponding to C₁₁H₁₃N₂OS+

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Institutes of Health (NIH). [Link]
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  • 2-amino-4-methylthiazole. (n.d.). Organic Syntheses Procedure. [Link]
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  • Scheme 1: Synthesis of thiazole Schiff base derivatives (4 and 5). (n.d.).
  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. (2021). National Institutes of Health (NIH). [Link]
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  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). National Institutes of Health (NIH). [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (n.d.). MDPI. [Link]
  • Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. (2025).
  • Reaction of compound 2 with thioureas. (n.d.).
  • 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea. (2008). National Institutes of Health (NIH). [Link]
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  • Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. (2023). National Institutes of Health (NIH). [Link]

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Application Notes and Protocols for 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of 2-Aminothiazole Derivatives in Oncology

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives of this heterocyclic motif have garnered significant attention in oncology for their potential as anticancer agents.[2][3] These compounds have been reported to exhibit a range of antitumor activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5] 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine represents a specific analogue within this promising class of molecules. While extensive research on this particular derivative is still emerging, its structural features suggest a potential for interaction with various biological targets implicated in cancer.[6][7]

This document serves as a comprehensive guide for researchers investigating the anticancer properties of this compound and related compounds in various cancer cell lines. It provides detailed protocols for evaluating its effects on cell viability, cell cycle progression, and protein expression, underpinned by the scientific rationale for each experimental step.

Postulated Mechanism of Action: A Multi-Targeted Approach

Based on the broader family of 2-aminothiazole derivatives, this compound may exert its anticancer effects through various mechanisms. A key area of investigation for this class of compounds is their ability to inhibit protein kinases, which are often dysregulated in cancer.[4] For instance, some 4-thiazol-2-anilinopyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9), leading to the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis in cancer cells.[4]

Furthermore, other thiazole-containing compounds have been shown to induce cell death through pathways independent of or complementary to kinase inhibition.[5] The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt, MAPK) Growth_Factor_Receptor->Signaling_Cascade Apoptotic_Regulators Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) Signaling_Cascade->Apoptotic_Regulators Inhibits Transcription Gene Transcription (Survival Genes) Signaling_Cascade->Transcription Apoptosis Apoptosis Apoptotic_Regulators->Apoptosis Inhibits Cell_Cycle_Progression Cell Cycle Progression Transcription->Cell_Cycle_Progression Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Compound This compound Compound->Signaling_Cascade Inhibits Compound->Apoptotic_Regulators Inhibits Compound->Cell_Cycle_Progression Arrests G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with serial dilutions of compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [8][9]The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the time of analysis. [8]2. Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO) to the respective wells.

  • Incubation with Compound: Incubate the cells with the compound for 48 to 72 hours. [10]5. MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [11][9]6. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [9]7. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [8]Measure the absorbance at 570 nm using a microplate reader. [12]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). [13] Data Presentation:

Cell LineTreatment Duration (h)IC50 (µM)
MCF-7 (Breast)48[Experimental Value]
A549 (Lung)48[Experimental Value]
HCT116 (Colon)48[Experimental Value]
PC-3 (Prostate)48[Experimental Value]
Cell Cycle Analysis by Flow Cytometry

To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining can be employed. [14]PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [14][15] Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C. Ethanol fixation is preferred for DNA content analysis as it preserves DNA integrity. [14]4. Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to prevent the staining of double-stranded RNA. [14]5. Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate out doublets to ensure accurate cell cycle phase estimation. [16][17]The data is typically displayed as a histogram of cell count versus fluorescence intensity.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software. Compare the cell cycle distribution of treated cells to that of control cells.

Analysis of Protein Expression by Western Blotting

Western blotting is used to detect specific proteins in a sample and can elucidate the compound's effect on key signaling molecules involved in apoptosis and cell cycle regulation. Detailed Protocol:

  • Protein Extraction: Treat cells with the compound as described for cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [18]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading. [10]3. SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane. [18]4. Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. 5. Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Cyclin D1, p21, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. [19]6. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [18]7. Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. [18]8. Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Cossarizza, A., et al. (2019). Assaying cell cycle status using flow cytometry. Nature Protocols, 14(11), 3033-3053.
  • Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 127-147.
  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605.
  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol.
  • ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?
  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?
  • Molecules. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Molecules. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents.
  • Journal of Medicinal Chemistry. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.
  • Archiv der Pharmazie. (2014). Synthesis and evaluation of anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-ones.
  • Journal of Oncology. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • Molecules. (2018). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells.
  • Molecules. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • International Journal of Molecular Sciences. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole.
  • ResearchGate. (2017). The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-t[8][9][11]riazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides.
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Application Note: Utilizing 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine for In Vitro Inhibition of Rho-Associated Kinase (ROCK)

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that serve as crucial downstream effectors of the small GTPase RhoA.[1][2][3][4] The RhoA/ROCK signaling pathway is a pivotal regulator of cellular functions, including cytoskeletal dynamics, cell adhesion, motility, and contraction.[1][4] This pathway's primary mechanism involves the phosphorylation of various substrates, which ultimately leads to the stabilization of actin filaments and an increase in actomyosin contractility.[5] Dysregulation of the ROCK signaling cascade has been implicated in a multitude of pathological conditions, including hypertension, cancer metastasis, and fibrosis, making ROCK a compelling therapeutic target for drug discovery.

Thiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This application note provides a detailed protocol for evaluating the inhibitory potential of a specific thiazole derivative, 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine , against ROCK2 in an in vitro enzymatic assay. While direct studies on this specific molecule are emerging, the broader class of substituted thiazoles has shown promise as kinase inhibitors. This guide will therefore use ROCK2 as a representative and well-documented enzyme target to establish a robust methodology for characterizing the inhibitory properties of this compound.

Principle of the Assay

This protocol describes a non-radioactive, enzyme-linked immunosorbent assay (ELISA)-based method to quantify the kinase activity of ROCK2. The assay measures the phosphorylation of a specific substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), by ROCK2.[1][2][3][4] The core of this method involves a microtiter plate pre-coated with recombinant MYPT1. Active ROCK2 enzyme is incubated in these wells in the presence of ATP and varying concentrations of the inhibitor, this compound. The extent of MYPT1 phosphorylation is then detected using a phospho-specific antibody that recognizes the phosphorylated threonine residue (Thr696) on MYPT1.[1][3] A secondary antibody conjugated to horseradish peroxidase (HRP) and a subsequent chromogenic substrate are used to generate a colorimetric signal that is proportional to the level of ROCK2 activity.[3]

Hypothesized Mechanism of Inhibition

Protein kinases, including ROCK, catalyze the transfer of a phosphate group from ATP to their substrates. A significant number of kinase inhibitors function by competing with ATP for binding to the enzyme's active site.[6][7][8] It is hypothesized that this compound acts as an ATP-competitive inhibitor of ROCK2. In this model, the inhibitor binds reversibly to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of MYPT1.

G cluster_0 ROCK2 Catalytic Cycle Enzyme ROCK2 (E) ES_complex E-S Complex Enzyme->ES_complex + S EI_complex E-I Complex Enzyme->EI_complex + I Substrate MYPT1 (S) ATP ATP Inhibitor 4-(4-Methoxy-phenyl)-5-methyl- thiazol-2-ylamine (I) E_ATP_S_complex E-ATP-S Complex ES_complex->E_ATP_S_complex + ATP ESI_complex E-S-I Complex E_ATP_S_complex->ESI_complex Inhibition Product Phospho-MYPT1 (P) + ADP E_ATP_S_complex->Product Phosphorylation Product->Enzyme Releases P

Caption: Hypothesized ATP-competitive inhibition of ROCK2.

Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Active ROCK2MilliporeSigma14-450M
ROCK Activity Assay Kit (with MYPT1-coated plates)Cell Biolabs, Inc.STA-416
This compoundVariesVaries
Dimethyl Sulfoxide (DMSO), ACS GradeVariesVaries
ATP Solution (10 mM)VariesVaries
Dithiothreitol (DTT) (1 M)VariesVaries
Deionized Water (ddH₂O)In-houseN/A
Microplate Reader (450 nm absorbance)VariesVaries

Note: This list is a guideline. Equivalent reagents from other manufacturers may be used.

Experimental Protocols

Preparation of Reagents

It is crucial to prepare all reagents fresh on the day of the experiment and to keep enzymes and ATP on ice.

  • 1X Kinase Buffer: Prepare the kinase buffer according to the manufacturer's instructions provided with the ROCK Activity Assay Kit.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution in 1X Kinase Buffer to generate a range of concentrations for the dose-response curve. A common starting point is a 10-point, 3-fold serial dilution, starting from 100 µM. Remember to include a "no inhibitor" control (with an equivalent percentage of DMSO) and a "no enzyme" background control.

  • 10X Kinase Reaction Mix: Prepare the kinase reaction mix containing ATP and DTT as per the assay kit protocol.[1] For example, to prepare 1 mL of 10X Kinase Reaction Mix, combine 970 µL of 1X Kinase Buffer, 20 µL of 100 mM ATP solution, and 10 µL of 1M DTT.

Assay Procedure

The following protocol is based on a standard 96-well plate format.

G start Start prep Prepare Inhibitor Dilutions and Enzyme Solution start->prep add_inhibitor Add Inhibitor Dilutions to MYPT1-coated Plate prep->add_inhibitor add_enzyme Add Active ROCK2 Enzyme add_inhibitor->add_enzyme initiate_reaction Initiate Reaction with 10X Kinase Reaction Mix add_enzyme->initiate_reaction incubate Incubate at 30°C for 30-60 min initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction wash1 Wash Wells (3x) stop_reaction->wash1 add_primary_ab Add Anti-phospho-MYPT1 Antibody wash1->add_primary_ab incubate_primary Incubate at RT for 1 hr add_primary_ab->incubate_primary wash2 Wash Wells (3x) incubate_primary->wash2 add_secondary_ab Add HRP-conjugated Secondary Ab wash2->add_secondary_ab incubate_secondary Incubate at RT for 1 hr add_secondary_ab->incubate_secondary wash3 Wash Wells (3x) incubate_secondary->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate_substrate Incubate at RT (2-30 min) add_substrate->incubate_substrate add_stop_solution Add Stop Solution incubate_substrate->add_stop_solution read_plate Read Absorbance at 450 nm add_stop_solution->read_plate

Caption: Workflow for the in vitro ROCK2 inhibition assay.

  • Plate Setup: Allow the MYPT1-coated 96-well plate and other reagents to come to room temperature before use.

  • Add Inhibitor: Add 10 µL of each inhibitor dilution to the appropriate wells. For the "no inhibitor" (100% activity) control, add 10 µL of 1X Kinase Buffer with the same final DMSO concentration as the inhibitor wells.

  • Add Enzyme: Dilute the active ROCK2 enzyme in 1X Kinase Buffer to the desired concentration (e.g., 2.5 ng per well).[1] Add 80 µL of the diluted enzyme to each well, except for the "no enzyme" background control wells (add 80 µL of 1X Kinase Buffer instead).

  • Initiate Kinase Reaction: Add 10 µL of the 10X Kinase Reaction Mix to all wells to start the reaction.[1] The final volume in each well should be 100 µL.

  • Incubation: Cover the plate and incubate at 30°C for 30-60 minutes with gentle agitation.[1]

  • Stop Reaction: Stop the kinase reaction by adding 50 µL of 0.5 M EDTA, pH 8.0, to each well, or by flicking out the contents of the plate.[1]

  • Washing and Detection: Proceed with the washing and detection steps as outlined in the assay kit manual. This typically involves:

    • Washing the wells three times with 1X Wash Buffer.

    • Incubating with the anti-phospho-MYPT1 (Thr696) primary antibody for 1 hour at room temperature.

    • Washing three times.

    • Incubating with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Washing three times.

  • Develop Signal: Add 100 µL of TMB substrate solution to each well and incubate at room temperature until sufficient color development (typically 2-30 minutes).[3]

  • Stop Development: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the "no enzyme" background control wells from the absorbance of all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of ROCK2 inhibition for each inhibitor concentration:

    % Inhibition = (1 - (Absorbance of Inhibitor Well / Absorbance of No Inhibitor Control)) * 100

  • Determine IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9] Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.[9][10]

Sample Data Table
Inhibitor Concentration (µM)Log [Inhibitor]Absorbance at 450 nm (Corrected)% Inhibition
0 (Control)N/A1.2500
0.01-2.01.1885.0
0.03-1.51.05016.0
0.1-1.00.87530.0
0.3-0.50.60052.0
1.00.00.31375.0
3.00.50.15088.0
10.01.00.07594.0

This is example data and should not be used for actual calculations.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Background Signal 1. Insufficient washing.2. Non-specific antibody binding.3. Contaminated reagents.1. Increase the number of wash steps or the volume of wash buffer.2. Increase the concentration of blocking agents (e.g., BSA) in the antibody dilution buffer.3. Use fresh reagents.
Low Signal or No Activity 1. Inactive enzyme.2. Incorrect ATP concentration.3. Inhibitor is too potent.1. Use a fresh aliquot of enzyme and confirm its activity with a positive control inhibitor (e.g., Y-27632).2. Verify the ATP concentration.3. Test a lower concentration range of the inhibitor.
High Variability Between Replicates 1. Pipetting errors.2. Inconsistent incubation times.3. Compound precipitation.1. Use calibrated pipettes and ensure proper mixing.2. Standardize all incubation times precisely.3. Visually inspect inhibitor dilutions for precipitates; consider adjusting DMSO concentration.[11]
Inconsistent IC₅₀ Values 1. Cell passage number (if using lysates).2. Inconsistent reagent preparation.1. Use cells within a consistent and low passage number range.[11]2. Prepare fresh reagents for each experiment and ensure consistency in dilutions.

Conclusion

This application note provides a comprehensive framework for assessing the inhibitory activity of this compound against ROCK2 kinase. By following this detailed protocol, researchers can reliably determine the IC₅₀ value of this compound and gain valuable insights into its potential as a therapeutic agent targeting the Rho/ROCK signaling pathway. Accurate and consistent execution of the assay is paramount for generating high-quality, reproducible data.

References

  • Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit.
  • Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well.
  • BPS Bioscience. (n.d.). ROCK2 Kinase Assay Kit.
  • Gizzio, C., et al. (2022).
  • Wikipedia. (n.d.). IC50.
  • edX. (n.d.). IC50 Determination.
  • Majchrzak, A. M., et al. (2022). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Medicinal Chemistry.
  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube.
  • Abourehab, M. A. S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry.
  • Cer, R. Z., et al. (2009). IC50-to-Ki converter. Bioinformatics and Computational Biology, George Mason University.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology.
  • Zhang, T., et al. (2020). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. ACS Chemical Biology.
  • Loirand, G. (2009). A Method for Measuring Rho Kinase Activity in Tissues and Cells. Methods in Molecular Biology.
  • Scientific Laboratory Supplies. (n.d.). Rho Kinase (ROCK) Activity Ass | CSA001 | SIGMA-ALDRICH.
  • ResearchGate. (2021). What is a good way to make sure ROCK inhibitor works?.

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Application Notes and Protocols for In Vivo Experimental Design: A Framework for Novel 2-Aminothiazole Derivatives such as 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Application Notes - A Strategic Approach to In Vivo Evaluation

Introduction: The Promise of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. It is particularly prominent in the development of small molecule kinase inhibitors, a cornerstone of modern targeted cancer therapy. Compounds like Dasatinib, a potent pan-Src kinase inhibitor, feature this core structure, highlighting its potential for generating clinically impactful therapeutics.

This guide provides a comprehensive framework for the in vivo experimental design and evaluation of novel 2-aminothiazole derivatives, using the hypothetical compound 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine as a case study. Given the absence of specific biological data for this molecule, this document outlines a robust, adaptable strategy that can be applied to similar novel chemical entities. Our focus will be on an oncology context, a highly probable therapeutic area for such a compound.

The overarching goal is to progress methodically from initial safety and pharmacokinetic profiling to definitive efficacy studies, ensuring that each step yields the critical data necessary for informed go/no-go decisions in the drug development pipeline.[1][2]

The Logic of a Phased In Vivo Evaluation

A successful preclinical in vivo program is not a single experiment but a logical sequence of studies, each building upon the last. This phased approach maximizes resource efficiency and minimizes animal use by eliminating unpromising candidates early.[3][4] The typical workflow for a novel small molecule is illustrated below.

Preclinical_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Target Engagement & Efficacy cluster_2 Outcome Formulation Formulation & Vehicle Selection MTD Maximum Tolerated Dose (MTD) Formulation->MTD Determine Dosing Range PK Pharmacokinetics (PK) MTD->PK Select Doses for PK PD Pharmacodynamics (PD) & Biomarker Analysis PK->PD Inform Dosing Schedule Efficacy Tumor Growth Inhibition (Efficacy Study) PD->Efficacy Confirm Target Engagement Decision Go/No-Go Decision for IND-Enabling Studies Efficacy->Decision

Caption: Phased workflow for in vivo evaluation of a novel small molecule.

Authoritative Grounding: Ethical Considerations in Animal Research

All in vivo research must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount.[5][6]

  • Replacement: Using non-animal methods wherever possible. The studies outlined here are predicated on promising in vitro data.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results. Careful experimental design and power analysis are crucial.[3]

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia, analgesia, and humane endpoints.

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[7] The IACUC ensures that the research is scientifically justified and that animal welfare is a top priority.[8]

Foundational Decision: Animal Model Selection

The choice of animal model is critical for the translatability of preclinical findings.[9][10][11] In oncology, murine models are the most common.[12] The selection depends on the specific scientific question being addressed.

Model Type Description Advantages Disadvantages Primary Use Case
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID).[10]Cost-effective, rapid tumor growth, reproducible, large historical dataset available.[11][13]Lacks tumor heterogeneity and microenvironment of human tumors.[11]Initial efficacy screening, PK/PD studies.
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are directly implanted into immunodeficient mice.[11][14]Preserves original tumor architecture, heterogeneity, and microenvironment.[11] Higher predictive value for clinical outcomes.[13]Expensive, slower tumor growth, requires a large bank of well-characterized models.Efficacy studies in models that closely mimic human disease, biomarker discovery.
Syngeneic Model Mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background.Intact immune system allows for the study of immunotherapies.Limited availability of cell lines, may not fully represent human cancer genetics.Testing immuno-oncology agents, combination therapies with immunotherapy.
Genetically Engineered Mouse Models (GEMM) Mice are engineered to develop spontaneous tumors that mimic human cancers.[11]Tumors arise in the correct microenvironment with an intact immune system.Long latency, high cost, potential for tumor heterogeneity between animals.Studying tumor initiation and progression, validating novel targets.

For initial studies of a novel small molecule like this compound, a CDX model is often the most practical starting point for MTD, PK, and initial efficacy assessments.

The First Hurdle: Formulation and Route of Administration

A common failure point in preclinical studies is poor drug exposure due to inadequate formulation.[15] Small molecules are often poorly soluble in aqueous solutions.

Key Formulation Considerations:

  • Solubility: Determine the solubility of the compound in various pharmaceutically acceptable vehicles.

  • Stability: Ensure the compound is stable in the chosen vehicle for the duration of the study.

  • Toxicity: The vehicle itself must be non-toxic at the administered volume.

Common Vehicles for Preclinical Studies:

  • Saline (0.9% NaCl)

  • Phosphate-Buffered Saline (PBS)

  • 5% Dextrose in Water (D5W)

  • Aqueous solutions with co-solvents (e.g., PEG400, DMSO, Tween 80)

  • Oil-based vehicles (e.g., corn oil, sesame oil) for oral administration

Route of Administration: The choice of administration route should ideally align with the intended clinical application.[16]

Route Abbreviation Typical Use Case Considerations
Intravenous IVRapid achievement of high plasma concentrations, 100% bioavailability. Used for PK studies.Requires skill, potential for injection site reactions.
Oral Gavage POMost common intended route for small molecules.[16]Variable bioavailability due to first-pass metabolism.
Intraperitoneal IPSimpler than IV, rapid absorption.Not a common clinical route, risk of injection into organs.
Subcutaneous SCSlower absorption, sustained exposure.Limited injection volume, potential for local irritation.[17]

For initial studies, both IV (to determine intrinsic PK properties) and PO (to assess oral bioavailability) administrations are recommended.

Part 2: Detailed Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[18][19] This dose will inform the dose levels for subsequent efficacy studies.[3]

Methodology:

  • Animal Model: Female BALB/c nude mice, 6-8 weeks old.

  • Group Size: 3-5 mice per dose group.

  • Acclimatization: Acclimatize animals for at least 7 days before the study begins.

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups. A modified Fibonacci sequence is often used for dose escalation.

  • Administration: Administer the compound daily for 5-14 consecutive days via the intended route (e.g., oral gavage). Include a vehicle control group.

  • Monitoring:

    • Clinical Observations: Monitor animals twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.[19]

    • Mortality: Record any deaths.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe clinical signs of toxicity.[20][21]

Data Presentation: MTD Study Design

Group Treatment Dose (mg/kg) Route Schedule N
1Vehicle0PODaily x 14 days5
2Compound10PODaily x 14 days5
3Compound20PODaily x 14 days5
4Compound40PODaily x 14 days5
5Compound80PODaily x 14 days5
Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.[22][23]

Methodology:

  • Animal Model: Male Swiss Albino mice, 6-8 weeks old (catheterized if serial sampling is planned).

  • Group Size: 3-4 mice per time point for terminal studies, or 4-6 mice for serial sampling.

  • Dose Groups:

    • IV Group: Administer a low dose (e.g., 2 mg/kg) via tail vein injection.

    • PO Group: Administer a higher dose (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling:

    • Serial Sampling (preferred): Collect sparse blood samples (e.g., 25 µL) from the saphenous or tail vein at multiple time points from the same animal.[24]

    • Terminal Sampling: Collect a single blood sample via cardiac puncture at each time point.[25]

    • Time Points (example): Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxTime at which peak plasma concentration is achieved.
AUC Area under the plasma concentration-time curveRepresents total drug exposure over time.
t1/2 Half-lifeTime required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability (for PO dose)The fraction of the administered dose that reaches systemic circulation.
Protocol 3: Pharmacodynamic (PD) and Biomarker Analysis

Objective: To confirm that the compound engages its molecular target in the tumor and modulates downstream signaling pathways.[26][27][28] This provides proof-of-mechanism.[29]

Hypothetical Signaling Pathway for a Kinase Inhibitor:

Signaling_Pathway Receptor Growth Factor Receptor KinaseA Target Kinase A (e.g., SRC) Receptor->KinaseA Activates KinaseB Kinase B (e.g., MEK) KinaseA->KinaseB Phosphorylates KinaseC Kinase C (e.g., ERK) KinaseB->KinaseC Phosphorylates Proliferation Cell Proliferation KinaseC->Proliferation Promotes Compound 4-(4-Methoxy-phenyl)- 5-methyl-thiazol-2-ylamine Compound->KinaseA Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Methodology:

  • Animal Model: Use a tumor-bearing mouse model (e.g., CDX with a relevant cell line).

  • Study Design: Establish tumors to a palpable size (e.g., 100-200 mm³). Treat animals with the compound at one or two dose levels (e.g., MTD and 1/2 MTD) and a vehicle control.

  • Tissue Collection: Euthanize animals at various time points after the last dose (e.g., 2, 8, 24 hours) to capture the time course of target modulation.

  • Biomarker Analysis:

    • Target Engagement: Measure the phosphorylation status of the direct target (e.g., p-SRC) using Western Blot, ELISA, or immunohistochemistry (IHC).[30]

    • Downstream Effects: Analyze downstream markers (e.g., p-ERK) to confirm pathway inhibition.

    • Proliferation/Apoptosis: Assess markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) by IHC.

Protocol 4: In Vivo Efficacy (Tumor Growth Inhibition) Study

Objective: To evaluate the anti-tumor activity of the compound in a relevant cancer model.[14][31][32]

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) bearing subcutaneous tumors from a relevant human cancer cell line (e.g., A549 for lung cancer).[14]

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of each mouse.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (PO, daily)

    • Group 2: Compound at MTD (PO, daily)

    • Group 3: Compound at 1/2 MTD (PO, daily)

    • Group 4: Positive Control (a standard-of-care chemotherapy, e.g., Paclitaxel)

  • Monitoring:

    • Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.[14]

    • Body Weight: Monitor body weight 2-3 times per week as a measure of general toxicity.

    • Clinical Observations: Daily health checks.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.

    • Secondary: Body weight changes, survival analysis (if applicable).

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive morbidity.

References

  • Institutional Animal Care & Use Committee (IACUC). (n.d.). Ethical Principles.
  • Socinski, M. A., et al. (2021). Impact of pharmacodynamic biomarkers in immuno-oncology (IO) phase 1 clinical trials. Journal of Clinical Oncology, 39(15_suppl), 2653-2653.
  • UConn Health. (n.d.). Code of Ethics for the Care and Use of Animals.
  • Charles River Laboratories. (n.d.). Maximum Tolerable Dose (MTD) Studies.
  • MuriGenics. (n.d.). Pk/bio-distribution.
  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services.
  • Rollin, B. E. (2003).
  • University at Buffalo. (n.d.). The IACUC and Ethical Use of Animals in Research.
  • Zhang, Y., et al. (2018). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (138), 57829.
  • Molecular Diagnostic Services. (n.d.). PK Studies in Mice.
  • Patel, S., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 205.
  • Sexton, S. (2016). Animal Models in Cancer Research. Roswell Park Comprehensive Cancer Center.
  • Charles River Laboratories. (2020). Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery.
  • de Miguel, M., et al. (2021). Impact of pharmacodynamic biomarkers in immuno-oncology (IO) phase 1 clinical trials. Annals of Oncology, 32, S1374.
  • Ingle, A. D. (2022). Animal models for Cancer research and treatment.
  • Cekanova, M., & Rathore, K. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. Drug design, development and therapy, 8, 1911–1921.
  • Sequist, L. V., & Engelman, J. A. (2014). Pharmacodynamic Biomarkers: Falling Short of the Mark?. Clinical cancer research : an official journal of the American Association for Cancer Research, 20(10), 2587–2594.
  • Fleet Bioprocessing. (n.d.). Pharmacodynamic Assay.
  • Adiseshaiah, P. P., et al. (2018). Designing an In Vivo Efficacy Study of Nanomedicines for Preclinical Tumor Growth Inhibition. Methods in molecular biology (Clifton, N.J.), 1682, 241–253.
  • Gengenbacher, N., et al. (2020). Spontaneous and Induced Animal Models for Cancer Research. Cancers, 12(4), 847.
  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Budach, W., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 181(1), 1-10.
  • Li, H., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research, 13, 7267–7278.
  • Sygnature Discovery. (n.d.). Route of Administration.
  • Patel, A., et al. (2021). Subcutaneous delivery of small molecule formulations: An insight into biopharmaceutics & formulation strategies. Journal of Controlled Release, 337, 566-581.
  • Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. ACS nano, 14(5), 5213–5220.
  • van der Worp, H. B., et al. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug discovery today, 12(11-12), 446–451.
  • Li, M., et al. (2022). Development of an In Vitro System To Emulate an In Vivo Subcutaneous Environment: Small Molecule Drug Assessment. Molecular pharmaceutics, 19(10), 3749–3761.
  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy.
  • Syngene. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
  • Johnson, E. K., et al. (2022). Designing an In Vivo Preclinical Research Study. Bioengineering, 9(11), 693.
  • Sharma, S., et al. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(1), 1-10.
  • EUPATI. (n.d.). Maximum Tolerated Dose [MTD].
  • Parra-Guillen, Z. P., et al. (2008). Maximum Tolerated Dose (MTD). In: Encyclopedia of Cancer. Springer, Berlin, Heidelberg.
  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background.
  • Malcolm A. S. Moore. (n.d.). Preclinical Requirements for Therapeutic Studies in Humans with Advanced Cancer. Memorial Sloan-Kettering Cancer Center.
  • Li, Z., et al. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Cancers, 15(23), 5621.
  • Jacobson-Kram, D., & Mills, G. (2002). Regulatory considerations for preclinical development of anticancer drugs.
  • Wang, Y., et al. (2023). Advancements in small molecule drug design: A structural perspective. Frontiers in Molecular Biosciences, 10, 1189282.
  • Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches.

Sources

Application Note: High-Performance Analytical Methods for the Quantification of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical protocols for the accurate and robust quantification of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine (MMTA), a heterocyclic amine with potential applications in pharmaceutical development and chemical synthesis. We present two validated methods tailored for different analytical objectives: 1) A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control, purity assessment, and quantification of the bulk drug substance. 2) A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of MMTA in complex biological matrices, such as human plasma, suitable for pharmacokinetic and drug metabolism studies. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction and Scientific Rationale

This compound (MMTA) belongs to the 2-aminothiazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Accurate quantification is a cornerstone of the drug development process, ensuring product quality, enabling precise dosing, and allowing for the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.

The choice of analytical method is dictated by the intended application. For assessing the purity of a drug substance or the content uniformity of a formulation, a robust, reliable, and cost-effective method like HPLC-UV is ideal. The aromatic rings and thiazole moiety in MMTA provide a strong chromophore, making it well-suited for UV detection. For bioanalysis, where the analyte is present at trace levels within a complex biological matrix, the superior sensitivity and selectivity of LC-MS/MS are required to overcome matrix effects and achieve low limits of quantification.[3][4]

Physicochemical Properties of MMTA
PropertyValueSource
IUPAC Name 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine-
CAS Number 105512-88-7[5]
Molecular Formula C₁₁H₁₂N₂OSCalculated
Molecular Weight 220.29 g/mol Calculated
Chemical Structure Chemical Structure of MMTA-

Method 1: HPLC-UV for Purity and Assay Determination

This method is optimized for the quantitative analysis of MMTA in raw materials or simple formulations, providing excellent linearity, accuracy, and precision.

Principle and Expertise-Driven Choices

Reverse-phase HPLC is the chosen mode of separation due to the moderately nonpolar nature of MMTA.

  • Column: A C18 stationary phase is selected for its hydrophobic interaction with the phenyl ring and the thiazole core, providing strong retention and good peak shape.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good elution strength for this compound. A phosphate buffer is included to maintain a consistent pH. Controlling the pH is critical because the primary amine on the thiazole ring has a pKa that makes its charge state pH-dependent, which directly impacts retention time and peak symmetry.

  • Detection: The UV detector is set at a wavelength near the compound's absorbance maximum (λmax) to ensure maximum sensitivity. The extended conjugation across the phenyl and thiazole rings suggests a strong absorbance in the 250-300 nm range.

Experimental Protocol

Materials and Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄) and ortho-phosphoric acid.

  • Water (HPLC grade or Milli-Q).

  • MMTA reference standard.

Protocol Steps:

  • Mobile Phase Preparation (0.02 M Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of MMTA reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Accurately weigh a quantity of the test sample expected to contain 25 mg of MMTA and prepare it in the same manner as the standard stock solution. Dilute to a final target concentration of 25 µg/mL using the 50:50 acetonitrile/water diluent.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.02 M Phosphate Buffer, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% A / 40% B Isocratic

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 275 nm (or determined λmax)

    • Run Time: 10 minutes

  • System Suitability Test (SST): Before analysis, inject the 25 µg/mL working standard solution five times. The system is deemed ready if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.[1]

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of MMTA in the sample from the calibration curve.

Workflow and Validation

The entire process, from preparation to analysis, follows a logical and controlled sequence to ensure data integrity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep prep analysis analysis qc qc data data A Mobile Phase Prep B Standard Stock Prep (1000 µg/mL) C Working Standards (1-100 µg/mL) B->C E System Suitability (5 Injections, %RSD ≤ 2%) C->E D Sample Prep (Target: 25 µg/mL) F Inject Blank, Standards & Samples D->F E->F G Generate Calibration Curve F->G H Quantify Sample Concentration G->H I Report Results H->I

Caption: Workflow for HPLC-UV Quantification of MMTA.

Trustworthiness: Method Validation Parameters

This protocol is validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][6] The following parameters must be assessed:

Validation ParameterTypical Acceptance CriteriaRationale
Specificity No interference at the retention time of MMTA from blank/placebo.Ensures the signal is unequivocally from the analyte.[7]
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and response.[1]
Range e.g., 1-100 µg/mLThe interval providing acceptable accuracy, precision, and linearity.
Accuracy 98.0% - 102.0% recoveryCloseness of test results to the true value.
Precision (Repeatability) %RSD ≤ 2.0%Measures variability with repeated analyses under the same conditions.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10The lowest amount that can be quantitatively determined with suitable precision and accuracy.[8]
Robustness No significant change in results with minor variations in method parameters.Demonstrates the method's reliability during normal use.[6]

Method 2: LC-MS/MS for Bioanalytical Quantification

This method provides the high sensitivity and selectivity required for determining MMTA concentrations in human plasma, essential for pharmacokinetic studies.

Principle and Expertise-Driven Choices
  • Chromatography: Ultra-High Performance Liquid Chromatography (UHPLC) is preferred to achieve rapid separation (run times < 5 minutes), which increases throughput. A C18 column remains suitable.

  • Mobile Phase: Formic acid is used as a mobile phase modifier instead of non-volatile phosphate buffers. It aids in the protonation of MMTA, making it amenable to positive mode electrospray ionization (ESI+), and is fully compatible with mass spectrometry.[3]

  • Sample Preparation: Protein precipitation with acetonitrile is a rapid and effective technique to remove the majority of plasma proteins, which would otherwise interfere with the analysis and foul the LC-MS system.[4]

  • Detection: Tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. The instrument is set to specifically monitor the transition of the MMTA precursor ion (the protonated molecule, [M+H]⁺) to a specific, stable product ion. This process is highly selective and virtually eliminates background noise, enabling very low detection limits.

Experimental Protocol

Materials and Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Microcentrifuge and appropriate tubes.

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

  • Human plasma (with appropriate anticoagulant).

  • MMTA reference standard and a suitable Internal Standard (IS), ideally a stable isotope-labeled version of MMTA.

Protocol Steps:

  • Solution Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Standard/Sample Preparation: Prepare stock and working solutions in a manner similar to the HPLC-UV method, but at lower concentrations suitable for the ng/mL range. Spike working standards into blank human plasma to create calibration standards and quality control (QC) samples.

  • Sample Pre-treatment (Protein Precipitation):

    • Pipette 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • Column: UHPLC C18 (2.1 x 50 mm, 1.8 µm)

    • Column Temperature: 40°C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: Start at 5% B, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.0 min. (Total run time ~4 min).

    • Ionization Mode: ESI Positive (ESI+)

    • MRM Transitions:

      • MMTA: m/z 221.1 → 175.1 (Precursor [M+H]⁺ → Product)

      • Internal Standard: To be determined based on its structure.

    • Note: Ion source parameters (e.g., capillary voltage, gas flows) must be optimized for the specific instrument.

  • Analysis: Analyze the processed blank plasma, calibration standards, QC samples, and unknown samples. The analyte concentration is determined by the ratio of the MMTA peak area to the internal standard peak area, which corrects for variability during sample preparation and injection.

Bioanalytical Workflow

The bioanalytical workflow involves additional steps for sample cleanup to handle the complexity of the biological matrix.

Caption: Bioanalytical Workflow for LC-MS/MS Quantification.

Conclusion

The two methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is a workhorse for quality control applications, offering simplicity and precision for high-concentration samples. The LC-MS/MS method delivers the exceptional sensitivity and selectivity required for challenging bioanalytical applications like pharmacokinetics. Adherence to the described protocols and validation principles will ensure the generation of high-quality, defensible data critical for research and drug development.

References

  • AMSbiopharma. (2025).
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]
  • International Journal of Research and Review. (2025).
  • PubMed. (2001).
  • Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]
  • ResearchGate. (2025). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR. [Link]
  • PubChem. (n.d.). 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine. [Link]
  • Semantic Scholar. (2017). Design and discovery of novel thiazole derivatives as potential MMP inhibitors to protect against acute lung injury in sepsis. [Link]
  • NIST WebBook. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. [Link]
  • PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. [Link]
  • MDPI. (2023). Synthesis and Characterization of Thiazole Derivatives as Cholinesterase Inhibitors. [Link]
  • Nanomedicine Research Journal. (n.d.). Synthesis and Characterization of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. [Link]
  • ResearchGate. (n.d.). Levels of THI, 4-MI and 5-HMF found in tested samples. [Link]

Sources

Application Notes & Protocols: Characterizing 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiazole Scaffold and the Opportunity of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

The 2-aminothiazole is a premier example of a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous biologically active molecules.[2] This scaffold is present in clinically approved drugs, most notably the dual Src/Abl kinase inhibitor Dasatinib, used in cancer therapy.[3][4][5] Derivatives of this core structure have demonstrated a vast spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8]

This guide focuses on a representative member of this class, This compound . While specific data on this molecule is emerging, its structure suggests significant potential as a modulator of key cellular signaling pathways. This document provides a series of application notes and detailed protocols for its characterization, focusing on a high-value, disease-relevant target: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) .

Target Rationale: Why Investigate TAK1?

TAK1 (also known as MAP3K7) is a critical intracellular signaling node that integrates signals from various stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as Transforming Growth Factor-β (TGF-β).[9][10] Upon activation, TAK1 initiates downstream signaling cascades that lead to the activation of the NF-κB and MAPK (JNK and p38) pathways.[11] These pathways are central regulators of inflammation, immunity, cell survival, and apoptosis.[9]

Dysregulation of the TAK1 signaling axis is implicated in a host of human diseases, including chronic inflammatory disorders (e.g., rheumatoid arthritis) and various cancers, where it can promote tumor survival and metastasis.[10][11][12] Therefore, the development of potent and selective TAK1 inhibitors is a highly active area of therapeutic research.[13][14][15] The 2-aminothiazole scaffold is a promising starting point for designing such inhibitors.

TAK1 Signaling Pathway Overview

The following diagram illustrates the central role of TAK1 in mediating pro-inflammatory signaling.

TAK1_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor TRAF TRAF Proteins TNFR->TRAF IL1R IL-1 Receptor IL1R->TRAF TAK1_complex TAK1 / TAB1 / TAB2 TRAF->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates MKKs MKK3/6, MKK4/7 TAK1_complex->MKKs Phosphorylates IkB_NFkB IκBα-NF-κB IKK_complex->IkB_NFkB Phosphorylates IκBα (leads to degradation) NFkB_free NF-κB (p50/p65) IkB_NFkB->NFkB_free Releases p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylates Transcription Gene Transcription (Inflammatory Cytokines, Survival Factors) p38_JNK->Transcription Activates AP-1 (not shown) & other factors NFkB_free->Transcription Translocates & Activates

Caption: TAK1 integrates cytokine signals to activate NF-κB and MAPK pathways.

Application Note 1: In Vitro Kinase Inhibition Profile

Objective: To determine the direct inhibitory potency of this compound against purified TAK1 kinase and to assess its selectivity against other relevant kinases.

Principle: The most common method for assessing kinase activity is to measure the conversion of ATP to ADP. Luminescence-based assays, such as Promega's ADP-Glo™, provide a highly sensitive and robust high-throughput method. The assay measures ADP production in the kinase reaction; as inhibitor concentration increases, kinase activity decreases, resulting in a lower luminescence signal.

Protocol: In Vitro TAK1 Inhibition Assay (ADP-Glo™ Format)

Materials:

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Kinase: Purified, active TAK1/TAB1 complex (e.g., from Carna Biosciences, SignalChem).

  • Substrate: Myelin Basic Protein (MBP) or a suitable peptide substrate.

  • Assay Buffer: Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP: Adenosine 5'-triphosphate, prepared in water.

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).

  • Plates: White, opaque, low-volume 384-well assay plates.

  • Positive Control: A known TAK1 inhibitor (e.g., Takinib).[12]

  • Instrumentation: Multimode plate reader with luminescence detection capability.

Workflow:

In_Vitro_Workflow start Start prep_compound Prepare serial dilution of test compound in DMSO start->prep_compound dispense_compound Dispense compound to 384-well plate (100 nL) prep_compound->dispense_compound add_kinase_substrate Add Kinase/Substrate mix to all wells dispense_compound->add_kinase_substrate add_atp Initiate reaction by adding ATP (Final [ATP] = Km) add_kinase_substrate->add_atp incubate_kinase Incubate at RT (e.g., 60 min) add_atp->incubate_kinase add_adpglo Stop reaction & deplete ATP by adding ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT (30 min) add_detection->incubate_detection read_lum Read Luminescence incubate_detection->read_lum analyze Analyze Data (Calculate IC50) read_lum->analyze end End analyze->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of the 10 mM stock of this compound in 100% DMSO.

  • Assay Plate Preparation: Using an acoustic dispenser, transfer 50 nL of each compound concentration to a 384-well assay plate. Include wells for "No Inhibitor" (100% activity, DMSO only) and "No Enzyme" (background, DMSO only) controls.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in assay buffer.

    • Add 2.5 µL of this solution to each well.

    • Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be equal to the Michaelis-Menten constant (Km) for TAK1 to accurately determine the potency of ATP-competitive inhibitors.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final volume is 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis & Interpretation:

  • Normalize the data using the "No Inhibitor" (100%) and "No Enzyme" (0%) controls.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Causality: A low nanomolar IC₅₀ value suggests potent, direct inhibition of the kinase. This assay is the first critical step to validate that the compound can physically interact with and inhibit the target protein.

Application Note 2: Cellular Target Engagement & Downstream Signaling Analysis

Objective: To verify that the test compound can enter cells, engage TAK1, and inhibit its downstream signaling cascade.

Principle: Western blotting allows for the detection of specific proteins from cell lysates. By using antibodies specific to the phosphorylated (i.e., activated) forms of TAK1's downstream targets, such as p38 MAPK, we can directly measure the impact of the inhibitor on the signaling pathway. A successful inhibitor will prevent the stimulus-induced phosphorylation of these targets. We also measure the degradation of IκBα, which is phosphorylated by the IKK complex downstream of TAK1; inhibiting TAK1 should prevent IκBα degradation.[15][16]

Protocol: Western Blot for p-p38 and IκBα Levels

Materials:

  • Cell Line: MDA-MB-231 (human breast cancer) or THP-1 (human monocytic) cells.

  • Stimulant: TNF-α (final concentration 10 ng/mL).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-p38 (Thr180/Tyr182), total p38, IκBα, and a loading control (e.g., GAPDH or β-Actin). HRP-conjugated secondary antibodies.

  • Reagents: SDS-PAGE gels, transfer membranes (PVDF), ECL Western Blotting Substrate.

  • Instrumentation: Electrophoresis and Western blot transfer systems, imaging system.

Workflow:

WB_Workflow start Start seed_cells Seed cells in a 6-well plate and grow overnight start->seed_cells pre_treat Pre-treat with Test Compound (e.g., 1 hour) seed_cells->pre_treat stimulate Stimulate with TNF-α (e.g., 15-30 min) pre_treat->stimulate lyse Wash with PBS and lyse cells stimulate->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify sds_page Run SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% BSA) transfer->block probe_primary Incubate with Primary Antibody (overnight at 4°C) block->probe_primary probe_secondary Wash and incubate with HRP-conjugated Secondary Antibody probe_primary->probe_secondary detect Wash and add ECL Substrate probe_secondary->detect image Image blot detect->image end End image->end

Caption: Standard workflow for a Western Blot experiment.

Step-by-Step Methodology:

  • Cell Culture: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1 hour.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells (except the unstimulated control) and incubate for 15 minutes.

  • Lysis: Immediately place plates on ice, aspirate the media, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) and run on a 10% SDS-PAGE gel.

  • Transfer & Blotting: Transfer the proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-p38 and anti-IκBα) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. After final washes, add ECL substrate and capture the chemiluminescent signal with an imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total p38 and GAPDH to ensure equal protein loading.

Data Analysis & Interpretation:

  • A potent and specific TAK1 inhibitor will show a dose-dependent decrease in the intensity of the phospho-p38 band.

  • It will also show a stabilization (i.e., prevention of degradation) of the IκBα band compared to the "TNF-α only" control.

  • Trustworthiness: This protocol is self-validating. The inclusion of total p38 and GAPDH controls ensures that any observed decrease in phosphorylation is due to specific inhibition of the pathway and not a result of general cytotoxicity or unequal sample loading.

Application Note 3: Cellular Phenotypic Assay

Objective: To determine if the compound's target engagement translates into a functional, disease-relevant outcome, such as reducing inflammation.

Principle: The TAK1-NF-κB axis is a primary driver of TNF-α production in myeloid cells in response to inflammatory stimuli like Lipopolysaccharide (LPS). By inhibiting TAK1, the compound should block this response. An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard, quantitative method for measuring the concentration of a secreted cytokine like TNF-α in the cell culture supernatant.[14]

Protocol: Inhibition of LPS-Induced TNF-α Secretion in THP-1 Cells

Materials:

  • Cell Line: THP-1 cells, differentiated into macrophage-like cells by treatment with Phorbol 12-myristate 13-acetate (PMA; 100 ng/mL) for 48 hours.

  • Stimulant: Lipopolysaccharide (LPS; final concentration 100 ng/mL).

  • Assay Kit: Human TNF-α ELISA Kit (e.g., from R&D Systems, Thermo Fisher).

  • Plates: 96-well tissue culture plates.

Step-by-Step Methodology:

  • Cell Differentiation: Plate THP-1 cells in 96-well plates and treat with PMA for 48 hours. After differentiation, wash the cells and allow them to rest in fresh, serum-free media for 24 hours.

  • Treatment: Pre-treat the differentiated THP-1 cells with a serial dilution of this compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells (except the unstimulated control) and incubate for 6 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any floating cells and carefully collect the culture supernatant for analysis.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and a substrate to generate a colorimetric signal.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis & Interpretation:

  • Generate a standard curve using the recombinant TNF-α standards provided in the kit.

  • Calculate the concentration of TNF-α in each sample from the standard curve.

  • Plot the TNF-α concentration against the inhibitor concentration and calculate the EC₅₀ (the concentration for 50% maximal effect).

  • Expertise: A significant, dose-dependent reduction in TNF-α secretion confirms that the compound has the desired anti-inflammatory phenotype in a relevant immune cell model, linking the molecular inhibition of TAK1 to a functional cellular response.

Data Summary and Scientific Considerations

ParameterAssay TypeTarget/Cell LineResult (Hypothetical)
IC₅₀ In Vitro Kinase AssayTAK1/TAB115 nM
IC₅₀ In Vitro Kinase AssaySrc Kinase> 10,000 nM
EC₅₀ Western Blot (p-p38)MDA-MB-231120 nM
EC₅₀ ELISA (TNF-α Secretion)dTHP-1150 nM

Scientific Considerations for 2-Aminothiazoles:

  • Promiscuity and PAINS: The 2-aminothiazole scaffold has been identified as a potential Pan-Assay Interference Compound (PAINS), meaning it can appear as a hit in many different assays through non-specific mechanisms.[17] It is crucial to perform orthogonal assays (as described above) and biophysical binding studies (e.g., SPR, ITC) to confirm a specific, on-target mechanism of action.

  • Toxicity and Metabolism: This scaffold can also be a "toxicophore," susceptible to metabolic activation that can lead to reactive metabolites.[1] Early assessment of metabolic stability in liver microsomes and cytotoxicity in multiple cell lines is a mandatory step in the development of any lead compound from this class.

References

  • Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Roswell Park.
  • Totzke, J., Gurbani, D., & Singh, R. P. (2012).
  • Liu, Q., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry.
  • Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research.
  • Saleh, T. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Dahlin, J. L., et al. (2016). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry.
  • Scarneo, S. A., et al. (2020). TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades. Oncotarget.
  • Wang, Y., et al. (2021). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Frontiers in Cell and Developmental Biology.
  • SARomics Biostructures. (n.d.). Aqilion's TAK1 inhibitor secures € 950 million. SARomics Biostructures.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Research in Toxicology.
  • Scarneo, S. A., et al. (2020). TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades. Semantic Scholar.
  • ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
  • Hughes, P. F., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. Journal of Medicinal Chemistry.
  • Liu, Q., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).
  • Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Saleh, T. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols: A Guide to Developing a Cell-Based Assay for 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the development of a robust cell-based assay to investigate the biological activity of the novel small molecule, 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine. Recognizing the scarcity of specific data on this compound, we present a logical, step-by-step methodology that empowers researchers to design, optimize, and validate a cell-based assay from the ground up. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities. We emphasize the principles of scientific integrity, providing the rationale behind experimental choices and embedding self-validating systems within the protocols.

Introduction: The Scientific Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific compound, this compound, is a synthetic organic compound belonging to this class of thiazole derivatives.[1] While detailed biological data for this particular molecule is not widely available, its structural motifs suggest potential interactions with various cellular pathways.

Cell-based assays are indispensable tools in drug discovery and biomedical research, offering a biologically relevant context to study the effects of chemical compounds on living cells.[3][4] They provide crucial insights into a compound's potential efficacy, toxicity, and mechanism of action that cannot be obtained from simpler biochemical assays.[3][4] This guide will walk you through the process of developing a cell-based assay to elucidate the bioactivity of this compound, from initial hypothesis generation to a validated, high-throughput screening-compatible protocol.

Preliminary Considerations and Hypothesis Generation

Before embarking on assay development, a thorough understanding of the test compound and the biological question at hand is paramount.

2.1. Compound Profiling: this compound

  • Structure: The molecule possesses a central 2-aminothiazole ring, substituted with a 4-methoxyphenyl group and a methyl group.

  • Physicochemical Properties: It is essential to determine the compound's solubility in aqueous solutions and common organic solvents (e.g., DMSO). This will inform stock solution preparation and the final concentration of solvent in the assay, which should typically be kept below 0.5% to avoid off-target effects.[5]

  • Purity: The purity of the compound should be assessed using analytical techniques such as HPLC and NMR to ensure that any observed activity is not due to contaminants.

2.2. Hypothesis-Driven Assay Selection

Based on the 2-aminothiazole core, we can hypothesize several potential biological activities for this compound:

  • Antiproliferative/Cytotoxic Effects: Many thiazole derivatives exhibit anticancer properties.[1][2] An assay measuring cell viability or proliferation would be a logical starting point.

  • Anti-inflammatory Activity: The thiazole nucleus is present in some anti-inflammatory agents. Assays measuring the production of inflammatory cytokines (e.g., TNF-α, IL-6) could be relevant.

  • Modulation of Specific Signaling Pathways: The compound may target specific kinases, phosphatases, or other enzymes involved in cellular signaling.

For the purpose of this guide, we will focus on developing an antiproliferation/cytotoxicity assay , as it is a common primary screen for novel compounds with potential anticancer activity.

Assay Development Workflow

The development of a robust cell-based assay is a multi-step process that involves careful planning, optimization, and validation.[5][6]

AssayDevelopmentWorkflow cluster_planning Phase 1: Planning & Design cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation A Hypothesis Generation B Cell Line Selection A->B Inform C Endpoint Selection B->C Determine D Optimize Seeding Density C->D Proceed to E Determine Compound Concentration Range D->E F Optimize Incubation Time E->F G Assay Window (S/B) F->G Proceed to H Z'-factor Calculation G->H I Reproducibility H->I

Figure 1: A generalized workflow for the development of a cell-based assay, from initial planning to final validation.

Materials and Reagents

4.1. Cell Lines

The choice of cell line is critical and should be guided by the research question.[7] For an initial screen of a compound with unknown targets, a panel of cancer cell lines from different tissue origins is recommended.

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HCT116: Human colon cancer cell line.

  • HEK293: Human embryonic kidney cells (often used as a non-cancerous control).

4.2. Reagents

  • This compound: High-purity solid.

  • Dimethyl sulfoxide (DMSO): Cell culture grade.

  • Cell Culture Medium: (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: For cell detachment.

  • Cell Viability Reagent: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based assays).

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine, Doxorubicin).

  • Negative Control: Vehicle (DMSO).

4.3. Equipment

  • Laminar flow hood

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring luminescence, absorbance, or fluorescence, depending on the chosen viability assay)

  • Multichannel pipettes

  • Sterile cell culture flasks, plates (96-well and 384-well), and consumables.

Detailed Experimental Protocols

5.1. Protocol 1: Cell Culture and Maintenance

Maintaining healthy, consistent cells is the foundation of any reliable cell-based assay.[7][8]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.

  • Initial Culture: Transfer the thawed cells to a T-75 flask containing pre-warmed complete culture medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.[8] Neutralize the trypsin with complete medium and re-seed a fraction of the cells into new flasks.

  • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination.[9]

5.2. Protocol 2: Assay Development and Optimization

This phase involves systematically optimizing various assay parameters to achieve a robust and reproducible assay.

5.2.1. Cell Seeding Density Optimization

  • Prepare a serial dilution of cells in complete culture medium.

  • Seed the cells into a 96-well plate at various densities (e.g., 1,000 to 20,000 cells per well).

  • Incubate the plate for the intended duration of the assay (e.g., 48 or 72 hours).

  • At the end of the incubation period, measure cell viability using the chosen reagent.

  • Rationale: The optimal seeding density should result in a strong signal within the linear range of the assay and ensure cells are in the exponential growth phase during the experiment.[7][10]

5.2.2. Compound Dose-Response Curve

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Seed cells at the optimized density in a 96-well plate and allow them to adhere overnight.

  • Add the diluted compound to the wells, ensuring the final DMSO concentration is constant across all wells (and typically ≤ 0.1%).[6]

  • Include wells with a positive control (e.g., Staurosporine) and a vehicle control (DMSO).

  • Incubate for a predetermined time (e.g., 48 hours).

  • Measure cell viability.

  • Rationale: This determines the potency of the compound (e.g., IC50 value) and the optimal concentration range for screening.[11]

5.3. Protocol 3: Assay Validation

Validation ensures the assay is reliable, reproducible, and suitable for its intended purpose.[6]

  • Plate Layout: Design a plate map that includes controls for robust statistical analysis.

PlateLayout a b 1 c 2 d 3 e ... f 12 g A h Blank i Blank j Blank k ... l Blank m B n Vehicle o Vehicle p Vehicle q ... r Vehicle s C t Positive Ctrl u Positive Ctrl v Positive Ctrl w ... x Positive Ctrl y D z Compound 1 aa Compound 2 ab Compound 3 ac ... ad Compound N ae ... af H ag Compound 1 ah Compound 2 ai Compound 3 aj ... ak Compound N

Figure 2: Example of a 96-well plate layout for assay validation, including blanks, vehicle controls, and positive controls.

  • Z'-factor Calculation: Perform a "dry run" of the assay using only the positive and negative controls to determine the Z'-factor.[6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

    • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

      • σ_p and σ_n are the standard deviations of the positive and negative controls.

      • μ_p and μ_n are the means of the positive and negative controls.

  • Reproducibility: Repeat the assay on different days with different batches of cells to ensure inter-assay reproducibility.

Data Analysis and Interpretation

6.1. Data Normalization

Raw data from the plate reader should be normalized to the controls on each plate:

  • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

6.2. IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It can be calculated by fitting the dose-response data to a four-parameter logistic curve using software such as GraphPad Prism or R.

6.3. Quantitative Data Summary

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay quality and suitability for HTS.> 0.5[6]
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the positive control.> 5
Coefficient of Variation (%CV) A measure of data variability within replicate wells.< 15%
IC50 The concentration of the compound that inhibits 50% of the biological response.Varies depending on the compound and target.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, edge effects, improper mixing of reagents.Use a multichannel pipette for cell seeding and reagent addition. Avoid using the outer wells of the plate. Ensure thorough mixing.
Low Z'-factor Small assay window, high data variability.Optimize controls, change cell line or viability reagent, extend incubation time.
Inconsistent Results Between Experiments Cell passage number, reagent lot-to-lot variability, inconsistent incubation times.Use cells within a defined passage number range. Qualify new lots of reagents. Standardize all incubation times.[9]
Compound Precipitation Poor solubility of the test compound.Check the solubility of the compound in the final assay medium. Lower the highest concentration tested.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the development of a cell-based assay for the novel compound this compound. By following a systematic approach of planning, optimization, and validation, researchers can generate reliable and reproducible data to characterize the biological activity of this and other new chemical entities. The principles and protocols outlined herein are adaptable to various cell-based assays and can be readily integrated into early-stage drug discovery workflows.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016).
  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science.
  • The Complete Guide to Cell-Based Assays. SPT Labtech.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review.
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology.
  • Tips for Establishing Successful Cell-Based Assays: Part 1. (2017). Multispan, Inc.
  • 10 Tips for Successful Development of Cell Culture Assays. (2020). Technology Networks.
  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare.
  • A guide for potency assay development of cell-based product candidates. (2018). Cell & Gene Therapy Insider.
  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.
  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories.
  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections.
  • Recommendations for Cell Banks Used in GXP Assays. (2012). BioProcess International.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry.
  • Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][5][12][13]thiadiazole (MTDZ) in male and female mice. (2024). Psychopharmacology.
  • Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. (2025). Russian Journal of General Chemistry.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
  • The Prohibited List. (2019). World Anti-Doping Agency.
  • 2-Amino-5-methylthiazole. PubChem.

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Comprehensive Application Notes and Protocols for 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine (CAS: 105512-88-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a certified safety data sheet (SDS). Users should always consult the official SDS from the manufacturer and adhere to all institutional and governmental safety regulations.

Introduction and Scientific Context

4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The aminothiazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties. The presence of the methoxyphenyl and methyl groups on the thiazole ring of this particular derivative suggests its potential for specific biological interactions, making it a valuable building block for the synthesis of novel therapeutic agents. Understanding the precise handling and storage requirements of this compound is paramount to ensuring experimental integrity, laboratory safety, and the well-being of research personnel.

Compound Identification and Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its appropriate use and storage.

PropertyValueSource
Chemical Name This compound
CAS Number 105512-88-7[1][2][3]
Molecular Formula C₁₁H₁₂N₂OS[2]
Molecular Weight 220.29 g/mol [2]
Appearance Solid (form may vary)General knowledge
Purity ≥96% (typical)[3]

Further specific data such as melting point, boiling point, and solubility were not available in the searched resources. Researchers should consult the manufacturer's certificate of analysis for this information.

Hazard Identification and Safety Precautions

Based on available safety data for this compound and related aminothiazole derivatives, this compound should be handled as a potentially hazardous substance.

GHS Hazard Classification (Anticipated based on related compounds):

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.

  • Skin Irritation (Category 2) : Causes skin irritation.

  • Eye Irritation (Category 2A) / Eye Damage (Category 1) : Causes serious eye irritation or damage.

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory Tract Irritation: May cause respiratory irritation.

Hazard Statements:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation/damage.

  • May cause respiratory irritation.[4][5]

  • Emits toxic fumes under fire conditions.

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only in a well-ventilated area or in a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Lab Coat (Chemically resistant) compound 4-(4-Methoxy-phenyl)-5-methyl- thiazol-2-ylamine lab_coat->compound For handling of gloves Gloves (Nitrile or other resistant material) gloves->compound For handling of goggles Safety Goggles (Chemical splash proof) goggles->compound For handling of face_shield Face Shield (When splash hazard exists) face_shield->compound For handling of researcher Researcher researcher->lab_coat Wear researcher->gloves Wear researcher->goggles Wear researcher->face_shield Wear (as needed)

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

Handling and Storage Protocols

Adherence to strict handling and storage protocols will ensure the stability of the compound and the safety of laboratory personnel.

Storage Conditions

Proper storage is critical to maintain the integrity and stability of this compound.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Some suppliers recommend cold-chain transportation.To prevent thermal degradation and maintain chemical stability.
Atmosphere Store in a tightly closed container.To prevent oxidation and reaction with atmospheric moisture.
Light Protect from light.Aromatic amines can be light-sensitive.
Incompatibilities Strong oxidizing agents, strong acids.[4]To prevent vigorous and potentially hazardous reactions.
Weighing and Solution Preparation Protocol

This protocol outlines the steps for safely weighing the solid compound and preparing solutions.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE as outlined in Section 3.1.

    • Have spill containment materials readily available.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.

    • Avoid generating dust. If dust is observed, gently wipe the area with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

    • Record the exact weight of the compound.

  • Solution Preparation:

    • Add the desired solvent to the weighing vessel containing the compound.

    • Gently swirl or sonicate the vessel to fully dissolve the compound.

    • If necessary, transfer the solution to a volumetric flask for accurate dilution.

    • Rinse the weighing vessel with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Bring the solution to the final volume with the solvent.

    • Cap the flask and invert several times to ensure homogeneity.

Solution_Prep_Workflow start Start ppe Don PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh add_solvent Add Solvent weigh->add_solvent dissolve Dissolve add_solvent->dissolve transfer Transfer to Volumetric Flask dissolve->transfer rinse Rinse & Add to Flask transfer->rinse final_volume Bring to Final Volume rinse->final_volume mix Mix Thoroughly final_volume->mix end Solution Prepared mix->end

Caption: Workflow for the safe preparation of solutions.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical attention if irritation develops or persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Spill and Leak Procedures
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Sweep up the absorbed material and place it into a suitable, labeled container for chemical waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Ventilate the area.

  • Large Spills:

    • Evacuate the laboratory and surrounding areas.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

All waste containing this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container compatible with the solvent used.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable research compound that requires careful and informed handling. By adhering to the protocols and safety guidelines outlined in this document, researchers can minimize risks and ensure the integrity of their experiments. Always prioritize safety and consult the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.

References

  • PubChem. 2-Amino-4-phenyl-5-methylthiazole. [Link]
  • 2a biotech. Product Detail. [Link]

Sources

Preparation of Stock Solutions of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of the novel research compound 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine (CAS No. 105512-88-7). Recognizing the critical importance of accurate and reproducible experimental results in drug discovery and development, this document outlines a self-validating system for researchers, scientists, and drug development professionals. The protocol emphasizes scientific integrity, providing not just procedural steps but also the causal reasoning behind experimental choices. This application note is designed to ensure the stability, and reliable performance of this thiazole derivative in downstream applications.

Introduction: The Criticality of Proper Stock Solution Preparation

The integrity of any in vitro or in vivo experiment hinges on the quality and accuracy of the reagents used. For small molecules such as this compound, the preparation of a concentrated stock solution is a fundamental and critical first step. An improperly prepared stock solution can lead to significant errors in experimental outcomes, including inaccurate dose-response curves, lack of reproducibility, and misleading structure-activity relationship (SAR) data.

The primary advantages of preparing a concentrated stock solution include:

  • Accuracy: Weighing larger quantities of a compound reduces the relative error associated with analytical balances.

  • Consistency: A single, well-characterized stock solution can be used for multiple experiments over time, ensuring consistency.

  • Efficiency: It eliminates the need for repetitive weighing of small, hard-to-handle quantities of the compound for each experiment.

This guide provides a robust framework for preparing stock solutions of this compound, with a focus on ensuring solution stability and concentration accuracy.

Compound Information and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the successful preparation of a stock solution.

PropertyValueSource
Chemical Name This compound-
CAS Number 105512-88-7[1][2]
Molecular Formula C₁₁H₁₂N₂OS-
Molecular Weight 220.29 g/mol [3]
Appearance Solid (visual inspection)-
Purity >95% (typical)[3]

Safety and Handling Precautions

As a Senior Application Scientist, safety is paramount in all laboratory procedures. While a specific, comprehensive toxicology report for this compound is not publicly available, the provided Safety Data Sheet (SDS) and data from structurally similar thiazole compounds indicate that appropriate precautions must be taken.

Hazard Summary:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A lab coat must be worn at all times.

Handling Procedures:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice if irritation persists.

  • Wash hands thoroughly after handling the compound.

Protocol for Determining Solubility

Due to the lack of publicly available, experimentally determined solubility data for this compound, an initial solubility assessment is a critical and self-validating step. This protocol will enable the researcher to determine the most appropriate solvent and concentration for their specific experimental needs. Dimethyl sulfoxide (DMSO) is a common solvent for small molecules in drug discovery due to its ability to dissolve a wide range of polar and nonpolar compounds.[4]

Objective: To determine the approximate solubility of this compound in common laboratory solvents.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol (200 proof, absolute)

  • Deionized or distilled water

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Weigh out approximately 1-2 mg of this compound into three separate, labeled microcentrifuge tubes.

  • Solvent Addition:

    • To the first tube, add 100 µL of DMSO.

    • To the second tube, add 100 µL of Ethanol.

    • To the third tube, add 100 µL of deionized water.

  • Dissolution:

    • Vortex each tube vigorously for 30-60 seconds.

    • Visually inspect for any undissolved particulate matter.

    • If the compound dissolves completely, proceed to the next step. If not, the compound is considered poorly soluble at this concentration in that solvent.

  • Incremental Solvent Addition (for soluble compounds): If the compound dissolved in a particular solvent, continue to add the compound in small, pre-weighed increments (e.g., 1 mg) and repeat the dissolution step until a saturated solution is achieved (i.e., solid material remains undissolved after vigorous vortexing).

  • Record Observations: Carefully record the amount of compound that completely dissolved in a known volume of each solvent to estimate the solubility.

Protocol for Preparation of a 10 mM DMSO Stock Solution

Based on the general solubility of similar small molecules, DMSO is the recommended starting solvent for creating a high-concentration stock solution.[5][6] This protocol outlines the preparation of a 10 mM stock solution.

Materials:

  • This compound (MW: 220.29 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or light-blocking polypropylene or glass vials

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Calculations:

To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 220.29 g/mol = 2.2029 mg

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh 1. Weigh Compound (e.g., 2.20 mg) add_solvent 2. Add DMSO (e.g., 1 mL) weigh->add_solvent vortex 3. Vortex Thoroughly add_solvent->vortex sonicate 4. Sonicate (if needed) vortex->sonicate If not fully dissolved aliquot 5. Aliquot into Vials vortex->aliquot If fully dissolved sonicate->aliquot store 6. Store at -20°C or -80°C aliquot->store

Sources

Application Notes & Protocols: A Guide to Assessing the Antioxidant Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Thiazole Derivatives as Antioxidants

Thiazole rings are a core structure in a variety of pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] A growing body of evidence highlights their potential as potent antioxidants, crucial for combating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, diabetes, atherosclerosis, and neurodegenerative disorders.[1][3] Therefore, accurately quantifying the antioxidant capacity of novel thiazole derivatives is a critical step in the drug discovery and development pipeline.

This guide provides a comprehensive overview of the methodologies for assessing the antioxidant activity of thiazole derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles of each assay, ensuring a robust and reproducible experimental design.

Foundational Principles: Mechanisms of Antioxidant Action

Antioxidants neutralize free radicals through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching its reactivity.

  • Single Electron Transfer (SET): The antioxidant donates an electron to a free radical, reducing it to a more stable form.[4]

Most antioxidant assays are based on one or a combination of these mechanisms. Understanding which mechanism is dominant for a particular thiazole derivative can provide valuable insights into its potential in vivo efficacy. It is recommended to use at least two different methods to quantify the antioxidant activity of a sample.[5]

In Vitro Chemical Assays: The First Line of Screening

Chemical assays are rapid, cost-effective, and widely used for the initial screening of antioxidant activity. They provide a quantitative measure of a compound's ability to scavenge synthetic radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular SET-based method.[6] DPPH is a stable free radical with a deep violet color, exhibiting a maximum absorbance around 517 nm.[7][8] When an antioxidant donates an electron or hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[7] The degree of discoloration is directly proportional to the antioxidant's scavenging activity.[7]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_sample Prepare Thiazole Derivative Stock & Dilutions mix Mix Sample/Control with DPPH Solution prep_sample->mix prep_dpph Prepare Fresh DPPH Working Solution prep_dpph->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in the Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Generate ABTS Radical Cation (ABTS•+) Stock adjust_abts Dilute ABTS•+ to Working Solution (Abs ~0.7) prep_abts->adjust_abts mix Mix Sample with ABTS•+ Working Solution adjust_abts->mix prep_sample Prepare Thiazole Derivative Stock & Dilutions prep_sample->mix incubate Incubate (e.g., 5-10 min) mix->incubate measure Measure Absorbance at ~734 nm incubate->measure calculate Calculate % Inhibition & TEAC measure->calculate

Caption: ABTS Assay Experimental Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable buffer (e.g., phosphate buffer pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. * Test Compound and Positive Control: Prepare as described for the DPPH assay. Trolox is a common standard for this assay, and results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the standards and samples to each well. * Add 200 µL of the ABTS•+ working solution to each well. * Mix and incubate for 5 minutes with continuous shaking. * Read the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant activity can also be expressed as TEAC. A standard curve is generated using different concentrations of Trolox. The antioxidant capacity of the thiazole derivative is then expressed as the concentration of Trolox that gives the same percentage of inhibition.

Causality and Validation:

  • Why the long incubation for ABTS•+ generation? This ensures the complete formation of the radical cation, leading to a stable starting material for the assay.

  • Why adjust the absorbance? Standardizing the initial absorbance of the ABTS•+ working solution ensures consistency between experiments and allows for accurate comparison of results.

  • Advantages over DPPH: The ABTS radical can be solubilized in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. [9][10]This reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance between 540-600 nm. [10][11]The change in absorbance is proportional to the total reducing power of the sample.

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_frap Prepare Fresh FRAP Reagent mix Mix Sample/Standard with FRAP Reagent prep_frap->mix prep_sample Prepare Thiazole Derivative Stock & Dilutions prep_sample->mix prep_standard Prepare FeSO4 or Trolox Standards prep_standard->mix incubate Incubate at 37°C (e.g., 4-10 min) mix->incubate measure Measure Absorbance at ~593 nm incubate->measure calculate Calculate FRAP Value from Standard Curve measure->calculate

Caption: FRAP Assay Experimental Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Test Compound: Prepare as described previously.

    • Standard: Prepare a series of ferrous sulfate (FeSO₄) solutions of known concentrations.

  • Assay Procedure:

    • Add 20 µL of the sample or standard to a test tube. [9] * Add 150 µL of the prepared FRAP reagent. [9] * Mix well and incubate at 37°C for a precise time, typically 4 to 10 minutes. [9][11] * Measure the absorbance at approximately 593 nm. [12]

  • Data Analysis:

    • A standard curve is constructed by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • The FRAP value of the thiazole derivative is then determined from this standard curve and is expressed as µM Fe(II) equivalents.

Causality and Validation:

  • Why low pH? The acidic environment (pH 3.6) is crucial for maintaining iron solubility and driving the reduction reaction. [9]* Why 37°C? This temperature helps to accelerate the reaction, but it must be carefully controlled for consistency. [9]* Limitations: The FRAP assay does not measure the activity of antioxidants that act by hydrogen atom transfer (HAT), such as thiols.

Summary of In Vitro Chemical Assays:

AssayPrincipleWavelengthStandardKey Advantages
DPPH Radical Scavenging (SET)~517 nmAscorbic Acid, TroloxSimple, rapid, inexpensive. [6]
ABTS Radical Cation Scavenging (SET)~734 nmTroloxMeasures hydrophilic & lipophilic antioxidants. [4]
FRAP Ferric Ion Reduction (SET)~593 nmFeSO₄, TroloxSimple, rapid, automated. [9]

Cell-Based Assays: Bridging the Gap to Biological Relevance

While chemical assays are useful for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization of the antioxidant. [13][14]Cell-based assays provide a more biologically relevant assessment of antioxidant activity.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) within cells. [13][14]The non-fluorescent probe 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA) is cell-permeable. Once inside the cell, it is deacetylated by cellular esterases to the non-fluorescent DCFH. [13]In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. [13]The antioxidant activity of a thiazole derivative is quantified by its ability to inhibit the formation of DCF induced by a free radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP). [14] Experimental Workflow:

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_induction_measurement Induction & Measurement cluster_analysis Data Analysis seed_cells Seed Cells (e.g., HepG2) in a 96-well plate grow_cells Culture until confluent seed_cells->grow_cells wash_cells1 Wash cells with buffer grow_cells->wash_cells1 load_probe Incubate cells with DCFH-DA probe wash_cells1->load_probe add_antioxidant Add Thiazole Derivative or Quercetin load_probe->add_antioxidant incubate1 Incubate at 37°C for 60 min add_antioxidant->incubate1 wash_cells2 Wash cells to remove excess probe/compound incubate1->wash_cells2 add_initiator Add Free Radical Initiator (e.g., ABAP) wash_cells2->add_initiator read_fluorescence Read fluorescence kinetically (Ex: 480nm, Em: 530nm) add_initiator->read_fluorescence calculate_auc Calculate Area Under the Curve (AUC) read_fluorescence->calculate_auc determine_caa Determine CAA value in Quercetin Equivalents calculate_auc->determine_caa

Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.

Detailed Protocol:

  • Cell Culture:

    • Culture human hepatocarcinoma (HepG2) or other suitable cells in a 96-well black, clear-bottom microplate until they reach 90-100% confluency. [13][15]

  • Assay Procedure:

    • Carefully remove the culture medium and wash the cells gently three times with a suitable buffer (e.g., DPBS or HBSS). [13][15] * Add 50 µL of DCFH-DA probe solution to all wells. [13][15] * Add 50 µL of the prepared thiazole derivative dilutions or a standard antioxidant like Quercetin to the wells. [13][15] * Incubate at 37°C for 60 minutes. [13] * Carefully remove the solution and wash the cells three times with buffer. [13] * Add 100 µL of a free radical initiator solution (e.g., ABAP) to all wells. [15] * Immediately begin reading the fluorescence in a microplate reader at 37°C with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm. [15]Read the wells in increments for a total of 60 minutes. [15]

  • Data Analysis:

    • The data is typically analyzed by calculating the area under the curve (AUC) for the fluorescence versus time plot.

    • The CAA value is calculated based on the inhibition of AUC by the test compound compared to the control and is often expressed in micromoles of Quercetin equivalents. [14] Causality and Validation:

  • Why HepG2 cells? These cells are metabolically active and provide a good model for studying the effects of compounds in a biological system.

  • Why Quercetin as a standard? Quercetin is a well-characterized flavonoid with known antioxidant properties and is often used as a standard in the CAA assay. [13]* Biological Relevance: This assay accounts for cellular uptake, distribution, and metabolism, providing a more accurate prediction of in vivo antioxidant activity compared to chemical assays. [13][14]

Concluding Remarks: A Multi-faceted Approach

No single assay can fully capture the complex nature of antioxidant activity. A comprehensive assessment of thiazole derivatives should employ a panel of assays that measure different aspects of their antioxidant potential. A typical workflow would involve initial high-throughput screening using chemical assays like DPPH, ABTS, and FRAP, followed by more biologically relevant characterization using cell-based assays like the CAA assay for promising candidates. This multi-faceted approach ensures a thorough and reliable evaluation, providing a solid foundation for further preclinical and clinical development.

References

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
  • Ultimate Treat. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Geronikaki, A. A., Pitta, E. P., & Liaras, K. S. (2013). Thiazoles and thiazolidinones as antioxidants. Current medicinal chemistry, 20(36), 4460–4480. [Link]
  • Lee, K. W., Kim, Y. J., Kim, D. O., Lee, H. J., & Lee, C. Y. (2003). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. Journal of the Korean Society of Food Science and Nutrition, 32(8), 1361-1365. [Link]
  • Benslama, A., Harrar, A., & Daci, A. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Geronikaki, A. A., Pitta, E. P., & Liaras, K. S. (2013). Thiazoles and thiazolidinones as antioxidants. Current medicinal chemistry, 20(36), 4460–4480. [Link]
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896–8907. [Link]
  • AIP Publishing. (2022). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings, 2453, 030026. [Link]
  • Munteanu, I. G., & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. MethodsX, 8, 101377. [Link]
  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). DPPH Radical Scavenging Assay. Processes, 8(11), 1459. [Link]
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • Petropoulos, S., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Foods, 10(6), 1345. [Link]
  • Bentham Science Publishers. (n.d.). Thiazoles and Thiazolidinones as Antioxidants.
  • Paśko, P., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 135. [Link]
  • Paśko, P., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 135. [Link]
  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • Gallyamov, A. R., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 28(23), 7851. [Link]
  • Gallyamov, A. R., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 28(23), 7851. [Link]
  • Siddiqui, N., et al. (2012). In vitro antioxidant properties of new thiazole derivatives. Acta Poloniae Pharmaceutica, 69(2), 371-376. [Link]
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896–8907. [Link]
  • ResearchGate. (n.d.). DPPH and ABTS assay antioxidant activity of synthesized compounds.
  • Oniga, O., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 30(6), 1345. [Link]
  • MDPI. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Molecules, 25(3), 511. [Link]
  • Ríos, J. J., et al. (2023).
  • AIP Publishing. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453, 030026. [Link]
  • Oniga, O., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 30(6), 1345. [Link]

Sources

Topic: A Multi-faceted Approach to Characterizing the Protein Binding of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapeutics.[1] This guide provides a comprehensive, multi-technique workflow for the characterization of protein binding for a novel compound based on this scaffold: 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine. We move beyond a single-method approach to present an integrated strategy, beginning with broad target identification and culminating in quantitative biophysical validation and in-cell target engagement. This document serves as both a strategic guide and a practical protocol resource, explaining the causality behind experimental choices to ensure robust, reproducible, and meaningful results.

Compound Profile and Initial Considerations

Before embarking on any binding study, a thorough understanding of the small molecule is critical. All experimental conditions are predicated on the quality and behavior of the compound in aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol
SMILES COC1=CC=C(C=C1)C2=C(C)SC(=N2)N
CAS Number 105512-88-7

Causality Behind Initial Steps: Why Quality Control Matters The accuracy of any binding affinity measurement is contingent on the quality of the reagents.[2] Compound aggregation, poor solubility, or degradation can lead to artifacts that mimic true binding or obscure real interactions.

  • Solubility Assessment: Before preparing stock solutions, experimentally determine the compound's solubility in the relevant assay buffers (e.g., PBS, HEPES). The presence of DMSO from a high-concentration stock can impact protein stability and binding; it is crucial to keep the final DMSO concentration consistent across all samples and typically below 1-2%.

  • Purity and Integrity: Confirm the purity (>95%) and structural integrity of the compound via LC-MS and NMR. This ensures that the observed activity is from the compound of interest and not a contaminant.

Strategic Workflow: From Hypothesis to Validation

G cluster_0 Phase 1: Target Identification (Hypothesis Generation) cluster_2 Phase 3: Cellular Confirmation comp Computational Docking (In Silico Screen) hits Putative Protein Targets ('Hits') comp->hits kinome Kinome Profiling (Experimental Screen) kinome->hits spr SPR (Kinetics & Affinity) hits->spr Validate & Quantify itc ITC (Thermodynamics & Stoichiometry) hits->itc Validate & Quantify mst MST (Orthogonal Affinity) hits->mst Validate & Quantify validated Validated Interaction spr->validated itc->validated mst->validated cetsa CETSA (In-Cell Target Engagement) cetsa->validated final final validated->final High-Confidence Protein-Ligand Profile

Caption: Overall strategy for identifying and validating protein targets.

Phase 1: Target Identification

For a novel compound, the first challenge is identifying its biological target(s). Given the 2-aminothiazole core, protein kinases are a logical and high-probability target class.[1][3]

Computational Approach: Molecular Docking

Principle: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity based on scoring functions.[4] It serves as an excellent in silico screening tool to generate initial hypotheses.[5]

Protocol Outline: Molecular Docking with AutoDock Vina

  • Prepare Protein Structure: Download the 3D structure of a candidate kinase (e.g., from the RCSB PDB). Remove water molecules, add polar hydrogens, and save in .pdbqt format using AutoDock Tools.[4]

  • Prepare Ligand Structure: Generate a 3D structure of this compound and optimize its geometry. Save in .pdbqt format.

  • Define the Search Space: Define a "grid box" that encompasses the kinase's ATP-binding site. This directs the docking algorithm to the most relevant region.[6]

  • Run Docking Simulation: Execute AutoDock Vina, which will sample different poses of the ligand within the grid box and rank them by binding energy.[4]

  • Analyze Results: Visualize the top-ranked poses. The predicted binding affinity (in kcal/mol) provides a preliminary estimate of interaction strength. Lower values suggest stronger binding.[4]

Experimental Screening: Multiplexed Kinase Inhibitor Bead (MIB) Profiling

Principle: This technique, often called kinome profiling, uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large fraction of the cellular kinome from a cell lysate. By using mass spectrometry, the abundance of each captured kinase can be quantified, revealing which kinases are engaged by a free compound in the lysate.[3]

Rationale: This is a powerful, unbiased experimental method to screen for kinase targets in a competitive binding format. It directly identifies kinases that interact with the compound of interest from a complex biological sample.

Phase 2: Quantitative Biophysical Validation

Once putative targets are identified, the next step is to rigorously quantify the interaction using purified protein and a suite of biophysical techniques. Using multiple orthogonal methods is crucial for building a trustworthy dataset.[7]

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[8] A protein (ligand) is immobilized on the chip, and the compound (analyte) is flowed over the surface. The binding and dissociation are monitored in real-time, providing kinetic data (kₐ, kₔ) and the equilibrium dissociation constant (Kₗ).[9][10]

Rationale: SPR is the gold standard for determining binding kinetics. It provides not just the affinity (how tight the binding is) but also the on- and off-rates (how fast it binds and dissociates), which are critical for understanding a drug's mechanism of action and residence time.[]

G cluster_0 SPR Workflow prep 1. Immobilize Protein on Sensor Chip inject 2. Inject Compound (Association) prep->inject wash 3. Flow Buffer (Dissociation) inject->wash regen 4. Regenerate Surface wash->regen analyze 5. Analyze Sensorgram (Fit Kinetic Model) regen->analyze result result analyze->result kₐ, kₔ, Kₗ

Caption: Simplified experimental workflow for Surface Plasmon Resonance (SPR).

Protocol: SPR Analysis

  • Protein Immobilization: Immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density of ~2000-5000 Resonance Units (RU).[9][12]

  • Analyte Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Cycle:

    • Inject the compound at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 180 s) to monitor association.

    • Switch to flowing running buffer to monitor dissociation.[12]

    • Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound and prepare the surface for the next cycle.

  • Data Analysis: Subtract the reference channel signal and the buffer blank injection from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and calculate Kₗ (Kₗ = kₔ/kₐ).

Table 2: Representative SPR Data Presentation

Compound Concentration (nM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity (Kₗ) (nM)
0 - 1000 (Series)1.5 x 10⁵3.0 x 10⁻³20
Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[13] By titrating the compound into a solution of the protein, a complete thermodynamic profile of the interaction can be determined in a single experiment, including the binding affinity (Kₗ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[][14]

Rationale: ITC is the only technique that provides a full thermodynamic signature of binding.[15] This is invaluable for lead optimization, as it reveals the driving forces of the interaction (enthalpic vs. entropic), which cannot be determined from affinity alone.[16]

G cluster_0 ITC Workflow prep 1. Load Protein into Sample Cell titrate 2. Titrate Compound via Syringe prep->titrate measure 3. Measure Heat Change per Injection titrate->measure analyze 4. Fit Binding Isotherm measure->analyze result result analyze->result Kₗ, n, ΔH, ΔS

Caption: Simplified experimental workflow for Isothermal Titration Calorimetry (ITC).

Protocol: ITC Analysis

  • Sample Preparation: Dialyze the purified protein extensively against the final assay buffer. Dissolve the compound in the exact same buffer post-dialysis to minimize buffer mismatch effects.

  • Instrument Setup: Load the protein into the sample cell (e.g., at 10-20 µM) and the compound into the titration syringe (e.g., at 100-200 µM). Allow the system to equilibrate thermally.

  • Titration: Perform a series of small injections (e.g., 2 µL each) of the compound into the protein solution, allowing the signal to return to baseline between injections.

  • Data Analysis: Integrate the heat signal for each injection peak. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[17]

Table 3: Representative ITC Data Presentation

ParameterValue
Affinity (Kₗ) (nM)25
Stoichiometry (n)1.05
Enthalpy (ΔH) (kcal/mol)-8.5
Entropy (TΔS) (kcal/mol)+1.8
Microscale Thermophoresis (MST)

Principle: MST measures the directed movement of molecules along a temperature gradient, a property known as thermophoresis.[18] This movement is sensitive to changes in size, charge, and hydration shell. When a ligand binds to a fluorescently labeled protein, the complex's thermophoretic properties change, and this change can be used to determine the binding affinity.[19][20][21]

Rationale: MST is an excellent orthogonal method for affinity determination. It is performed in solution, requires very low sample consumption, and is less susceptible to artifacts from protein immobilization.[] Its ability to perform measurements in complex biological liquids like cell lysate also makes it a versatile tool.

Protocol: MST Analysis

  • Protein Labeling: Label the purified protein with a fluorescent dye (e.g., an NHS-ester dye targeting primary amines). Remove any free dye by size-exclusion chromatography.

  • Sample Series Preparation: Prepare a 16-point serial dilution of the unlabeled compound. Add a constant concentration of the fluorescently labeled protein to each dilution.

  • Measurement: Load the samples into glass capillaries and place them in the MST instrument. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.[22]

  • Data Analysis: The change in normalized fluorescence is plotted against the logarithm of the compound concentration. The resulting binding curve is fitted to derive the Kₗ.

Phase 3: Cellular Target Engagement

Confirming that a compound binds its target in vitro is essential, but it is not sufficient. It is critical to demonstrate that the compound can enter a cell and engage its target in the complex and crowded cellular environment.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[23] When a protein binds to a ligand, it is often stabilized against thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins. The amount of soluble protein remaining at each temperature is quantified (e.g., by Western blot or mass spectrometry), generating a "melting curve." A shift in this curve to higher temperatures indicates target engagement.[24][25][26]

Rationale: CETSA is the definitive assay for confirming target engagement in a physiologically relevant setting (i.e., within intact cells).[27] It provides direct evidence that the compound reaches its target and binds with sufficient affinity to cause stabilization, bridging the gap between biophysical data and cellular activity.

G cluster_0 CETSA Workflow treat 1. Treat Cells with Compound or Vehicle heat 2. Heat Aliquots to Different Temps treat->heat lyse 3. Lyse Cells & Separate Fractions heat->lyse quantify 4. Quantify Soluble Target Protein lyse->quantify result result quantify->result Thermal Shift (ΔTₘ)

Caption: Simplified experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA by Western Blot

  • Cell Treatment: Culture cells to confluency and treat them with the compound or a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.[24]

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by centrifugation.

  • Quantification: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against temperature. Compare the melting curves of the vehicle- and compound-treated samples to determine the thermal shift (ΔTₘ).

Conclusion and Data Integration

References

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  • Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)... (2004). PubMed. [Link]

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Application Notes and Protocols for Acetylcholinesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Acetylcholinesterase in Neurobiology and Drug Discovery

Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][2][3] This enzymatic degradation terminates the nerve impulse at cholinergic synapses and neuromuscular junctions, ensuring the precise control of physiological processes such as muscle contraction, memory, and learning.[1] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is a cornerstone of therapeutic strategies for a range of neurological and physiological conditions.

In the realm of drug discovery, AChE is a primary target for the development of therapeutics for Alzheimer's disease, myasthenia gravis, and glaucoma.[2][3][4] For instance, in Alzheimer's disease, a condition characterized by a deficit in cholinergic neurotransmission, AChE inhibitors help to alleviate cognitive symptoms by boosting acetylcholine levels in the brain.[5] Furthermore, the inhibition of AChE is a key mechanism of action for various pesticides and nerve agents, making the study of its inhibitors crucial in toxicology and environmental science.[1][6]

Given the significance of AChE, robust and reliable assays for measuring its activity and identifying its inhibitors are indispensable tools for researchers, scientists, and drug development professionals. This comprehensive guide provides an in-depth exploration of the principles and protocols for performing acetylcholinesterase inhibition assays, with a primary focus on the widely adopted Ellman's method.

Principle of the Assay: The Ellman's Method

The most common method for quantifying AChE activity is the colorimetric assay developed by Ellman and colleagues.[7][8][9] This method is favored for its simplicity, reliability, and suitability for high-throughput screening.[2] The assay is based on a two-step reaction:

  • Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate analog, acetylthiocholine (ATCh), to produce thiocholine and acetic acid.[2][7][10]

  • Colorimetric Reaction: The resulting thiocholine, which possesses a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[10][11][12] This reaction yields a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[7][10][11]

The rate of TNB formation is directly proportional to the activity of AChE.[7][8] When an inhibitor is present, it reduces the enzymatic activity, leading to a decreased rate of color development.[2]

Visualizing the Reaction Pathway

The enzymatic and subsequent colorimetric reactions can be visualized as follows:

Ellman_Reaction cluster_enzymatic Enzymatic Hydrolysis cluster_colorimetric Colorimetric Reaction AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCh Acetylthiocholine (ATCh) ATCh->AChE AceticAcid Acetic Acid DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB reacts with TNB 5-Thio-2-nitrobenzoate (TNB) (Yellow Product) DTNB->TNB reacts with

Caption: The two-step reaction mechanism of the Ellman's method for AChE activity detection.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well plate format, which is ideal for screening multiple compounds and concentrations simultaneously.

Materials and Reagents
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[7]

  • AChE Enzyme Stock Solution: A stock solution of AChE in the assay buffer. The optimal final concentration in the well should be determined empirically but often starts around 0.1-0.25 U/mL.[7]

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. This solution should be protected from light and stored at 4°C.[2][7]

  • ATCh Stock Solution (14-15 mM): Dissolve acetylthiocholine iodide (ATCI) in deionized water. It is crucial to prepare this solution fresh before each experiment.[7]

  • Inhibitor Solutions: Dissolve test compounds and a positive control (e.g., Donepezil) in DMSO to create high-concentration stock solutions.[7] Subsequently, prepare serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay wells should be kept below 1% to prevent solvent-induced enzyme inhibition.[7]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm.

Assay Procedure (96-Well Plate)

The following procedure is for a final reaction volume of 200 µL per well.

  • Plate Layout: Design the plate to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control (a known AChE inhibitor), and the test compounds at various concentrations. It is recommended to perform all measurements in duplicate or triplicate.[13]

  • Reagent Preparation:

    • Prepare a working solution of AChE in the assay buffer.

    • Prepare the necessary dilutions of your test compounds and the positive control in the assay buffer.

  • Assay Plate Setup:

    • Blank Wells: Add 150 µL of assay buffer.[7]

    • All Other Wells: Add 140 µL of assay buffer.[7]

    • Enzyme and Inhibitor Addition:

      • To all wells except the blank, add 10 µL of the AChE working solution.[7]

      • Add 10 µL of the appropriate inhibitor dilution or vehicle (assay buffer with the same percentage of DMSO as the inhibitor wells) to the corresponding wells.[7]

  • Pre-incubation: Gently mix the contents of the plate and incubate for 15 minutes at room temperature to allow the inhibitors to interact with the enzyme.[14]

  • Reaction Initiation:

    • To all wells, add 20 µL of the DTNB working solution.

    • To initiate the enzymatic reaction, add 20 µL of the ATCh stock solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for a duration of 10-15 minutes.[2] The rate of the reaction is determined by the slope of the linear portion of the absorbance versus time curve.

Experimental Workflow Diagram

AChE_Workflow start Start plate_prep Prepare 96-well Plate (Blank, Controls, Test Compounds) start->plate_prep add_buffer Add Assay Buffer plate_prep->add_buffer add_enzyme_inhibitor Add AChE and Inhibitor/Vehicle add_buffer->add_enzyme_inhibitor pre_incubate Pre-incubate (15 min) add_enzyme_inhibitor->pre_incubate add_dtnb Add DTNB Solution pre_incubate->add_dtnb add_atch Add ATCh Solution (Initiate Reaction) add_dtnb->add_atch read_absorbance Kinetic Measurement (412 nm, 10-15 min) add_atch->read_absorbance data_analysis Data Analysis (% Inhibition, IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: A streamlined workflow for the acetylcholinesterase inhibition assay in a 96-well plate format.

Data Analysis and Interpretation

Calculating Percentage Inhibition

The rate of reaction (ΔAbs/min) is calculated from the linear portion of the kinetic curve for each well. The percentage of AChE inhibition for each concentration of the test compound is then calculated using the following formula:

% Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[15][16] To determine the IC50 value, test a series of inhibitor concentrations (typically 6-8 concentrations in a log-fold dilution series).[7]

  • Calculate the % inhibition for each concentration.

  • Plot the % inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value is the concentration of the inhibitor at which the curve crosses the 50% inhibition mark.[7] This value is typically determined by fitting the data to a sigmoidal dose-response curve using appropriate software. A lower IC50 value indicates a more potent inhibitor.[17]

Understanding Ki vs. IC50

While the IC50 value is a widely used measure of inhibitor potency, it is dependent on the experimental conditions, particularly the substrate concentration.[18] The inhibition constant (Ki) is a more absolute measure of the binding affinity of the inhibitor to the enzyme.[15] The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Michaelis-Menten constant (Km) of the substrate.[17][18]

Quantitative Data Summary

The following table provides typical concentrations and parameters for the AChE inhibition assay.

ParameterTypical Value/RangeNotes
AChE Concentration 0.1 - 0.25 U/mL (final)Optimal concentration should be determined empirically.
ATCh Concentration 0.5 - 1.0 mM (final)Substrate concentration can influence IC50 values.
DTNB Concentration 0.3 - 0.5 mM (final)Ensure sufficient DTNB for the colorimetric reaction.
Final DMSO Concentration < 1%High concentrations of DMSO can inhibit enzyme activity.
Incubation Time 10 - 15 minutesAllows for inhibitor-enzyme interaction.
Wavelength 412 nmAbsorbance maximum for the TNB product.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High background absorbance in blank wells Spontaneous hydrolysis of ATCh or reaction of DTNB with other thiol-containing compounds.Prepare fresh ATCh solution. Ensure the purity of reagents.
Low enzyme activity in negative control Inactive enzyme, incorrect buffer pH, or presence of contaminants.Use a fresh batch of enzyme. Verify the pH of the assay buffer. Ensure glassware and tips are clean.
Inconsistent results between replicates Pipetting errors, improper mixing, or temperature fluctuations.Use calibrated pipettes. Ensure thorough mixing after each reagent addition. Maintain a stable temperature.
Compound precipitation The concentration of the test compound exceeds its solubility in the assay buffer.Determine the solubility of the compound in the assay buffer. If necessary, reduce the final concentration or use a co-solvent if it doesn't interfere with the assay.[19]
Unexpected cellular effects in cell-based assays The observed effects may be due to general cytotoxicity rather than specific AChE inhibition.Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to determine the cytotoxic concentration range of the compound.[19][20]

Conclusion: A Versatile Tool for Research and Development

The acetylcholinesterase inhibition assay, particularly the Ellman's method, provides a robust, sensitive, and high-throughput platform for identifying and characterizing AChE inhibitors. Its applications span from fundamental neuroscience research to the discovery and development of new drugs for neurological disorders and the assessment of environmental toxins. By understanding the underlying principles, adhering to a well-defined protocol, and employing rigorous data analysis, researchers can generate reliable and reproducible data to advance their scientific endeavors. The integration of computational modeling and machine learning approaches is also emerging as a powerful tool to predict and identify novel AChE inhibitors, further accelerating the drug discovery process.

References

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Application Notes and Protocols for the Formulation of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine for Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Preclinical in vivo studies in animal models are a critical step in evaluating the therapeutic potential of such new chemical entities (NCEs). A significant challenge in these early stages of drug development is the formulation of poorly water-soluble compounds to achieve adequate systemic exposure for pharmacodynamic and toxicological assessments.[5][6][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation strategies for this compound for use in animal studies. We will explore a systematic approach to vehicle selection and formulation preparation for common administration routes such as oral (PO) and intravenous (IV).

Physicochemical Characterization and Pre-formulation Considerations

While experimental data for this compound is not extensively published, we can infer its likely properties based on its chemical structure and data from structurally similar compounds.

  • Structure: The molecule contains a phenyl ring, a methoxy group, and a thiazole amine moiety. The presence of the aromatic rings and the methyl group suggests a lipophilic nature.

  • Solubility: A structurally related compound, 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine, has a reported aqueous solubility of 34.1 µg/mL at pH 7.4.[8] Another analogue, 2-amino-5-methyl-4-phenyl Thiazole, shows very low solubility in PBS (pH 7.2) at 0.15 mg/mL.[9] Based on these data, it is highly probable that this compound is a poorly water-soluble compound .

  • Classification: With anticipated poor aqueous solubility and likely high permeability due to its lipophilicity, the compound can be preliminarily classified as a Biopharmaceutics Classification System (BCS) Class II or IV agent.[5][10] This classification necessitates the use of solubility-enhancing formulation strategies.[5][6][11]

Table 1: Estimated Physicochemical Properties of this compound and Analogues

CompoundMolecular Weight ( g/mol )Predicted LogPAqueous SolubilityReference
4-(4-Methoxy-phenyl)-1,3-thiazol-2-amine206.272.6Not available[12]
4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine240.712.934.1 µg/mL (at pH 7.4)[8]
5-Methyl-4-phenyl-1,3-thiazol-2-amine190.272.70.15 mg/mL (in PBS pH 7.2)[9][13]

Formulation Development Workflow

A tiered approach is recommended for the formulation development of this compound. The goal is to start with simple vehicle systems and progress to more complex ones as needed to achieve the desired concentration and stability.

G cluster_0 Tier 1: Simple Aqueous Systems cluster_1 Tier 2: Co-Solvent Systems cluster_2 Tier 3: Lipid-Based Systems T1_Suspension Aqueous Suspension (e.g., 0.5% MC or CMC-Na) Characterize Characterize Formulation (Appearance, pH, Stability) T1_Suspension->Characterize T2_Cosolvent Co-solvent Solution (e.g., PEG400, PG, Ethanol) T2_Cosolvent->Characterize T3_Lipid Lipid-Based Formulations (e.g., Oil, SEDDS) T3_Lipid->Characterize Start Define Target Dose & Administration Route Assess_Sol Assess Solubility in Common Excipients Start->Assess_Sol Formulation_Select Select Formulation Strategy Assess_Sol->Formulation_Select Formulation_Select->T1_Suspension Low Dose / Oral Formulation_Select->T2_Cosolvent Higher Dose / IV or Oral Formulation_Select->T3_Lipid High Dose / Oral Poor Bioavailability InVivo Proceed to In Vivo Study Characterize->InVivo

Caption: Formulation Development Workflow for this compound.

Protocols for Formulation Preparation

Important Safety Note: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Material Safety Data Sheet (MSDS) before use.

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage

Aqueous suspensions are often a first-line approach for oral administration of poorly soluble compounds in preclinical studies.[6] They are relatively simple to prepare and can be suitable for toxicology studies where high exposure is desired.

Materials:

  • This compound (micronized, if possible, to improve dissolution[5])

  • Suspending agent: 0.5% (w/v) Methylcellulose (MC) or Sodium Carboxymethylcellulose (CMC-Na) in purified water.

  • Wetting agent (optional): 0.1% (v/v) Tween® 80

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and volumetric flasks

  • Calibrated balance

Procedure:

  • Prepare the Vehicle:

    • To prepare 100 mL of 0.5% Methylcellulose, slowly add 0.5 g of MC to 100 mL of hot water (~80-90°C) while stirring vigorously.

    • Continue stirring until the powder is fully dispersed.

    • Allow the solution to cool to room temperature, which will result in a clear, viscous solution.

    • If using Tween® 80, add 100 µL to the final vehicle and mix well.

  • Weigh the Compound: Accurately weigh the required amount of this compound based on the target dose concentration and final volume.

  • Create a Paste: Place the weighed compound into a glass mortar. Add a small volume of the vehicle (or the wetting agent, if used) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.

  • Geometric Dilution: Gradually add the remaining vehicle to the mortar in small portions, mixing thoroughly after each addition to ensure a homogenous suspension.

  • Final Mixing: Transfer the suspension to a suitable container (e.g., a beaker or bottle) with a magnetic stir bar. Stir the suspension for at least 30 minutes to ensure uniformity.

  • Storage and Administration: Store the suspension at 2-8°C and protect from light. It is critical to continuously stir the suspension before and during dose administration to ensure dose accuracy. The maximum recommended oral gavage volume for mice is 10 mL/kg and for rats is also around 10 ml/kg.[14]

Protocol 2: Preparation of a Co-Solvent Solution for Intravenous or Oral Administration

Co-solvents are used to formulate poorly soluble drugs in a solution, which is often necessary for intravenous administration to ensure bioavailability and prevent capillary blockade.[6] For IV administration, all components must be sterile and of pharmaceutical grade.[15]

Commonly Used Co-solvents and Their Recommended Limits in Rodents:

Co-SolventRouteTypical Concentration RangeNotes
Polyethylene Glycol 400 (PEG 400)IV, PO10-60%Generally well-tolerated.[16]
Propylene Glycol (PG)IV, PO10-40%Can cause hemolysis at high concentrations.[16]
EthanolIV, PO5-20%CNS effects at higher doses.
Dimethyl Sulfoxide (DMSO)IV, PO<10%Can have pharmacological effects and interact with other compounds. Use with caution.
Solutol® HS 15 (Kolliphor® HS 15)IV, PO5-20%Non-ionic solubilizer and emulsifier.

Note: These are general guidelines. The tolerability of any vehicle should be confirmed in a pilot study.

Materials:

  • This compound

  • Selected co-solvents (e.g., PEG 400, Propylene Glycol)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) for dilution

  • Glass vials or tubes

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm) for IV preparations

Procedure:

  • Solubility Screening:

    • Prepare various co-solvent mixtures (e.g., 30% PEG 400 / 70% Saline; 10% Ethanol / 40% PG / 50% Water).

    • Add an excess amount of the compound to a small volume (e.g., 1 mL) of each vehicle.

    • Vortex and/or sonicate the samples for 30-60 minutes to facilitate dissolution.

    • Allow the samples to equilibrate (e.g., for 2-24 hours).

    • Centrifuge the samples to pellet the undissolved compound.

    • Analyze the supernatant by HPLC or UV-Vis spectroscopy to determine the solubility in each vehicle.

  • Preparation of the Dosing Solution:

    • Based on the solubility screening, select the vehicle that provides the desired concentration with the lowest percentage of organic co-solvents.

    • Weigh the required amount of the compound and place it in a glass vial.

    • Add the organic co-solvent(s) (e.g., PEG 400) first and vortex/sonicate until the compound is fully dissolved.

    • Slowly add the aqueous component (e.g., saline) dropwise while vortexing. This is a critical step to prevent precipitation of the compound.

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • For IV Administration:

    • The final formulation must be sterile. Aseptically filter the solution through a 0.22 µm syringe filter into a sterile vial.

    • The pH of the final solution should be checked and adjusted to be within a physiologically tolerable range (typically pH 5-8).

Causality Behind Experimental Choices:

  • Micronization: Reducing particle size increases the surface area available for dissolution, which can improve the rate and extent of absorption for poorly soluble drugs.[5]

  • Wetting Agents: Surfactants like Tween® 80 reduce the surface tension between the drug particles and the aqueous vehicle, preventing clumping and improving the homogeneity of the suspension.

  • Co-solvent Selection: The choice of co-solvents is a balance between solubilizing capacity and in vivo tolerability.[16][17] PEG 400 and Propylene Glycol are widely used due to their good safety profiles.[16]

  • Order of Addition in Co-solvent Systems: Dissolving the compound in the organic solvent first ensures it is fully solubilized before the addition of the anti-solvent (water/saline), minimizing the risk of precipitation.[6]

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. Due to its presumed poor aqueous solubility, a systematic approach starting with simple suspensions for oral administration and progressing to co-solvent or lipid-based systems for higher dose or intravenous studies is recommended. The protocols provided herein offer a robust starting point for researchers. It is imperative to characterize the final formulation for stability and homogeneity and to conduct vehicle tolerability studies in the selected animal model prior to initiating definitive efficacy or toxicology experiments.

References

  • Shishu, et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
  • Al-Kassas, R., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics.
  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs.
  • Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs.
  • PubChem. (n.d.). 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine. National Center for Biotechnology Information.
  • Gopinathan, P., et al. (2015). In vivo toxicology of excipients commonly employed in drug discovery in rats. ResearchGate.
  • Nema, S., & Brendel, R. J. (2011). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PubMed Central.
  • PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. National Center for Biotechnology Information.
  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Molecules. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health.
  • Instech Laboratories. (2021). Pharmaceutical-grade Sterile Solutions for Mice and Rats.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
  • University of Illinois Chicago. (2014). Fluid and Drug Administration.
  • Journal of Academia. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • PubChem. (n.d.). 2-Amino-4-phenyl-5-methylthiazole. National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable thiazole derivative. By addressing common experimental challenges in a direct question-and-answer format, we provide field-proven insights grounded in established chemical principles.

The primary route to this compound is the renowned Hantzsch thiazole synthesis, a robust reaction that condenses an α-haloketone with a thioamide.[1][2] In this specific case, 1-halo-1-(4-methoxyphenyl)propan-2-one reacts with thiourea. While fundamentally reliable, optimizing this reaction requires careful control over several parameters to minimize side reactions and maximize product isolation.

Section 1: The Foundational Protocol & Mechanism

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry for good reason: it is generally high-yielding and straightforward.[1][3] The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and dehydration to form the stable, aromatic thiazole ring.[4]

Reaction Scheme: Starting Materials: 1-Bromo-1-(4-methoxyphenyl)propan-2-one and Thiourea Product: this compound

Reaction_Scheme cluster_reactants Reactants cluster_product Product Haloketone 1-Bromo-1-(4-methoxyphenyl)propan-2-one Plus1 + Thiourea Thiourea Arrow Ethanol, Reflux Product This compound Arrow->Product

Caption: General Hantzsch reaction scheme.

Understanding the mechanism is critical for troubleshooting. The process involves several key steps where deviations can occur, leading to impurities or low yield.

G reactant reactant intermediate intermediate product product A Thiourea + α-Haloketone B SN2 Attack: Sulfur attacks α-carbon A->B Step 1 C Thioiminoether Intermediate B->C D Intramolecular Cyclization (N attacks C=O) C->D Step 2 E Cyclic Hemiaminal Intermediate D->E F Dehydration (-H2O) E->F Step 3 G Aromatic 2-Aminothiazole Product F->G

Caption: Mechanism of the Hantzsch thiazole synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Problem 1: Very low or no product yield, with starting materials largely unreacted.

  • Potential Cause 1: Suboptimal Reaction Temperature. The Hantzsch synthesis typically requires heating to overcome the activation energy for cyclization and dehydration.[5] Room temperature reactions may be too slow or stall completely.

    • Solution: Heat the reaction mixture to reflux in a suitable solvent like ethanol or methanol.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical starting point is refluxing for 2-4 hours.

  • Potential Cause 2: Poor Quality of α-Haloketone. The α-haloketone is susceptible to degradation, especially if exposed to moisture or light over time. Impurities can inhibit the reaction.

    • Solution: Use freshly prepared or purified α-haloketone. Verify its purity via ¹H NMR before starting the reaction. If the reagent is old, consider a quick purification step like recrystallization or short-path distillation if it is a liquid.

  • Potential Cause 3: Incorrect Stoichiometry. While the reaction is 1:1, using a slight excess of one reagent can be beneficial.

    • Solution: In our experience, using a slight excess (1.1 to 1.2 equivalents) of thiourea can help drive the reaction to completion by ensuring the more valuable α-haloketone is fully consumed.[4]

Problem 2: The final product is impure, showing multiple spots on TLC.

  • Potential Cause 1: Formation of Side Products. The starting α-haloketone can undergo self-condensation or other side reactions, especially under uncontrolled temperature or pH conditions.

    • Solution: Maintain a steady reflux temperature and avoid unnecessarily long reaction times. Overheating can lead to the formation of dark, tarry byproducts. Ensure the reaction is not overly basic, which could promote unwanted side reactions of the ketone.

  • Potential Cause 2: Incomplete Reaction. A common impurity is unreacted α-haloketone.

    • Solution: Monitor the reaction with TLC until the α-haloketone spot has disappeared. If the reaction stalls, a small additional charge of thiourea might be helpful.

  • Potential Cause 3: Formation of Isomers. If using a substituted thiourea, there is a possibility of forming regioisomers. For the synthesis of the title compound with unsubstituted thiourea, this is not a primary concern, but it's a known issue in related syntheses.[6]

    • Solution: For this specific synthesis, isomer formation is minimal. However, maintaining neutral or slightly acidic conditions generally favors the desired 2-aminothiazole product.

Problem 3: The product precipitates as an oil or is difficult to purify.

  • Potential Cause 1: Incorrect pH during Work-up. The 2-amino group on the thiazole ring is basic and will form a hydrohalide salt (e.g., hydrobromide) during the reaction.[4] This salt is often soluble in polar solvents like ethanol and water.

    • Solution: After the reaction is complete and cooled, the mixture must be neutralized with a mild base to precipitate the free amine product.[1] Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate or sodium bicarbonate and stir until precipitation is complete. Avoid strong bases like NaOH, which can cause hydrolysis or other side reactions.

  • Potential Cause 2: Inappropriate Recrystallization Solvent. The crude product may still contain minor impurities that co-precipitate.

    • Solution: Ethanol is an excellent solvent for recrystallizing 2-aminothiazole derivatives.[7][8] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals. If the product remains oily, try a solvent/anti-solvent system like ethanol/water or ethyl acetate/hexane.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for this reaction?

    • A: Ethanol is the most commonly used and recommended solvent due to its ability to dissolve the reactants at reflux and its favorable polarity.[9][10] Methanol is also a viable alternative.[1] Some procedures report using solvent-free conditions or greener solvents like water, which can be effective, especially when paired with catalysts or microwave irradiation.[11][12]

  • Q2: Can I use an α-chloroketone instead of the α-bromoketone?

    • A: Yes, α-chloroketones can be used. However, the carbon-chlorine bond is stronger than the carbon-bromine bond, making the chloro-compound a less reactive electrophile. Consequently, the reaction may require longer heating times or slightly harsher conditions to achieve a comparable yield.

  • Q3: How do I properly monitor the reaction with TLC?

    • A: Spot three lanes on your TLC plate: the α-haloketone starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). Use a mobile phase like 7:3 hexane:ethyl acetate.[7] The reaction is complete when the spot corresponding to the α-haloketone is no longer visible in the RM lane. The product spot will be more polar (lower Rf) than the starting ketone.

  • Q4: My yield is consistently around 50-60%. How can I push it higher?

    • A: Assuming you have addressed the issues in the troubleshooting guide, consider advanced techniques. Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields.[12] The use of a catalyst, such as silica-supported tungstosilicic acid, has been reported to increase yields to the 79-90% range under optimized conditions.[11][13]

Section 4: Protocols and Data

Baseline Synthesis Protocol

This protocol provides a reliable starting point for the synthesis.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-1-(4-methoxyphenyl)propan-2-one (1.0 eq).

  • Reagent Addition: Add thiourea (1.1 eq) followed by absolute ethanol (approx. 5-10 mL per gram of haloketone).

  • Reaction: Heat the mixture to a gentle reflux with stirring. Monitor the reaction by TLC every 30-60 minutes. A typical reaction time is 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the solution slowly into a beaker containing a stirred 5% aqueous sodium carbonate solution (approx. 10 volumes relative to the ethanol used).[1]

  • Isolation: A precipitate of the product should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying: Allow the crude product to air-dry or dry in a vacuum oven at a low temperature (<50°C).

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.[8]

Data Summary

The following table summarizes typical parameters and expected outcomes for this synthesis.

ParameterRecommended ConditionExpected Outcome/Rationale
Solvent EthanolGood solubility for reactants at reflux, product precipitates upon neutralization.
Temperature Reflux (~78°C)Provides sufficient energy for cyclization and dehydration without excessive byproduct formation.
Time 2-4 hoursGenerally sufficient for completion; should be confirmed by TLC monitoring.
Stoichiometry 1.1 eq. ThioureaEnsures complete consumption of the α-haloketone.
Work-up Neutralization (aq. Na₂CO₃)Converts the soluble product salt into the insoluble free base for easy isolation.
Purification Recrystallization (Ethanol)Effective method for removing minor impurities to achieve high purity.
Expected Yield 65-85%A realistic yield range for a non-optimized, standard laboratory procedure.

Section 5: Workflow Visualization

A logical workflow can help diagnose issues systematically when yields are low.

G start start decision decision process process good good bad bad A Low Yield Observed B Analyze TLC of Crude Product A->B C Starting Material (SM) Present? B->C D Multiple Unidentified Spots? C->D No E Incomplete Reaction C->E Yes F Side Reactions Dominating D->F Yes I Product Loss During Work-up? D->I No G Increase Reaction Time / Temperature E->G H Check Reagent Purity & Control Temperature F->H J Product is Salt? (Soluble) I->J Yes M Proceed with Purified Product I->M No K Ensure Complete Neutralization (pH ~8-9) J->K Yes L Optimize Recrystallization Solvent/Volume J->L No

Caption: Troubleshooting workflow for low yield.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Bouherrou, F., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
  • Khan Academy. Synthesis of thiazoles. YouTube.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Bouherrou, F., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
  • Chem Help Asap. Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate.
  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS.
  • Tekale, A. S., et al. Synthesis and Evaluation of 2-Aminothiazole Derivative. Universal Print.
  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches.
  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives.
  • Li, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. National Institutes of Health.
  • Kumar, S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.

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Technical Support Center: Troubleshooting Solubility Issues of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for addressing solubility challenges with 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine. This resource is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale to empower effective problem-solving in your experimental work.

Understanding the Molecule: A Proactive Approach to Solubility

A preliminary analysis of the structure of this compound reveals key features that predict its solubility behavior. The molecule comprises a thiazole ring, a basic amine group, and a methoxy-phenyl substituent. This combination of aromatic and heterocyclic moieties, along with the amine group, suggests that the compound is likely to exhibit poor solubility in aqueous solutions at a neutral pH. While the methoxy group introduces some polarity, the molecule possesses a significant hydrophobic character. A predicted pKa of 5.05±0.10 indicates its basic nature.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that arise when working with this compound.

Q1: My compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What should be my initial approach?

Answer: This is an expected challenge. The limited aqueous solubility of this compound at neutral pH is a known issue for over 40% of new chemical entities.[2] The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. This stock can then be diluted into your aqueous buffer.

Initial Solvent Selection Workflow

A Start: Undissolved Compound in Aqueous Buffer B Prepare Concentrated Stock in Organic Solvent A->B Initial Strategy C Recommended Solvents: - DMSO - DMF - Ethanol B->C Select Solvent D Dilute Stock into Final Aqueous Buffer B->D Next Step E Observe for Precipitation D->E Critical Check

Caption: Initial solvent selection workflow.

Step-by-Step Protocol for Stock Solution Preparation:

  • Select a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its excellent solvating power for a broad range of compounds. Dimethylformamide (DMF) and ethanol are also effective alternatives.

  • Create a high-concentration stock solution. Aim for a concentration in the range of 10-50 mM. This helps to minimize the final concentration of the organic solvent in your aqueous system.

  • Ensure complete dissolution. Use a vortex mixer and, if necessary, gently warm the solution (not exceeding 37°C) to facilitate dissolution. A visual inspection is crucial to confirm that no solid particles remain.

  • Dilute the stock solution. Carefully add the stock solution dropwise into your final aqueous buffer while continuously vortexing. This technique helps to prevent localized high concentrations that can lead to precipitation.

Scientific Rationale: The organic solvent effectively disrupts the crystal lattice of the solid compound, enabling it to dissolve. When this concentrated solution is introduced into a larger volume of aqueous buffer, the compound may remain in solution, particularly at lower final concentrations.

Q2: I prepared a stock solution in DMSO, but the compound precipitates upon dilution into my aqueous buffer. What are my next steps?

Answer: This observation suggests that the final concentration of your compound in the aqueous buffer is above its solubility limit, even with the small amount of organic co-solvent present. The following strategies can be employed to overcome this issue:

Troubleshooting Precipitation Upon Dilution

A Precipitation Observed After Dilution from Stock B Option 1: pH Adjustment A->B C Option 2: Use of Co-solvents or Surfactants A->C D Option 3: Reduce Final Concentration A->D E Protonation of the basic amine group at acidic pH increases aqueous solubility. B->E F Examples: Tween® 20, Pluronic® F-68, Polyethylene Glycol (PEG) C->F

Caption: Strategies for addressing compound precipitation.

1. pH Modification:

The amine group on the thiazole ring is basic. Lowering the pH of the aqueous buffer will protonate this group, forming a more water-soluble salt.[3]

Experimental Protocol for pH-Based Solubilization:

  • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0).

  • Attempt to dilute your DMSO stock solution into each of these buffers.

  • Visually inspect for any signs of precipitation. For a more quantitative assessment, techniques like nephelometry can be used, or the solution can be centrifuged and the supernatant analyzed by HPLC-UV to determine the concentration of the dissolved compound.[4]

2. Utilization of Co-solvents and Surfactants:

The inclusion of a small percentage of a co-solvent or a non-ionic surfactant in your final aqueous buffer can markedly improve solubility.[5][6] Surfactants, at concentrations above their critical micelle concentration, form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[7]

Recommended Excipients:

ExcipientTypical Starting ConcentrationMechanism of Action
Tween® 20/80 0.01 - 0.1% (v/v)Forms micelles to encapsulate the hydrophobic compound.[7]
Pluronic® F-68 0.02 - 1% (w/v)A polymeric surfactant that enhances solubility.
PEG 400 5 - 20% (v/v)A water-miscible polymer that acts as a co-solvent.[8][9]
Sodium Lauryl Sulfate (SLS) 0.1 - 1% (w/v)Anionic surfactant that can significantly increase solubility.

Self-Validating System: When evaluating these excipients, it is essential to include a control experiment with the compound in the buffer without the excipient. This will confirm that any observed increase in solubility is directly attributable to the additive.

3. Lowering the Final Concentration:

If the above approaches are not compatible with your experimental design, it may be necessary to work at a lower final concentration of the compound that is within its aqueous solubility limit.

Q3: How can I accurately determine the solubility of this compound in my specific buffer?

Answer: The shake-flask method, followed by HPLC-UV analysis, is considered the gold standard for determining equilibrium solubility.[10][11]

Protocol for Solubility Determination (Shake-Flask Method):

  • Prepare a Saturated Solution: Add an excess amount of the solid compound to your chosen buffer in a sealed vial, ensuring that undissolved solid remains.[10]

  • Equilibrate: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.[11][12]

  • Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.[13]

  • Sample the Supernatant: Carefully collect a known volume of the clear supernatant.

  • Dilute and Analyze: Dilute the supernatant with a suitable solvent (e.g., an acetonitrile/water mixture) to a concentration that falls within the linear range of your HPLC-UV calibration curve.

  • Quantify: Analyze the diluted sample by HPLC-UV and calculate the concentration based on a pre-established calibration curve. This value represents the equilibrium solubility.

Trustworthiness: This method is highly reliable as it measures the true equilibrium solubility. The critical step of separating the solid phase before analysis ensures that only the dissolved compound is quantified.[10]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019).
  • Co-solvent: Significance and symbolism. (2025). Science of Synthesis.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences and Research.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. Int J Pharm Life Sci, 3(3), 103-110.
  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Mbah, C. J. (2007). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. Journal of Pharmacy and Allied Health Sciences, 4(1), 44-48.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
  • Slideshare. (2015). solubility enhancement and cosolvency by madhavi.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Jouyban, A. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology, 27(6), 735-743.
  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

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Technical Support Center: Optimization of Reaction Conditions for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the thiazole scaffold, a crucial moiety in medicinal chemistry.[1][2] Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions for successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent obstacles encountered during thiazole synthesis, particularly the widely-used Hantzsch thiazole synthesis.[3][4][5]

Issue 1: Low to No Yield of the Desired Thiazole Product

A low or nonexistent yield is one of the most common frustrations in thiazole synthesis. Several factors can contribute to this issue.

Possible Causes & Step-by-Step Solutions:

  • Suboptimal Reaction Temperature: The Hantzsch synthesis often requires thermal energy to proceed to completion.[6][7]

    • Troubleshooting: If your reaction is sluggish at room temperature, begin by gradually increasing the heat while monitoring the reaction's progress via Thin Layer Chromatography (TLC). For many standard syntheses, a gentle reflux in a solvent like ethanol is sufficient.[8] However, be cautious, as excessive heat can promote the formation of side products.[9] Modern approaches have also successfully employed microwave irradiation to shorten reaction times and potentially increase yields.[6][10]

  • Inappropriate Solvent Selection: The solvent plays a critical role in solubilizing reactants and influencing reaction kinetics.[6]

    • Troubleshooting: Polar protic solvents such as methanol and ethanol are the most common and often effective choices.[6][8] However, if you are experiencing poor results, consider experimenting with other solvents. Solvent-free conditions have also been reported to enhance reaction rates and yields in some cases.[6][11] A screening of different solvents, as detailed in the table below, can be a valuable optimization step.

  • Reagent Quality and Purity: The purity of your starting materials, the α-haloketone and the thioamide, is paramount.[6]

    • Troubleshooting: Impurities can lead to unwanted side reactions and significantly lower your yield.[6] Always use reagents of the highest possible purity. If you suspect impurities, consider recrystallizing the solid reagents or distilling the liquid ones before use.

  • Catalyst Inactivity or Incorrect Stoichiometry: While the classic Hantzsch synthesis can proceed without a catalyst, modern variations often employ one to improve efficiency and yield under milder conditions.[6][10]

    • Troubleshooting: If you are using a catalyst, such as silica-supported tungstosilisic acid, ensure it is active and used in the recommended amount.[1][12] Catalyst loading should be optimized for your specific reaction.

  • Ineffective Work-up Procedure: The isolation of your product is as crucial as the reaction itself.

    • Troubleshooting: During the work-up, the pH must be carefully controlled. The initial product of the Hantzsch synthesis is often a hydrohalide salt, which is soluble in polar solvents.[7] Neutralization with a mild base, such as sodium carbonate solution, is necessary to precipitate the free thiazole base.[7][8]

Issue 2: Formation of Unexpected Isomers or Side Products

The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum indicates the formation of isomers or byproducts.

Possible Causes & Step-by-Step Solutions:

  • Regioselectivity Issues: When using N-substituted thioureas, there is a possibility of forming two different regioisomers.

    • Troubleshooting: The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions. In neutral solvents, the reaction typically favors the formation of 2-(N-substituted amino)thiazoles.[13] However, conducting the reaction under acidic conditions has been shown to alter the regioselectivity, potentially leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[13] Careful analysis of your product mixture using techniques like NMR is essential to identify the isomers formed.

  • Competing Side Reactions: The multi-step mechanism of the Hantzsch synthesis allows for competing reaction pathways that can lead to byproducts.[6]

    • Troubleshooting: Meticulous control over reaction conditions is key to minimizing side reactions. This includes maintaining the optimal temperature, using pure reagents, and ensuring an inert atmosphere if your substrates are sensitive to oxidation.

Data Summary Table: Solvent Effects on Hantzsch Thiazole Synthesis

SolventPolarityTypical Reaction ConditionsExpected OutcomeReference
EthanolPolar ProticRefluxGood to excellent yields for many substrates.[8]
MethanolPolar ProticRefluxSimilar to ethanol, widely used.[6][8]
WaterPolar ProticCan be used, sometimes in mixtures with alcohols.Green chemistry approach, yields may vary.[6]
DioxanePolar AproticHeatingUsed for specific substrates, can lead to low yields if thioamide is unstable.[14]
Solvent-FreeN/AGrinding/HeatingCan lead to shorter reaction times and higher yields.[11][15][16]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol provides a general guideline for the synthesis of a simple thiazole.

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the thioamide (1.0 - 1.5 equivalents) in a suitable solvent (e.g., ethanol).[8]

  • Add a magnetic stir bar and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.[8]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add the reaction mixture to a beaker containing a dilute solution of a weak base (e.g., 5% sodium carbonate) to precipitate the product.[7][8]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product in a desiccator. Further purification can be achieved by recrystallization from an appropriate solvent.

Diagrams

Hantzsch Thiazole Synthesis: General Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha-Haloketone alpha-Haloketone SN2_Adduct S-Alkylated Intermediate alpha-Haloketone->SN2_Adduct Thioamide Thioamide Thioamide->SN2_Adduct Nucleophilic Attack (SN2) Cyclized_Intermediate Hydroxythiazoline Intermediate SN2_Adduct->Cyclized_Intermediate Intramolecular Cyclization Thiazole Thiazole Cyclized_Intermediate->Thiazole Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_temp Is the reaction temperature optimal? start->check_temp adjust_temp Adjust Temperature (Increase or Decrease) & Monitor via TLC check_temp->adjust_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes adjust_temp->check_solvent screen_solvents Screen a Panel of Solvents check_solvent->screen_solvents No check_reagents Are the reagents pure? check_solvent->check_reagents Yes screen_solvents->check_reagents purify_reagents Purify Starting Materials (Recrystallize/Distill) check_reagents->purify_reagents No check_workup Is the work-up procedure correct? check_reagents->check_workup Yes purify_reagents->check_workup optimize_workup Optimize pH and Isolation Method check_workup->optimize_workup No success Improved Yield check_workup->success Yes optimize_workup->success

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form a thiazole.[3][5][9] First described by Arthur Hantzsch in 1887, it remains one of the most reliable and widely used methods for constructing the thiazole ring system due to the accessibility of the starting materials.[3][9]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[8][9] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration of the resulting intermediate to form the aromatic thiazole ring.[7][9]

Q3: Are there greener alternatives to the traditional Hantzsch synthesis?

Yes, significant research has been dedicated to developing more environmentally benign methods for thiazole synthesis.[10] This includes the use of greener solvents like water, employing reusable catalysts, and conducting reactions under solvent-free conditions.[10][17] Ultrasonic and microwave-assisted syntheses are also considered greener alternatives as they can reduce reaction times and energy consumption.[10][12]

Q4: How can I purify my thiazole derivative?

The most common method for purifying solid thiazole derivatives is recrystallization from a suitable solvent. If the product is an oil or a low-melting solid, column chromatography on silica gel is a standard purification technique. The choice of eluent will depend on the polarity of your specific compound.

Q5: Can I synthesize thiazoles without using an α-haloketone?

Yes, while the Hantzsch synthesis is prevalent, other methods avoid the use of potentially toxic α-haloketones.[10] These include the Cook-Heilbron synthesis, which uses α-aminonitriles and carbon disulfide, and the Gabriel synthesis from acylamino-ketones.[5][14] More modern approaches involve metal-catalyzed reactions and multi-component reactions that offer alternative pathways to the thiazole core.[10][18]

References

  • Benchchem.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25).
  • Bouherrou, Z., et al.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Benchchem. Optimizing Hantzsch thiazole synthesis reaction conditions.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Thiazole. Wikipedia.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643.
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024-08-29). ACS Omega.
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Prepar
  • Benchchem.
  • General Synthetic Methods for Thiazole and Thiazolium Salts.
  • Thiazole formation through a modified Gewald reaction. (2015-05-26). PMC.
  • Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (2025-08-09).
  • (PDF) Thiazole formation through a modified Gewald reaction. (2015-05-26).
  • thiazole. Encyclopedia Britannica.
  • Benchchem. "optimization of Hantzsch thiazole synthesis reaction conditions".
  • Hantzsch thiazole synthesis - labor
  • Thiazole and Oxazole Alkaloids: Isol
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
  • synthesis of thiazoles. (2019-01-19). YouTube.

Sources

Technical Support Center: Purification of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine. It is designed to offer practical, in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The primary challenges stem from its chemical structure. The presence of a basic 2-amino group can lead to tailing on silica gel chromatography. The aromatic rings contribute to its relatively nonpolar nature, but the amine and thiazole nitrogen atoms provide sites for hydrogen bonding, leading to complex solubility behavior. Common impurities often include starting materials, regioisomers, or over-alkylated byproducts which may have similar polarities, making separation difficult.

Q2: My compound is streaking badly on the TLC plate. What is the cause and how can I fix it?

Streaking on a TLC plate is often indicative of an issue with the compound's interaction with the stationary phase, which is typically silica gel. For a basic compound like this compound, the acidic nature of silica gel can lead to strong, non-specific binding of the amine group, causing the spot to streak.

To resolve this, you can add a small amount of a basic modifier to your mobile phase. A common strategy is to add 0.5-2% triethylamine (TEA) or ammonia solution to the eluent. This will neutralize the acidic sites on the silica, leading to sharper, more defined spots.

Q3: I am observing low recovery after column chromatography. What are the potential reasons?

Low recovery can be attributed to several factors:

  • Irreversible Adsorption: As mentioned, the basic amine can bind irreversibly to the acidic silica gel. Pre-treating the silica with a base like triethylamine can mitigate this.

  • Compound Instability: While generally stable, some thiazole derivatives can be sensitive to prolonged exposure to acidic conditions. Ensure your purification is performed in a timely manner.

  • Inappropriate Solvent System: If the mobile phase is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all. Careful optimization of the solvent system is crucial.

Q4: Can I use recrystallization to purify this compound?

Yes, recrystallization can be an effective method, especially for removing impurities with different solubility profiles. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Good starting points for solvent screening include ethanol, methanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.

Troubleshooting Guides

Issue 1: Co-elution of Impurities in Column Chromatography

If you are struggling with impurities that have a similar Rf value to your product, consider the following strategies:

  • Optimize the Mobile Phase: A systematic approach to solvent selection is key. A common starting point is a mixture of a nonpolar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). Gradually increasing the polarity of the mobile phase will help to resolve compounds with close Rf values.

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider an alternative stationary phase. Alumina (basic or neutral) can be a good choice for basic compounds. Alternatively, reversed-phase chromatography (C18) can provide a different selectivity based on hydrophobicity rather than polarity.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of closely eluting compounds.

Purification Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a standard method for the purification of moderately polar organic compounds.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm). Add 1% TEA to the developing solvent to improve spot shape.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate with 1% TEA). Pour the slurry into the column and allow it to pack under pressure.

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which is often preferred for better resolution.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as needed based on the TLC analysis.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization

This method is ideal for removing small amounts of impurities and can yield highly pure crystalline material.

Materials:

  • Crude this compound

  • Various solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, toluene)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a solvent. Heat the mixture to boiling. If the compound dissolves, it is a potential solvent. Allow it to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent for recrystallization.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Data Summary

Purification MethodAdvantagesDisadvantagesBest For
Flash Chromatography High resolution, applicable to many compoundsCan be time-consuming, requires solvent, potential for sample lossSeparating complex mixtures, isolating major products
Recrystallization Can yield very high purity, scalableRequires finding a suitable solvent, may have lower recoveryFinal purification step, removing minor impurities
Preparative HPLC Highest resolution, automatedExpensive, limited sample capacityIsolating high-purity material for analysis or biological testing

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Purity Purity Check TLC->Purity Chromatography Column Chromatography Purity->Chromatography Impurities Present Pure Pure Product Purity->Pure >98% Pure Recrystallization Recrystallization Chromatography->Recrystallization Further Purification Chromatography->Pure >98% Pure Recrystallization->Pure

Caption: Decision workflow for the purification of this compound.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
  • LoBrutto, R., & Jones, A. (2010). Method Development in HPLC for Pharmaceutical Analysis. CRC Press. [Link]

enhancing the stability of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Guide for Enhancing Solution Stability

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

The stability of any compound in solution is paramount for generating reproducible and reliable data. This compound, a 2-aminothiazole derivative, possesses specific structural motifs—namely an aromatic amine, an electron-rich thiazole ring, and a methoxy-activated phenyl group—that can be susceptible to degradation under common laboratory conditions.[1][2][3] This guide will walk you through the most frequently encountered stability issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound in solution?

A1: The primary degradation pathways are oxidation, photodegradation, and pH-driven hydrolysis.

  • Oxidation: The 2-amino group and electron-rich aromatic rings are susceptible to oxidation, which is often accelerated by dissolved oxygen, trace metal ions, or elevated temperatures. This is a common issue for aromatic amines and can lead to colored degradants.[4]

  • Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be sensitive to light.[5] Exposure to ambient or UV light can initiate photo-oxygenation reactions, leading to the formation of unstable intermediates and subsequent degradation.[5]

  • Hydrolysis: The thiazole ring can be susceptible to hydrolysis under strongly acidic or, more commonly, alkaline conditions, leading to ring-opening.[6] The stability of related thiazole derivatives has been shown to be highly pH-dependent.[7][8]

Q2: I've observed instability. What is the very first step I should take?

A2: The first step is to systematically identify the source of degradation. A logical troubleshooting workflow is essential. Begin by assessing the most common culprits: light, oxygen, and pH. Prepare a fresh solution and divide it into aliquots to test under controlled conditions (e.g., one vial protected from light, one purged with nitrogen, one in a well-defined buffer). This approach helps isolate the primary stress factor.

Q3: How should I store the compound in its solid form versus in a stock solution?

A3:

  • Solid Form: The compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. A desiccator at -20°C is ideal for long-term storage.[9]

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like DMSO or DMF. For maximum stability, overlay the solution with an inert gas (argon or nitrogen) before sealing. Store these stocks in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. It is always best practice to prepare fresh working solutions from the stock for each experiment.

Q4: Are there any solvents I should avoid?

A4: Avoid using highly reactive or potentially contaminated solvents. For instance, older bottles of ethers like THF can contain peroxides, which are potent oxidizing agents. When preparing aqueous solutions, always use high-purity, deionized water (Milli-Q or equivalent) and consider deoxygenating the buffer immediately before use, especially for long-term experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides actionable solutions based on mechanistic reasoning.

Problem 1: My solution of the compound is turning yellow or brown over time.

  • Likely Cause: This is a classic indicator of oxidative degradation. The aromatic amine functional group is likely being oxidized to form colored quinone-imine type structures. This process can be catalyzed by light, dissolved oxygen, and trace metal impurities.

  • Causality: Aromatic amines can be easily oxidized, losing electrons to form radical cations that undergo further reactions. This process is often a chain reaction that propagates in the presence of oxygen.

  • Solutions:

    • Deoxygenate Solvents: Before preparing your solution, sparge the solvent or buffer with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Add Antioxidants: For aqueous buffers, consider adding a low concentration (0.01-0.1%) of an antioxidant. Common choices include ascorbic acid or tocopherol. For organic solutions, hindered amine stabilizers or phenolic antioxidants can be effective.[10][11][12][13]

    • Use Chelating Agents: Add a small amount of EDTA (e.g., 100 µM) to your buffer to chelate any trace metal ions (Fe³⁺, Cu²⁺) that can catalyze oxidation reactions.

    • Protect from Light: Work in a dimly lit area and store all solutions in amber vials or vials wrapped in aluminum foil.

Problem 2: I am observing new peaks in my HPLC/LC-MS chromatogram that grow over time.

  • Likely Cause: This is clear evidence of chemical degradation. The new peaks represent one or more degradation products. The identity of these products depends on the specific stressor (e.g., pH, light, oxygen).

  • Causality: Under stress conditions, the parent molecule is converted into new chemical entities with different chromatographic retention times. For example, hydrolysis can cleave the thiazole ring, creating more polar fragments that typically elute earlier on a reverse-phase column.

  • Solutions:

    • Perform a Forced Degradation Study: This is a systematic process to identify the likely degradation pathway. Expose aliquots of your compound to controlled stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) and analyze the samples by HPLC or LC-MS at various time points.[6][14] This helps you understand what conditions your molecule is most sensitive to.

    • Utilize Mass Spectrometry: Use LC-MS/MS to obtain the mass of the degradation products. Comparing these masses to the parent compound can provide clues about the chemical transformation (e.g., a +16 Da shift suggests oxidation; a +18 Da shift suggests hydrolysis).[5][15]

    • Develop a Stability-Indicating Method: Ensure your analytical method can resolve the parent peak from all major degradation peaks. A photodiode array (PDA) or diode-array detector (DAD) is crucial for checking peak purity and ensuring that no co-eluting impurities are hiding under your main peak.[16]

Problem 3: The measured concentration of my compound is decreasing in an aqueous buffer.

  • Likely Cause: This could be due to hydrolysis, oxidation, or poor solubility. A decrease in concentration without the appearance of new peaks might suggest precipitation.

  • Causality: The stability of heterocyclic compounds can be highly dependent on the pH of the medium.[7][8] The protonation state of the 2-amino group and the thiazole ring nitrogen affects both reactivity and solubility.

  • Solutions:

    • Optimize pH and Buffer System: Conduct a pH stability profile. Prepare solutions in a series of buffers across a relevant pH range (e.g., pH 3 to 9) and monitor the concentration over time. This will identify the pH at which the compound is most stable.[[“]][18]

    • Verify Solubility: Before starting a long-term experiment, determine the kinetic solubility of your compound in the chosen buffer. A supersaturated solution will precipitate over time, leading to an apparent decrease in concentration.

    • Follow the Troubleshooting Workflow: Use the decision tree below to systematically address the issue.

Troubleshooting Workflow for Decreasing Concentration

G A This compound (Parent Compound) B Oxidative Degradation Products (e.g., N-Oxides, Dimers, Quinone-imines) A->B  [O], O₂, Metal Ions C Hydrolytic Degradation Products (Ring-Opened Species) A->C  H₂O (Acid/Base Catalyzed) D Photodegradation Products (via Endoperoxide Intermediate) A->D  hν (Light), ¹O₂ S1 Oxygen Heat S1->B S2 Extreme pH S2->C S3 UV/Visible Light S3->D

Caption: Potential degradation pathways for the target compound.

References

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed.
  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research.
  • Strategies to enhance pharmaceutical formul
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
  • Approaches to Enhancing Stability in Pharmaceutical Formul
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzym
  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degrad
  • Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. (2022).
  • Comparative Guide to Peer-Reviewed Analytical Methods for Thiazolone Deriv
  • Aromatic Amines Antioxidants. Performance Additives.
  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
  • Amine Antioxidants - Polymer Stabilizers. Vanderbilt Chemicals, LLC.
  • Amine Antioxidant 445 & 5057 Supply. Linchemical.
  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. (2023).
  • Complex antioxidant composition for preventing aromatic amine
  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016).
  • Antioxidant action mechanisms of hindered amine stabilisers.
  • pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. (2016).
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
  • 2-amino-5-methyl-4-phenyl Thiazole. Cayman Chemical.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting inconsistent results in your biological assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to variability and lack of reproducibility in experimental data. As Senior Application Scientists, we understand that consistent and reliable data is the cornerstone of scientific discovery. This resource provides in-depth, field-proven insights to help you achieve just that.

Troubleshooting Guides

This section is organized by common problems encountered in various biological assays. Each question is followed by a detailed explanation of potential causes and actionable solutions.

High Variability Between Replicates

Question: My replicate wells/samples show high variability in signal. What could be the cause?

Answer: High variability between replicates is a frequent issue that can obscure the true biological effect you are trying to measure. The root causes often lie in technical execution and reagent handling.

  • Inconsistent Pipetting Technique: This is one of the most common sources of variability.[1][2][3] Even small inaccuracies in liquid handling can lead to significant differences in reagent and sample concentrations in each well.

    • Causality: The volume of liquid dispensed by an air displacement pipette is influenced by factors such as the angle of the pipette, the depth of the tip immersion, the speed of plunger depression and release, and whether the tip has been pre-wetted.[2][4][5] Inconsistent technique across replicates will result in different volumes being dispensed, leading to variability in your assay signal.

    • Solution: Standardize your pipetting technique. Always pre-wet the pipette tip, maintain a consistent and vertical angle when aspirating, immerse the tip just below the meniscus, and use a smooth, controlled plunger movement.[2][4][5] For critical assays, consider using a multi-channel pipette to add reagents to all wells simultaneously, which can help ensure uniformity.[6]

  • Improper Mixing of Reagents: Failure to properly mix stock solutions or reagents before use can lead to concentration gradients.

    • Causality: If a reagent is not homogeneously mixed, the concentration of the active component will vary depending on where in the tube you aspirate from. This leads to different amounts of the reagent being added to different wells.

    • Solution: Always vortex or gently invert reagent solutions before use, depending on the stability of the components.

  • "Edge Effects" in Plate-Based Assays: Wells on the outer edges of a microplate may behave differently than the inner wells.[6]

    • Causality: This is often due to uneven temperature distribution across the plate during incubation or increased evaporation from the edge wells.[6]

    • Solution: To mitigate edge effects, ensure the plate is equilibrated to room temperature before adding reagents, use a plate sealer during incubations to minimize evaporation, and consider not using the outer wells for critical samples.[6]

Experimental Protocol: Standardizing Pipetting Technique
  • Select the Correct Pipette: Use a pipette with a volume range appropriate for the volume you are dispensing.[2]

  • Equilibrate: Allow the pipette, tips, and liquids to reach room temperature before use.[4][5]

  • Pre-wet the Tip: Aspirate and dispense the liquid back into the reservoir at least three times. This equilibrates the temperature and humidity inside the tip.[2][4][5]

  • Aspirate: Hold the pipette vertically and immerse the tip just 2-3 mm below the liquid surface.[5] Smoothly and slowly release the plunger to aspirate the liquid.

  • Dispense: Place the pipette tip against the wall of the receiving vessel at a 10-45 degree angle.[3] Smoothly depress the plunger to the first stop, wait one second, and then depress to the second stop to expel any remaining liquid.[3]

  • Tip Disposal: Use a fresh tip for each different sample or reagent to avoid cross-contamination.[7]

Inconsistent Assay-to-Assay Results

Question: I'm seeing significant differences in my results when I repeat the same experiment on different days. Why is this happening?

Answer: Poor assay-to-assay reproducibility can be frustrating and can undermine the validity of your findings. This type of inconsistency often points to variability in reagents, environmental conditions, or operator differences.

  • Reagent Lot-to-Lot Variability: Reagents, especially biological ones like antibodies and enzymes, can vary between different manufacturing lots.[8]

    • Causality: Even with stringent quality control, there can be subtle differences in the concentration, purity, or activity of reagents from different batches.[8][9] This can lead to shifts in assay performance.

    • Solution: When you receive a new lot of a critical reagent, it is essential to perform a validation experiment to compare its performance to the previous lot. This may involve running a standard curve with both lots to ensure they give comparable results.

  • Degraded or Improperly Stored Reagents: The stability of reagents is critical for consistent assay performance.

    • Causality: Repeated freeze-thaw cycles can degrade enzymes and antibodies, while improper storage temperatures can lead to a loss of activity.[6][10]

    • Solution: Aliquot reagents into smaller, single-use volumes to minimize freeze-thaw cycles.[6] Always store reagents at the manufacturer's recommended temperature and check expiration dates before use.[7]

  • Variations in Cell Culture Conditions (for cell-based assays): The physiological state of cells can significantly impact their response in an assay.[11]

    • Causality: Factors such as cell passage number, confluency at the time of the assay, and media composition can all influence cellular behavior.[11][12]

    • Solution: It is crucial to have a standardized cell culture protocol. Use cells within a defined passage number range, seed cells at a consistent density, and ensure the time from passage to assay is the same for each experiment.[11]

  • Environmental Fluctuations: Changes in laboratory temperature and humidity can affect assay performance.[13]

    • Causality: Temperature can influence the rate of enzymatic reactions and binding kinetics. Humidity can affect evaporation rates, especially in plate-based assays.[13]

    • Solution: Monitor and record the temperature and humidity in your laboratory. Try to perform experiments under consistent environmental conditions.

Troubleshooting Logic: Diagnosing Assay-to-Assay Variability

G start Inconsistent Assay-to-Assay Results reagent_check Are you using the same lot of all critical reagents? start->reagent_check new_lot Did you validate the new lot against the old one? reagent_check->new_lot No storage_check How are your reagents stored? (temp, freeze-thaw cycles) reagent_check->storage_check Yes protocol_review Review and standardize the protocol. new_lot->protocol_review cell_check Is this a cell-based assay? storage_check->cell_check cell_protocol Are cell passage number, density, and timing consistent? cell_check->cell_protocol Yes env_check Are environmental conditions (temp, humidity) consistent? cell_check->env_check No cell_protocol->env_check operator_check Is the same person performing the assay? env_check->operator_check operator_check->protocol_review

Caption: A decision tree for troubleshooting inconsistent assay-to-assay results.

High Background Signal

Question: My negative controls have a high signal, making it difficult to distinguish them from my positive samples. What causes high background?

Answer: High background signal can be a major issue in many assay formats, including ELISA and Western blotting. It is often caused by non-specific binding of antibodies or detection reagents.[14][15][16]

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the assay surface.

    • Causality: If the blocking is incomplete, the primary or secondary antibody can bind to unoccupied sites on the plate or membrane, leading to a high background signal.[14][16]

    • Solution: Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA or non-fat milk), increase the blocking time, or try a different blocking agent.[16][17] For phosphorylated protein detection, avoid using milk-based blockers as they contain phosphoproteins that can cause cross-reactivity.[14][15]

  • Antibody Concentration Too High: Using too much primary or secondary antibody can increase non-specific binding.[14][15][16]

    • Causality: At high concentrations, antibodies are more likely to bind to low-affinity, non-target sites.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio.

  • Inadequate Washing: The washing steps are designed to remove unbound antibodies and other reagents.

    • Causality: Insufficient washing will leave behind unbound antibodies that contribute to the background signal.[7][16]

    • Solution: Increase the number of wash steps or the duration of each wash.[16] Ensure you are using an adequate volume of wash buffer to completely cover the surface. Adding a detergent like Tween-20 to the wash buffer can also help.[15][16]

  • Cross-reactivity of Secondary Antibody: The secondary antibody may be binding to other proteins in your sample or to the blocking agent.

    • Causality: This can occur if the secondary antibody was not sufficiently purified or if it has an affinity for components in the blocking buffer.

    • Solution: Run a control with only the secondary antibody to see if it is the source of the background.[14][16] Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[14]

Cause of High BackgroundSolution
Insufficient BlockingIncrease blocking agent concentration or incubation time.[16][17]
Antibody Concentration Too HighTitrate antibodies to find the optimal dilution.[14][15][16]
Inadequate WashingIncrease the number and/or duration of wash steps.[7][16]
Secondary Antibody Cross-reactivityRun a secondary-only control and consider a pre-adsorbed antibody.[14][16]

Frequently Asked Questions (FAQs)

Q1: How often should I calibrate my pipettes?

A1: Pipettes should be calibrated regularly to ensure accuracy. The frequency of calibration depends on how often they are used and for what purpose. For critical applications, it is recommended to have them calibrated by a professional service at least once a year.[18][19] You should also perform routine checks in-house more frequently.

Q2: Can the source of my cells affect my assay results?

A2: Absolutely. It is crucial to obtain cells from a reputable and trusted source.[11] Studies have shown that a significant percentage of cell lines are misidentified or contaminated.[11] Always perform authentication of your cell lines.

Q3: What is the difference between systematic and random error?

A3: Systematic error is a consistent, repeatable error that is often caused by a flaw in the experimental setup or equipment, such as a miscalibrated instrument.[20][21] It affects the accuracy of your measurements. Random error is unpredictable and is caused by small, random fluctuations in the measurement process.[20][21] It affects the precision of your measurements.

Q4: How can I minimize operator-to-operator variability?

A4: The best way to reduce variability between different people performing the same assay is through comprehensive training and the use of detailed, standardized operating procedures (SOPs).[22][23] This ensures that everyone is performing the assay in the exact same way.

Workflow for Minimizing Operator Variability

G sop Develop a Detailed SOP training Comprehensive Hands-On Training sop->training competency Competency Assessment training->competency monitoring Regular Performance Monitoring competency->monitoring retraining Periodic Refresher Training monitoring->retraining

Caption: A workflow for ensuring consistency across different operators.

References

  • High Background Troubleshooting in Western Blots - Sino Biological.
  • Western blot troubleshooting: high background - Blog - American Research Products.
  • A Scientist's Guide to Conquering High Background in Western Blotting.
  • Western Blot Troubleshooting: High Background Signal on the Blot - Bio-Rad Antibodies.
  • Troubleshooting Common ELISA Problems - Maxanim.
  • Sources of Variability in Cell Based Assays | Download the White Paper - Mettler Toledo.
  • 101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie.
  • Main Sources Of Error In Biology Experiments And How Lab Automation Can Help.
  • PCR Troubleshooting: Inconstant/Unreliable PCR reactions : r/labrats - Reddit.
  • Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide.
  • The Importance of High-Quality Reagents in Accurate Experimental Results.
  • Top 3 Tips for Reducing Variability and Improving Lab Performance.
  • Understanding The Role Of Reagent Quality In Test Accuracy - Biomedix.
  • Certain Approaches to Understanding Sources of Bioassay Variability.
  • Common sources of error in biology lab experiments - Automata.tech.
  • Understanding and managing sources of variability in cell measurements - Insights.bio.
  • 7 Ways to Improve Pipetting Accuracy in the Lab | LabFriend Australia.
  • How to Reduce Cell Culture Variability - Promega Connections.
  • Proper pipetting: 10 tips on how to pipette - Integra Biosciences.
  • A Guide to Proper Pipetting - Lab Manager Magazine.
  • Best Practices for Liquid Handling with Pipettes: A Guide for Lab Success.
  • Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed.
  • Managing Reagent Variation - Clinical Lab Products.
  • Minimizing Liquid Delivery Risk: Operators as Sources of Error | American Laboratory.
  • Building Blocks of Research: The Importance of High-Quality Reagents.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube.
  • Steps to Minimize Errors in the Lab - Lab Manager.
  • Modeling error in experimental assays using the bootstrap principle: Understanding discrepancies between assays using different dispensing technologies - PubMed Central.
  • Certain Approaches to Understanding Sources of Bioassay Variability - ResearchGate.
  • How to Minimize Variation and Achieve Reproducibility - Bitesize Bio.
  • The Importance of Quality Control Reagents in Medical Diagnostic Labs - Needle.Tube.
  • Error Analysis - BIOLOGY FOR LIFE.
  • <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS - IPQpubs.
  • Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - ResearchGate.
  • A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - ResearchGate.
  • Essentials in Bioassay Development - BioPharm International.
  • How to Reduce Medical Lab Errors | Bio Molecular Systems.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate.
  • A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - PubMed Central.

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Technical Support Center: Characterizing and Mitigating Off-Target Effects of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine (MMPTA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support resource for 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine, hereafter referred to as MMPTA. As a novel chemical probe, MMPTA presents exciting opportunities for biological discovery. However, like any small molecule, it has the potential for off-target effects that can complicate data interpretation.[1][2] This guide is designed to provide you, the researcher, with a robust framework for anticipating, identifying, and mitigating these effects to ensure the scientific integrity of your findings.

Given that the biological target profile of MMPTA is not yet fully elucidated in public literature, this guide will focus on the foundational principles and gold-standard methodologies for characterizing any new chemical probe, with a particular focus on the kinase inhibitor class, a common modality for molecules with a thiazole scaffold.[3]

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing unexpected or contradictory cellular phenotypes after treatment with MMPTA. Could these be off-target effects?

A1: Yes, this is a strong possibility. Unexpected phenotypes are a classic hallmark of off-target activity.[4] Small molecules frequently interact with multiple proteins, and for some compounds, the desired therapeutic effect may even be mediated by these "off-targets".[4][5] It is critical to experimentally confirm that your observed phenotype is a direct result of modulating the intended target.[4]

Q2: What are the first steps to determine if my observed effect is on-target?

A2: A multi-pronged approach is essential for building confidence in your results:

  • Use a Structurally Unrelated Inhibitor: Employ a different chemical compound that is known to target the same primary protein or pathway.[6] If both MMPTA and this distinct inhibitor produce the same phenotype, it strengthens the case for an on-target effect.[6]

  • Perform a Rescue Experiment: If possible, express a version of your target protein that is resistant to MMPTA. If the inhibitor's effect is on-target, this resistant version should "rescue" the cells from the phenotypic change.[6]

  • Knockout the Target: The most robust method is to use a technique like CRISPR/Cas9 to create a cell line that does not express the intended target protein.[4] If MMPTA still produces the same effect in these knockout cells, it is definitive evidence of an off-target mechanism.[4]

Q3: My biochemical assays with MMPTA show high potency, but it's much less effective in my cell-based assays. What's happening?

A3: This is a common challenge. A discrepancy between biochemical and cellular potency can arise from several factors:

  • Poor Cell Permeability: MMPTA may not be efficiently crossing the cell membrane to reach its intracellular target.

  • High ATP Concentration in Cells: If MMPTA is an ATP-competitive kinase inhibitor, the high physiological concentration of ATP inside the cell (1-10 mM) will compete with the inhibitor, reducing its apparent potency compared to a biochemical assay run at a lower ATP concentration.[7][8]

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • Compound Instability or Metabolism: MMPTA may be rapidly degraded or metabolized within the cell.

Biochemical assays are performed in a simplified, controlled environment, whereas cellular assays introduce the complexities of a living system.[9]

Q4: How can I prove that MMPTA is actually binding to my target protein inside the cell?

A4: The gold-standard method for verifying intracellular target engagement is the Cellular Thermal Shift Assay (CETSA) .[10][11][12] This technique is based on the principle that when a compound binds to its target protein, it stabilizes the protein's structure.[13][14] This stabilization results in a higher melting temperature.[10][11] By heating cells treated with MMPTA across a temperature gradient and then measuring the amount of soluble target protein remaining, you can determine if the compound is binding and stabilizing its target in a physiological context.[12][13]

Part 2: Troubleshooting Guide

This section addresses specific experimental problems and provides a logical workflow for diagnosis and resolution.

Problem 1: High Cellular Toxicity Observed at Efficacious Doses
  • Symptom: Widespread cell death or stress is observed at concentrations required to see the desired biological effect.

  • Underlying Issue: This often points to significant off-target effects, where MMPTA is interacting with essential cellular proteins.[4] Common mechanisms of off-target toxicity include mitochondrial dysfunction, production of reactive oxygen species (ROS), and DNA damage.[4]

Caption: Workflow for troubleshooting unexpected cellular toxicity.

Problem 2: Western Blot Data is Inconclusive or Non-Reproducible
  • Symptom: The phosphorylation status of the target protein (or its downstream substrate) does not change as expected after MMPTA treatment, or the results vary between experiments.

  • Underlying Issue: This could be due to a lack of target engagement, poor experimental controls, or issues with the reagents themselves.

Potential CauseTroubleshooting StepKey Control Experiment
Ineffective Concentration Perform a dose-response experiment across a wide concentration range (e.g., 10 nM to 20 µM).Include a known positive control inhibitor for the pathway to ensure the assay is working.[6]
Incorrect Time Point Conduct a time-course experiment (e.g., 30 min, 1h, 4h, 24h) to find the optimal incubation time.[6]Vehicle Control: Treat cells with the same concentration of DMSO (or other solvent) used for MMPTA.[6]
Poor Antibody Quality Validate the primary antibody using a positive control lysate and check the manufacturer's protocol.Positive/Negative Controls: Use cell lines or treatments known to have high and low levels of the phospho-protein.[6]
Cell Line Issues Confirm target expression in your cell line via Western blot or qPCR. Use low-passage cells.Select a cell line known to have an active pathway and high expression of the target protein.[6]

Part 3: Key Experimental Protocols & Data Interpretation

Protocol 1: Kinase Selectivity Profiling

To proactively identify potential off-targets, it is crucial to screen MMPTA against a broad panel of kinases.[15][16] This is the most direct way to understand the compound's selectivity profile.[17]

Methodology:

  • Select a Service: Engage a commercial vendor that offers kinase profiling services. Options include radiometric assays (e.g., HotSpot™) or cell-based target engagement assays (e.g., NanoBRET®).[9][15] Cellular assays are often preferred as they provide a more physiologically relevant context.[9][16]

  • Choose Assay Conditions:

    • Tier 1 (Primary Screen): Screen MMPTA at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >300).[17] This identifies a preliminary list of potential off-targets.

    • Tier 2 (Dose-Response): For any kinase showing significant inhibition (e.g., >70% inhibition) in the primary screen, perform a 10-point dose-response curve to determine an accurate IC50 or Ki value.[17]

  • Data Submission: Provide the vendor with the required amount of MMPTA, typically as a high-concentration DMSO stock.[15]

Interpreting the Data:

The output is often visualized as a "kinome tree" or a dendrogram, which graphically represents the selectivity of your compound.

Caption: Simplified kinome map showing on-target (green) and off-target (red, yellow) interactions.

A selective compound will show high potency against its intended target with minimal interaction with other kinases. A promiscuous compound will inhibit many kinases, increasing the likelihood that an observed phenotype is due to off-target effects.[18]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms that MMPTA binds its intended target in intact cells.[10][13]

Methodology:

  • Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with MMPTA at an effective concentration (e.g., 10x cellular IC50) and another set with a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1 hour).

  • Heating: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into separate PCR tubes.

  • Thermal Challenge: Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes.

  • Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.

  • Detection: Carefully collect the supernatant (containing soluble proteins) from each tube. Analyze the amount of the target protein in the soluble fraction using Western blotting or another protein detection method.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle- and MMPTA-treated samples. A shift in the melting curve to a higher temperature for the MMPTA-treated sample confirms target engagement.[13][14]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
  • Kinase Profiling Services. Luceome Biotechnologies. [Link]
  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
  • Off-Target Effects Analysis.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. MDPI. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. NIH. [Link]
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • CETSA. Pelago Bioscience. [Link]
  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
  • Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Best Practices: Chemical Probes Webinar. YouTube. [Link]
  • Dos and Don'ts of Chemical Probes | Download Scientific Diagram.

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Technical Support Center: Navigating Challenges in the Scale-Up Synthesis of Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of aminothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning aminothiazole synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical field experience.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the scale-up of aminothiazole synthesis.

Q1: What is the most common method for synthesizing aminothiazoles on a large scale, and what are its primary challenges?

A1: The Hantzsch thiazole synthesis remains one of the most prevalent methods for preparing aminothiazoles at an industrial scale.[1][2][3] This method typically involves the condensation reaction between an α-haloketone and a thiourea or thioamide.[2][4][5] While it is a robust and versatile reaction, its scale-up presents several challenges, including:

  • Exothermic nature of the reaction: The initial SN2 reaction can be highly exothermic, posing a significant safety risk and potentially leading to runaway reactions if not properly controlled.

  • Impurity formation: Side reactions can lead to a variety of impurities that are often difficult to separate from the desired product.

  • Product isolation and purification: The aminothiazole product can sometimes be highly soluble in the reaction solvent, complicating its isolation.[6] Additionally, the removal of unreacted starting materials and byproducts can be challenging.

  • Reagent stability and handling: Some α-haloketones are lachrymatory and unstable, requiring careful handling and storage procedures.

Q2: How can I improve the yield of my aminothiazole synthesis during scale-up?

A2: Improving the yield of your aminothiazole synthesis on a larger scale requires careful optimization of several parameters:

  • Reaction conditions: Temperature, reaction time, and the order of reagent addition should be meticulously controlled.[6] Microwave-assisted synthesis has shown promise in improving yields and reducing reaction times, although its scalability can be a concern.[6]

  • Solvent selection: The choice of solvent is critical. Alcohols like ethanol and methanol are commonly used.[6] In some cases, greener solvents like water or even solvent-free conditions have been successfully employed.[6][7]

  • Catalyst use: While the Hantzsch synthesis can proceed without a catalyst, various catalysts, including acidic or basic catalysts, phase-transfer catalysts, and solid-supported catalysts, can enhance the reaction rate and yield.[6][7]

  • Stoichiometry: Precise control of the molar ratios of your reactants is essential to maximize the conversion of the limiting reagent and minimize side reactions.[6]

Q3: Are there greener alternatives to the traditional Hantzsch synthesis for large-scale production?

A3: Yes, the development of more environmentally friendly methods for aminothiazole synthesis is an active area of research. Some promising "greener" approaches include:

  • One-pot synthesis: Modified Hantzsch condensations that generate the α-haloketone in situ from an active methylene ketone and a halogenating agent can save time and reduce waste.[1]

  • Use of safer halogenating agents: Replacing hazardous reagents like bromine or iodine with safer alternatives such as trichloroisocyanuric acid (TCCA) is a significant step towards a greener process.[1]

  • Catalytic systems: The use of recyclable, heterogeneous catalysts, such as zeolite-based catalysts, can simplify purification and reduce catalyst waste.[1][8]

  • Aqueous reaction media: Performing the synthesis in water, when feasible, eliminates the need for volatile organic solvents.[7]

II. Troubleshooting Guide

This section provides a detailed, problem-oriented guide to address specific issues you may encounter during the scale-up synthesis of aminothiazoles.

Problem 1: Low or No Product Yield

Q: I am experiencing a significant drop in yield upon scaling up my aminothiazole synthesis. What are the potential causes and how can I troubleshoot this?

A: A decrease in yield during scale-up is a common issue that can often be traced back to a few key factors.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Troubleshooting Steps
Inadequate Mixing In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.1. Optimize Agitation: Ensure your reactor's impeller design and stirring speed are sufficient to maintain a homogeneous reaction mixture. Consider using baffles to improve mixing efficiency.2. Controlled Reagent Addition: Add reagents subsurface and at a controlled rate to prevent localized concentration gradients.
Poor Temperature Control The exothermic nature of the Hantzsch synthesis requires efficient heat dissipation. Inadequate cooling can lead to an increase in side product formation.1. Monitor Internal Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature accurately.2. Improve Heat Transfer: Ensure your reactor has an adequate heat transfer area and that the cooling system is functioning optimally.3. Controlled Addition: Add the more reactive species (often the α-haloketone) portion-wise or via a syringe pump to control the rate of heat generation.
Reagent Instability or Impurity The quality of your starting materials is paramount. Impurities in the α-haloketone or thiourea can inhibit the reaction or lead to unwanted byproducts. Some reagents may also degrade upon storage.1. Verify Reagent Purity: Analyze your starting materials by techniques such as NMR, GC-MS, or HPLC to confirm their purity.2. Use Fresh Reagents: Whenever possible, use freshly prepared or newly purchased reagents, especially for sensitive compounds.3. Inert Atmosphere: If your reactants are sensitive to moisture or air, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Suboptimal Reaction Conditions Conditions that worked well on a small scale may not be optimal for a larger batch.1. Re-optimize Parameters: Systematically re-evaluate the optimal temperature, reaction time, and solvent for the scaled-up process.2. Consider a Catalyst: If not already using one, explore the use of a suitable catalyst to improve reaction kinetics.[6]

Experimental Workflow for Yield Optimization:

Caption: Troubleshooting workflow for low yield in aminothiazole synthesis.

Problem 2: Formation of Impurities and Side Products

Q: My scaled-up reaction is producing a significant amount of impurities, making purification difficult. What are the common side reactions and how can I minimize them?

A: The formation of byproducts is a frequent challenge in aminothiazole synthesis. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Formation of Isomeric Products: When using N-monosubstituted thioureas, there is a possibility of forming both 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[9]

    • Control of pH: The regioselectivity of the reaction can be influenced by the pH of the reaction medium. Under neutral conditions, the 2-(N-substituted amino)thiazole is typically the major product.[9] Acidic conditions can favor the formation of the 2-imino isomer.[9] Therefore, maintaining a neutral or slightly basic pH can help to control this side reaction.

  • Dimerization and Polymerization of α-Haloketones: α-Haloketones can undergo self-condensation, especially at elevated temperatures or in the presence of a base.

    • Controlled Addition: Add the α-haloketone slowly to the reaction mixture containing the thiourea to ensure it reacts preferentially with the thiourea rather than itself.

    • Moderate Temperatures: Avoid excessively high reaction temperatures.

  • Hydrolysis of α-Haloketones: In the presence of water, α-haloketones can hydrolyze to the corresponding α-hydroxyketone, which will not participate in the desired reaction.

    • Anhydrous Conditions: If hydrolysis is a concern, use anhydrous solvents and consider running the reaction under an inert atmosphere.

Logical Relationship Diagram for Impurity Control:

Impurity_Control Reagents Starting Materials α-Haloketone Thiourea Reaction Reaction Conditions Temperature pH Solvent Reagents->Reaction Product Desired Product 2-Aminothiazole Reaction->Product Impurity1 Side Products Isomeric Iminothiazole Reaction->Impurity1 Acidic pH Impurity2 Side Products Dimerization/Polymerization Reaction->Impurity2 High Temp

Caption: Factors influencing impurity formation in aminothiazole synthesis.

Problem 3: Difficult Product Isolation and Purification

Q: I am struggling to isolate and purify my aminothiazole product on a large scale. What are some effective strategies?

A: Isolation and purification are critical steps in achieving a high-purity final product. Several techniques can be employed depending on the specific properties of your aminothiazole derivative.

Purification Strategies:

Strategy Description When to Use
Precipitation/Crystallization This is often the most straightforward and scalable method. The product is precipitated from the reaction mixture by cooling, adding an anti-solvent, or adjusting the pH.[4][6]When the product has low solubility in the reaction mixture or a suitable anti-solvent can be found.
Extraction The product is selectively extracted from the reaction mixture into an immiscible solvent. This is often followed by washing to remove impurities.When the product has a significantly different polarity compared to the impurities.
Column Chromatography While highly effective for purification, traditional column chromatography can be challenging and costly to scale up.For high-value products where very high purity is required, and other methods are insufficient. Consider using automated flash chromatography systems for larger scales.
Bisulfite Adduct Formation For 2-aminothiazole itself, a method involving the formation of a relatively insoluble bisulfite adduct with sulfur dioxide has been reported for purification.[10] This adduct can be isolated and then decomposed to yield the pure product.For the purification of 2-aminothiazole on an industrial scale.[10]
Solid-Supported Synthesis In some cases, synthesizing the aminothiazole on a solid support can simplify purification, as impurities can be washed away before cleaving the product from the resin.[7]This is more common in library synthesis and may not be cost-effective for large-scale bulk production.

Step-by-Step Protocol for Purification by Precipitation:

  • Reaction Quench: Once the reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), cool the reaction mixture to room temperature.

  • Neutralization: If the reaction was run under acidic conditions, carefully neutralize the mixture with a base (e.g., sodium bicarbonate or sodium carbonate solution) to a neutral pH.[1] This will precipitate the free base of the aminothiazole.

  • Precipitation: If the product does not precipitate upon neutralization, consider adding an anti-solvent (a solvent in which your product is insoluble but the impurities are soluble) to induce precipitation. Water is a common anti-solvent for many organic compounds.[4]

  • Filtration: Collect the precipitated solid by filtration through a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold solvent or anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

III. References

  • American Cyanamid Company. (1949). Purification of 2-aminothiazole. U.S. Patent No. 2,489,038. Retrieved from

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9495-9505. Retrieved from [Link]

  • Siddiqui, S., & Santra, S. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(36), 22353-22375. Retrieved from [Link]

  • Gedawy, E. M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4492. Retrieved from [Link]

  • The B. F. Goodrich Company. (1958). Process of preparing 2-aminothiazoles. U.S. Patent No. 2,863,874. Retrieved from

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Sumitomo Chemical Company. (1992). Process of producing 2-aminothiazole. European Patent No. EP0482607B1. Retrieved from

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

  • de Mello, A. J., et al. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(2), 71-75. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Retrieved from [Link]

  • Protein Data Bank. (n.d.). Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Various synthetic routes to the 2-aminothiazole core preparation. Retrieved from [Link]

  • Scilit. (2014). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ScienceDirect. (2022). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Retrieved from [Link]

  • National Institutes of Health. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Retrieved from [Link]

  • American Chemical Society. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

  • Kaunas University of Technology. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

  • ResearchGate. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 5-Aminothiazoles as Building Blocks for Library Synthesis. Retrieved from [Link]

  • Samarra Journal of Pure and Applied Science. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Mitigate the Cytotoxicity of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine. This guide provides in-depth troubleshooting advice, experimental protocols, and strategic frameworks to help you manage and selectively deploy the cytotoxic properties of this 2-aminothiazole derivative in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is the basis of its cytotoxicity?

A1: this compound belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry and is a core component of several clinically approved drugs, such as the kinase inhibitor Dasatinib.[1] The cytotoxicity of many 2-aminothiazole derivatives is often attributed to their ability to inhibit key cellular enzymes, such as cyclin-dependent kinases (CDKs) or protein kinases, which are crucial for cell cycle progression.[2][3] Inhibition of these targets can lead to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[2] The potent, broad-spectrum antiproliferative activity of these compounds makes them valuable candidates for anticancer research but also necessitates careful management of their toxicity to non-target cells.[1][3]

Q2: I'm observing high levels of cell death even at low concentrations. What are the first troubleshooting steps?

A2: If you are experiencing excessive cytotoxicity, it is crucial to first rule out experimental artifacts before exploring complex mitigation strategies.

  • Verify Solvent Toxicity: The most common solvent for small molecules is dimethyl sulfoxide (DMSO). Primary cells, in particular, can be sensitive to DMSO.[4] Ensure the final concentration of DMSO in your culture medium is consistent across all wells (including vehicle controls) and is kept to a minimum, typically ≤ 0.1%.[4]

  • Conduct a Dose-Response and Time-Course Analysis: Cytotoxicity is dependent on both concentration and exposure duration.[5] It is essential to perform a comprehensive dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[5] Concurrently, running a time-course experiment (e.g., 24, 48, 72 hours) will help identify the optimal therapeutic window where the desired effect is achieved with minimal toxicity.[5]

  • Assess Cell Health and Culture Conditions: Suboptimal culture conditions can sensitize cells to drug-induced toxicity.[4] Ensure your cells are healthy, within a low passage number, and seeded at an optimal density. Verify that the medium, supplements, and growth factors are appropriate for your specific cell line.[4]

Q3: How do I accurately measure the cytotoxicity of my compound?

A3: Several robust in vitro assays can be used to quantify cytotoxicity. The choice of assay depends on the specific mechanism you wish to probe.

  • Metabolic Viability Assays (e.g., MTT): The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[6]

  • Membrane Integrity Assays (e.g., LDH Release): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the amount of LDH released from cells with damaged plasma membranes into the culture medium.[8] This is a direct measure of cell death.

  • Dye Exclusion Assays (e.g., Trypan Blue): This simple method uses a dye that cannot pass through the intact membrane of live cells. Dead cells, having lost membrane integrity, take up the dye and are stained blue.[9] While useful, it can be less robust for high-throughput screening.[9]

A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section below.

Troubleshooting Guide: Advanced Cytotoxicity Mitigation Strategies

When initial troubleshooting does not resolve non-specific toxicity, more advanced strategies may be required. These approaches aim to either modify the compound itself or control its delivery to the target site.

Strategy 1: Structural Modification and Structure-Activity Relationship (SAR)

Issue: The intrinsic properties of the compound lead to high off-target toxicity.

Solution: Modify the chemical structure to alter its biological activity. The relationship between a molecule's structure and its activity (SAR) can be systematically explored to identify analogs with an improved therapeutic index. For thiazole derivatives, specific modifications have been shown to significantly impact cytotoxicity.[10][11]

Key Modification Points:

  • Substituents on the Phenyl Ring: The methoxy group (-OCH3) on the phenyl ring is an electron-donating group. Altering its position (ortho, meta, para) or replacing it with electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) can dramatically change the molecule's electronic properties and its binding affinity for target proteins.[11][12]

  • Methyl Group at C5: The methyl group at the C5 position of the thiazole ring can be replaced with other alkyl groups or functional groups to probe steric and electronic requirements at the target's binding site.

  • Amino Group at C2: The 2-amino group is often crucial for activity. It can be acylated or incorporated into larger heterocyclic systems to modulate potency and selectivity.[13]

Caption: Potential sites for structural modification on this compound to alter cytotoxicity based on SAR principles.

Strategy 2: Prodrug Development

Issue: The compound is active systemically, causing toxicity to healthy tissues before reaching the target site.

Solution: Convert the active compound into an inactive prodrug. A prodrug is a bioreversible derivative that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[14][15] This approach can mask the compound's cytotoxicity until it reaches a specific tissue or cellular environment, such as a tumor.[16][17]

Stimuli-Responsive Prodrug Design: A common strategy is to link the drug to a "promoieity" via a linker that is cleaved by a stimulus uniquely present in the target microenvironment.[16][18]

  • Enzyme-Responsive: Tumors often overexpress certain enzymes like β-glucuronidase.[16][18] A glucuronic acid moiety can be attached to the drug; once the prodrug reaches the tumor, the enzyme cleaves the linker and releases the active, cytotoxic compound.[15] This ensures site-specific activation.

  • pH-Responsive: The tumor microenvironment is often acidic. A linker that is stable at physiological pH (7.4) but cleaves at a lower pH can be used for targeted release.

Prodrug_Mechanism cluster_systemic Systemic Circulation (Inactive) cluster_target Target Microenvironment (e.g., Tumor) Prodrug Inactive Prodrug (Drug + Linker + Promoieity) Stimulus Specific Stimulus (e.g., Enzyme, Low pH) Prodrug->Stimulus Enters Target Site ActiveDrug Active Cytotoxic Drug ReleasedPromoieity Released Promoieity Stimulus->ActiveDrug Cleavage Stimulus->ReleasedPromoieity

Caption: Workflow of a stimuli-responsive prodrug, which remains inactive in circulation and is activated only at the target site.

Strategy 3: Nanoparticle-Based Drug Delivery Systems

Issue: Poor solubility, unfavorable pharmacokinetics, and lack of target specificity lead to widespread toxicity.

Solution: Encapsulate the compound within a nanocarrier. Nanoparticle-based drug delivery systems (NDDS) can significantly improve the therapeutic profile of cytotoxic agents.[19][20] They can enhance solubility, prolong circulation time, and achieve targeted delivery.[9]

Common Nanocarrier Types:

  • Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[19] Surface modification with polymers like polyethylene glycol (PEG) can help them evade the immune system and prolong circulation.[21]

  • Polymeric Nanoparticles: Made from biodegradable polymers (e.g., PLGA), these offer sustained and controlled drug release.[19]

  • Solid Lipid Nanoparticles (SLN): These combine the advantages of polymeric nanoparticles and liposomes, offering high stability and reduced drug leakage.[22]

These carriers can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a phenomenon where nanoparticles preferentially accumulate in tumors due to their leaky vasculature and poor lymphatic drainage.[9][21]

Nanoparticle_Delivery Compound Cytotoxic Compound Encapsulation Encapsulation Compound->Encapsulation Nanocarrier Nanocarrier (e.g., Liposome, Polymer) Nanocarrier->Encapsulation NDDS Drug-Loaded Nanoparticle Encapsulation->NDDS Target Target Site (e.g., Tumor) NDDS->Target Targeted Delivery (Passive or Active) NonTarget Non-Target Tissues NDDS->NonTarget Reduced Exposure

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, multi-technique approach to the definitive structural confirmation of the synthesized heterocyclic compound, 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine. Designed for researchers and drug development professionals, this document moves beyond mere procedural outlines to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. We will compare and integrate data from Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to build an unassailable structural proof.

Introduction: The Imperative of Orthogonal Validation

The target molecule, this compound (Molecular Formula: C₁₁H₁₂N₂OS), belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Given that subtle isomeric impurities can drastically alter pharmacological outcomes, unambiguous structural confirmation is not a mere formality but a foundational requirement for any further research.

This guide employs an orthogonal validation strategy, wherein multiple, disparate analytical techniques are used to probe different aspects of the molecule's structure. Confirmation is achieved not by a single data point, but by the congruent and compelling narrative told by the collective evidence.

The Analytical Workflow: From Functional Groups to Atomic Connectivity

Our approach begins with rapid, high-level functional group identification (IR), proceeds to absolute molecular weight verification (MS), and culminates in the detailed atomic mapping of the molecular skeleton (NMR).

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation Synthesis Chemical Synthesis TLC TLC Monitoring Synthesis->TLC Purification Purification (e.g., Recrystallization) IR IR Spectroscopy (Functional Group Scan) Purification->IR Initial Check TLC->Purification MS Mass Spectrometry (Molecular Weight) IR->MS Proceed if Key Groups Present NMR NMR (1H & 13C) (Structural Backbone) MS->NMR Proceed if MWt is Correct Final Confirmed Structure NMR->Final Definitive Proof

Caption: Overall workflow for synthesis and structural validation.

Infrared (IR) Spectroscopy: A Rapid Functional Group Profile

Expertise & Rationale: IR spectroscopy is the ideal first-pass analysis. It provides a rapid, cost-effective "fingerprint" of the molecule's functional groups. By bombarding the sample with infrared radiation, we can identify the characteristic vibrational frequencies of specific bonds (e.g., N-H, C=N, C-O). The presence or absence of expected absorption bands provides immediate, albeit low-resolution, evidence for the success of the synthesis. For instance, the absence of a strong carbonyl (C=O) peak from starting materials would be a key indicator.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount (1-2 mg) of the dry, purified solid is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The sample is brought into firm contact with the crystal using the pressure arm. A background spectrum of the clean, empty crystal is recorded first.

  • Spectrum Collection: The sample spectrum is then recorded. Data is typically collected over a range of 4000-500 cm⁻¹.

  • Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance plot.

Data Comparison: Predicted vs. Experimental IR Data
Functional GroupBond TypePredicted Absorption Range (cm⁻¹)Hypothetical Experimental Value (cm⁻¹)Confirmation Insight
Primary AmineN-H Stretch3400-3300 (two bands)[2][3]3355, 3305Confirms the -NH₂ group.
Aromatic C-HC-H Stretch3150-3000[4]3108Confirms the methoxyphenyl ring.
Methyl GroupC-H Stretch2980-2850[3]2935Confirms the -CH₃ and -OCH₃ groups.
Thiazole RingC=N Stretch1620-1510[2][4]1518Core evidence for the thiazole heterocycle.
Aromatic RingC=C Stretch1600-1450[2]1595, 1458Supports the presence of the phenyl ring.
Methoxy GroupC-O Stretch1260-1240 (asymmetric)[3]1248Specific evidence for the methoxy ether linkage.

Interpretation: The hypothetical data strongly aligns with the expected values for a 2-aminothiazole derivative containing both methyl and methoxyphenyl substituents. The distinct N-H stretches and the characteristic C=N and C-O bands provide a solid preliminary confirmation.

Mass Spectrometry: Unambiguous Molecular Weight Verification

Expertise & Rationale: While IR confirms the pieces are likely present, high-resolution mass spectrometry (HRMS) confirms their total mass. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can verify the molecular formula with high precision. Electrospray Ionization (ESI) is a soft ionization technique ideal for this purpose, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, giving a clear readout of the molecular weight.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: A dilute solution of the sample is prepared (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Infusion: The solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, intact, protonated molecular ions [M+H]⁺ are released into the gas phase.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., TOF or Orbitrap), which measures the m/z ratio with high accuracy.

Data Comparison: Theoretical vs. Experimental Mass
ParameterCalculation / Value
Molecular FormulaC₁₁H₁₂N₂OS
Theoretical Monoisotopic Mass220.0670 g/mol
Ion Species[M+H]⁺
Theoretical m/z221.0748
Hypothetical Experimental m/z 221.0745
Mass Error-1.36 ppm

Interpretation: An experimental mass with an error of <5 ppm provides extremely strong evidence for the proposed molecular formula, C₁₁H₁₂N₂OS. This result, combined with the IR data, significantly narrows the possibility of alternative structures and confirms that the synthesized product has the correct elemental composition.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR is the cornerstone of structural elucidation. It provides detailed information about the chemical environment and connectivity of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. It is the only technique of the three that can definitively establish the precise arrangement of atoms and distinguish between isomers.

  • ¹H NMR: Reveals the number of distinct proton environments, their electronic shielding (chemical shift), their neighboring protons (splitting/multiplicity), and their relative abundance (integration).

  • ¹³C NMR: Reveals the number of distinct carbon environments, providing a map of the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often chosen for aminothiazoles as the amine protons are more likely to be observed as a distinct signal.

  • Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The field is then "shimmed" to optimize homogeneity.

  • ¹H Acquisition: A standard one-pulse ¹H experiment is run. Key parameters include spectral width, acquisition time, and number of scans.

  • ¹³C Acquisition: A proton-decoupled ¹³C experiment (e.g., PENDANT or DEPT) is run. This requires more scans than the ¹H experiment due to the lower natural abundance of ¹³C.

Data Comparison: Predicted vs. Experimental NMR Data

Table 3a: ¹H NMR Data (400 MHz, DMSO-d₆)

Signal LabelPredicted Shift (δ, ppm)MultiplicityIntegrationAssignmentHypothetical Experimental (δ, ppm)
a7.7 - 7.6Doublet2HAr-H (ortho to -OCH₃)7.65
b7.0 - 6.9Doublet2HAr-H (meta to -OCH₃)6.98
c~6.8Singlet (broad)2H-NH₂[2]6.82
d~3.8Singlet3H-OCH₃3.79
e~2.3Singlet3HThiazole-CH₃[5]2.31

Table 3b: ¹³C NMR Data (101 MHz, DMSO-d₆)

Predicted Shift (δ, ppm)AssignmentHypothetical Experimental (δ, ppm)
~168C2 (C-NH₂)[6]168.1
~159C4' (Ar C-O)159.3
~148C4 (Thiazole C-Ar)148.5
~128C2'/C6' (Ar C-H)128.0
~126C1' (Ar C-C)126.5
~114C3'/C5' (Ar C-H)114.2
~112C5 (Thiazole C-CH₃)112.8
~55-OCH₃55.3
~12Thiazole-CH₃11.9

Interpretation: The NMR data provides a wealth of definitive structural proof.

  • ¹H NMR: The two doublets integrating to 2H each are classic indicators of a 1,4-disubstituted (para) aromatic ring. The sharp singlet for the methoxy group and another for the thiazole's methyl group are exactly as expected. The broad singlet for the amine protons is also characteristic.

  • ¹³C NMR: The number of signals (9) perfectly matches the number of chemically non-equivalent carbons in the proposed structure. The chemical shifts align with expectations, with the C-NH₂ and C-Ar carbons of the thiazole ring appearing far downfield, and the aliphatic methyl and methoxy carbons appearing upfield.

Integrated Analysis: Correlating Data to Structure

No single piece of data is sufficient, but together they form a coherent proof. The IR confirmed N-H, C=N, and C-O bonds. The MS confirmed the molecular formula C₁₁H₁₂N₂OS. The NMR mapped the connectivity, confirming the para-substituted methoxyphenyl ring, the 2-amino group, and the 5-methyl group, all attached to a thiazole core.

G cluster_mol Molecular Structure cluster_data Spectroscopic Evidence mol_img IR IR: -NH₂ stretch @ 3355 cm⁻¹ -C-O stretch @ 1248 cm⁻¹ mol_img->IR Functional Groups MS MS: [M+H]⁺ @ m/z 221.0745 mol_img->MS Total Mass HNMR ¹H NMR: -OCH₃ singlet @ 3.79 ppm -CH₃ singlet @ 2.31 ppm Aromatic doublets @ 7.65/6.98 ppm mol_img->HNMR H Framework CNMR ¹³C NMR: 9 distinct signals C-NH₂ @ 168.1 ppm mol_img->CNMR C Skeleton

Caption: Correlation of spectroscopic data to molecular features.

Conclusion

The structural confirmation of this compound was successfully achieved through a systematic and orthogonal analytical approach. Infrared spectroscopy provided initial confirmation of key functional groups. High-resolution mass spectrometry unequivocally verified the correct elemental composition and molecular weight. Finally, comprehensive ¹H and ¹³C NMR analyses provided a detailed and unambiguous map of the atomic connectivity, confirming the substitution pattern and distinguishing the target molecule from potential isomers. The congruence of all data provides the highest level of confidence in the assigned structure, establishing a validated foundation for subsequent research and development.

References

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A Comparative Guide to the Deconvolution and Validation of the Biological Target for 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

The critical challenge in phenotypic drug discovery is deconvoluting the molecular targets through which a small molecule exerts its biological effect.[5][6] This knowledge is paramount for understanding the mechanism of action, enabling rational drug design, and interpreting toxicological findings.[5][6] This guide is structured to mirror the logical progression of a target discovery campaign, beginning with broad, unbiased methods to generate hypotheses and culminating in rigorous, specific assays to confirm them.

Part 1: The Hunt for a Target: A Comparative Overview of Identification Strategies

When the target of a bioactive compound is unknown, the initial phase of investigation must cast a wide net to generate a list of potential protein binders or modulated pathways. This process, known as target deconvolution, relies on a combination of biochemical, genetic, and computational approaches. The choice of methodology depends on available resources, the nature of the compound, and the biological question at hand.

dot

Caption: Overall workflow from target identification to validation.

Biochemical and Proteomic Approaches: Directly Capturing the Interactors

Chemical proteomics is a powerful strategy to identify protein targets based on the direct physical interaction between the small molecule and its binding partners.[7][8][9]

Featured Technique: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is the cornerstone of direct target identification.[5][6][10][11] It involves immobilizing the small molecule on a solid support to "fish" for its binding partners from a complex biological lysate.

Causality Behind the Choice: AC-MS is chosen for its unbiased, proteome-wide nature. It does not rely on prior assumptions about the target's identity or function. By identifying proteins that physically bind to the compound, it provides the most direct evidence of a potential interaction.

Experimental Workflow for AC-MS dot

AC_MS_Workflow start Synthesize Compound Analog (with linker) immobilize Immobilize Analog on Solid Support (Beads) start->immobilize incubate Incubate Beads with Cell/Tissue Lysate immobilize->incubate wash Wash Beads to Remove Non-Specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Tryptic Digest of Eluted Proteins elute->digest ms LC-MS/MS Analysis digest->ms identify Protein Identification via Database Search ms->identify

Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

A critical control for this experiment is to perform a competitive elution, where the lysate is pre-incubated with an excess of the free, unmodified 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine. True binding partners will be outcompeted and will show a significantly reduced signal in the mass spectrometry data, thus distinguishing them from proteins that bind non-specifically to the matrix or linker.

Genetic Approaches: Uncovering Functional Relationships

Causality Behind the Choice: Genetic screens are powerful because they provide functional validation. If knocking down a specific gene mimics the phenotype of the drug, it strongly suggests the gene product is part of the targeted pathway. Conversely, if knockdown confers resistance, it may indicate that the gene product is the direct target. These screens are particularly useful for identifying targets that are part of larger protein complexes or those that are difficult to purify.[1]

Computational Approaches: Predicting Interactions in Silico

Computational methods serve as valuable hypothesis-generating tools.[16] Techniques like molecular docking and pharmacophore modeling use the 3D structure of the small molecule to predict its binding partners from large databases of protein structures.[2][16][17][18][19]

Causality Behind the Choice: In silico methods are rapid and cost-effective. They can quickly scan thousands of potential targets to prioritize candidates for experimental validation. For a compound like this compound, which contains a thiazole ring common in kinase inhibitors, a computational screen against the human kinome could be a highly efficient first step.[17][20][21]

Target Identification Method Principle Pros Cons Best For
AC-MS Direct physical bindingUnbiased; provides direct evidence of interaction.Requires chemical synthesis of a probe; can miss transient or weak interactions; risk of false positives.[5][11]Identifying direct binding partners from complex mixtures.
CRISPR/siRNA Screens Functional genetic interactionProvides functional context; no compound modification needed; high-throughput.[4][13]Indirect; off-target effects can be a concern; hits may be upstream/downstream of the direct target.[13]Elucidating the functional pathway and identifying resistance/sensitizing genes.
Computational Prediction Structural similarity/dockingExtremely fast and low-cost; can screen vast target space.Purely predictive; requires experimental validation; accuracy depends on algorithm and database quality.[16][18]Rapidly generating hypotheses and prioritizing target classes (e.g., kinases).

Part 2: The Confirmation: A Comparative Guide to Target Validation

Once a list of putative targets is generated, a multi-pronged validation strategy is essential. The goal is to use orthogonal methods—approaches with different underlying principles—to confirm the interaction. A target is considered validated only when direct binding is confirmed in vitro and target engagement is demonstrated in a relevant cellular context.[22][23]

In Vitro Validation: Confirming Direct Physical Interaction

These biophysical and biochemical techniques are performed in a purified, cell-free system to quantitatively characterize the binding between the small molecule and the candidate protein.

In Vitro Validation Method Measures Throughput Key Insight
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH)LowThe "gold standard" for thermodynamic characterization of a binding event.
Surface Plasmon Resonance (SPR) Binding affinity (Kd), kinetics (kon/koff)MediumProvides real-time kinetic data on the association and dissociation of the interaction.
Thermal Shift Assay (TSA/DSF) Change in protein melting temperature (ΔTm)HighA rapid, high-throughput method to screen for direct binding. Ligand binding typically stabilizes the protein, increasing its melting point.
Enzyme Activity Assay Inhibition/activation constant (IC50/EC50, Ki)HighEssential if the putative target is an enzyme (e.g., a kinase). Directly links binding to functional modulation.

Causality Behind Experimental Choices: A typical workflow would start with a high-throughput method like a Thermal Shift Assay to quickly confirm which of the putative targets from the initial screen show evidence of direct binding. Promising hits would then be subjected to more rigorous, lower-throughput techniques like SPR or ITC to obtain precise affinity and kinetic parameters. If the target is an enzyme, a functional activity assay is non-negotiable, as it connects binding to a measurable biological effect.

In Cellulo Validation: Demonstrating Target Engagement in a Living System

Confirming that a compound binds to a purified protein is necessary, but not sufficient. It is crucial to demonstrate that the small molecule can enter a cell, engage its target in the complex intracellular environment, and elicit a downstream biological response.[22]

Featured Technique: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells or even tissues.[11] The principle is an extension of the in vitro thermal shift assay: the binding of a drug to its target protein alters the protein's thermal stability. This change can be quantified in cell lysates after heating.

Causality Behind the Choice: CETSA provides direct evidence of target engagement in a physiologically relevant environment without requiring any modification to the compound or the protein.[11] It is a critical bridge between in vitro binding and cellular function.

Protocol: High-Throughput Cellular Thermal Shift Assay (CETSA HT)

  • Cell Plating: Seed cells in multi-well plates and grow to desired confluency.

  • Compound Treatment: Treat cells with a concentration range of this compound or a vehicle control for a defined period.

  • Heating: Heat the plates at a specific temperature (determined via an initial temperature gradient experiment) to induce partial protein denaturation. A non-heated plate serves as a control.

  • Lysis: Lyse the cells directly in the plates.

  • Detection: Quantify the amount of soluble (non-denatured) target protein remaining in the lysate using a specific antibody-based detection method, such as ELISA or proximity ligation assays.

  • Data Analysis: Plot the amount of soluble protein as a function of drug concentration. A positive result is a dose-dependent increase in the thermal stability of the target protein.

Orthogonal Cellular Validation Methods:

  • NanoBRET™/FRET Assays: These assays measure target engagement in live cells by detecting the proximity between a target protein (fused to an energy donor like NanoLuc® luciferase) and a fluorescently labeled tracer that competes with the unlabeled compound.[24]

  • Downstream Pathway Analysis: If the target is part of a known signaling pathway (e.g., a kinase), Western blotting can be used to measure changes in the phosphorylation state of downstream substrates after compound treatment.

  • Genetic Complementation: Use siRNA or CRISPR to knock down the putative target. If the knockdown phenocopies the effect of the compound, it provides strong evidence for an on-target mechanism. Furthermore, overexpressing a drug-resistant mutant of the target should confer resistance to the compound, providing definitive proof of engagement.

dot

Signaling_Pathway Compound 4-(4-Methoxy-phenyl)-5-methyl- thiazol-2-ylamine Target Putative Target (e.g., Kinase X) Compound->Target Inhibits Substrate_A Substrate A Target->Substrate_A Phosphorylates Target->Substrate_A Blocked by Compound Substrate_A_P Phospho-Substrate A Downstream_Effect Cellular Response (e.g., Proliferation, Apoptosis) Substrate_A_P->Downstream_Effect

Sources

A Comparative Analysis of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine as a Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the p38 mitogen-activated protein kinase (MAPK) pathway remains a pivotal target for therapeutic intervention in a host of inflammatory diseases and cancers.[1][2] This guide provides a comparative analysis of a novel investigational molecule, 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine (designated here as Compound X), against established p38 MAPK inhibitors. For the purpose of this illustrative analysis, we will be treating Compound X as a hypothetical inhibitor of p38 MAPK, allowing us to demonstrate a robust framework for comparative inhibitor analysis.

Our analysis will focus on a head-to-head comparison with two well-characterized p38 MAPK inhibitors: BIRB 796 (Doramapimod) , a potent allosteric inhibitor, and SB203580 , a first-generation ATP-competitive inhibitor.[3][4] Through a detailed examination of their mechanisms of action, biochemical potency, cellular activity, and selectivity, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel kinase inhibitors.

The p38 MAPK Signaling Pathway: A Key Regulator of Cellular Stress and Inflammation

The p38 MAPK signaling cascade is a critical mediator of cellular responses to a variety of external stresses, including inflammatory cytokines, UV radiation, and osmotic shock.[5] Of the four known isoforms (α, β, γ, and δ), p38α is the most extensively studied and is centrally implicated in the inflammatory response.[5][6] Its activation leads to the downstream phosphorylation of transcription factors and other kinases, culminating in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8] Consequently, the inhibition of p38 MAPK presents a promising therapeutic strategy for a range of inflammatory conditions and malignancies.[2][9]

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stress Stimuli (UV, Cytokines, LPS) MKK3_6 MKK3/6 Stress->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 Activates TranscriptionFactors Transcription Factors (ATF-2, MEF2) p38->TranscriptionFactors Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPKAPK2->Cytokines Regulates Production TranscriptionFactors->Cytokines Induces Transcription inhibitor_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling KinaseAssay In Vitro Kinase Assay (p38α IC50) CellViability Cell Viability Assay (MTT/CTG) KinaseAssay->CellViability TNFaAssay LPS-stimulated PBMC (TNF-α ELISA) CellViability->TNFaAssay KinomeScan Kinome-wide Selectivity Screen TNFaAssay->KinomeScan

Caption: A typical workflow for kinase inhibitor characterization.

Protocol 1: In Vitro p38α Kinase Assay (IC50 Determination)

This protocol outlines a common method for determining an inhibitor's IC50 value against recombinant p38α kinase.

  • Reagents and Materials:

    • Recombinant human p38α kinase

    • Biotinylated peptide substrate (e.g., ATF2-derived)

    • ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test inhibitors (Compound X, BIRB 796, SB203580) serially diluted in DMSO

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-conjugated acceptor beads

    • 384-well microplates

  • Procedure:

    • Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing p38α kinase and the biotinylated peptide substrate in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a detection mixture containing the europium-labeled antibody and streptavidin-conjugated acceptor beads.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular TNF-α Inhibition Assay

This protocol details the measurement of inhibitor potency in a cell-based assay.

  • Reagents and Materials:

    • Human peripheral blood mononuclear cells (PBMCs)

    • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum

    • Lipopolysaccharide (LPS) from E. coli

    • Test inhibitors serially diluted in DMSO

    • Human TNF-α ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

    • Add 1 µL of serially diluted inhibitor or DMSO and pre-incubate for 1 hour at 37°C, 5% CO2.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

    • Incubate for 18 hours at 37°C, 5% CO2.

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each inhibitor concentration.

    • Determine the IC50 value as described in the biochemical assay protocol.

Conclusion and Future Directions

This comparative guide has positioned the hypothetical novel inhibitor, this compound (Compound X), within the context of established p38 MAPK inhibitors. Its theoretical performance suggests a profile potentially superior to the first-generation inhibitor SB203580, although further characterization is required to fully understand its advantages over a highly potent allosteric inhibitor like BIRB 796.

The critical next steps in the evaluation of Compound X would involve:

  • Experimental validation of its binding mode and on-target potency.

  • A comprehensive kinome-wide screen to establish its selectivity profile and identify potential off-targets.

  • In vivo studies in animal models of inflammation or cancer to assess its efficacy and pharmacokinetic properties.

By following a structured and rigorous comparative approach, as outlined in this guide, researchers can effectively triage and advance promising new chemical entities in the competitive field of kinase inhibitor drug discovery.

References

  • InvivoGen. SB203580: Akt & p38 MAP Kinases Inhibitor. InvivoGen.
  • Xing, L. (2013). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current Topics in Medicinal Chemistry, 13(14), 1684-1700.
  • Yong, H. Y., et al. (2012). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer.
  • Cell Signaling Technology. (n.d.). SB203580. Cell Signaling Technology.
  • Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796 | opnMe. Boehringer Ingelheim.
  • Selleck Chemicals. (n.d.). Doramapimod (BIRB 796) p38 MAPK Inhibitor. Selleck Chemicals.
  • Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095-1104.
  • Wang, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11481-11490.
  • Wang, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11481–11490.
  • Laufer, S. A. (n.d.). The path of p38α MAP kinase inhibition. University of Tübingen.
  • Tuccinardi, T., et al. (2019). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules, 24(11), 2093.
  • Lee, M. R., & Dominguez, C. (2005). MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. Current Medicinal Chemistry, 12(25), 2979-2994.
  • Salituro, F. G., et al. (1999). Inhibitors of p38 MAP kinase: therapeutic intervention in cytokine-mediated diseases. Current Medicinal Chemistry, 6(9), 807-823.
  • Kim, H. M., et al. (2013). BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types. Immune Network, 13(6), 273-277.
  • Scite. (2025). SB203580: Significance and symbolism. Scite.
  • Li, W., et al. (2018). The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. Molecular Medicine Reports, 17(4), 5429-5436.
  • Lahti, A., et al. (2002). P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production. European Journal of Pharmacology, 454(2-3), 139-145.
  • R&D Systems. (n.d.). p38 Inhibitors Products. R&D Systems.
  • ResearchGate. (n.d.). Summary of p38 inhibitors in clinical trials.
  • Singh, A. R., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14081.

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 2-Aminothiazole Scaffold in Kinase Inhibition

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its rigid, planar structure and ability to engage in multiple hydrogen bonding interactions make it an ideal template for designing inhibitors of various enzyme classes, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts.[3][4] The 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine core represents a promising starting point for the development of novel kinase inhibitors, with the methoxy-phenyl and methyl groups providing opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the this compound scaffold. We will explore how modifications to different parts of the molecule influence its biological activity, supported by comparative experimental data. Furthermore, we will provide detailed protocols for key biological assays to enable researchers to validate and expand upon these findings.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 2-aminothiazole-based kinase inhibitors is exquisitely sensitive to the nature and position of substituents on the core scaffold. The SAR can be systematically explored by modifying three key regions: the 2-amino group, the C4-phenyl ring, and the C5-position.

Modifications at the 2-Amino Position

The 2-amino group is a critical hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site. Acylation or substitution of this amine can profoundly impact binding affinity and selectivity.

  • Impact of Acyl Groups: Introduction of an acyl group can introduce additional hydrogen bond acceptors and modulate the electronic properties of the aminothiazole core. The length and nature of the acyl chain are critical. For instance, studies on related 2-aminothiazole derivatives have shown that extending the acyl chain from a two-carbon (acetamido) to a three-carbon (propanamido) moiety can enhance antitumor activity.[1]

  • Aromatic Substituents: Replacing the hydrogen atoms of the 2-amino group with aryl or heteroaryl moieties can lead to potent inhibitors by accessing additional binding pockets. For example, the anticancer drug Dasatinib, a potent kinase inhibitor, features a complex substituted pyrimidine at the 2-amino position of a thiazole core.[1][2]

Exploring Substitutions on the C4-Phenyl Ring

The 4-methoxyphenyl group at the C4 position often occupies a hydrophobic pocket within the kinase active site. Modifications to this ring can fine-tune van der Waals interactions and influence solubility.

  • Electronic Effects: The electronic nature of substituents on the phenyl ring is a key determinant of activity. Electron-withdrawing groups, such as chloro and nitro groups, particularly at the para-position, have been shown to enhance the cytotoxic activity of analogous thiazolone derivatives.[5] Conversely, electron-donating groups like dimethylamino tend to decrease activity.[5]

  • Steric and Hydrophobic Interactions: The size and hydrophobicity of the substituent are also crucial. The introduction of bulky groups can either enhance binding by filling a hydrophobic pocket or cause steric hindrance, leading to reduced potency. The optimal substituent will depend on the specific topology of the target kinase's active site.

The Role of the C5-Position

The C5-position of the thiazole ring provides another vector for modification to improve potency and selectivity.

  • Small Alkyl Groups: The presence of a small alkyl group, such as the methyl group in the parent scaffold, is often beneficial for activity. However, in some cases, replacing the methyl group with other small substituents or even a hydrogen atom can be advantageous depending on the target. In one study, the incorporation of a methyl group at the C4- or C5-position of the thiazole core led to a decrease in potency.[1]

  • Introduction of Larger Moieties: In certain contexts, larger groups at the C5-position can be tolerated and even lead to improved activity by forming additional interactions with the target protein.

The logical relationship for optimizing these analogs can be visualized as a systematic, iterative process.

SAR_Logic Core 4-(4-Methoxyphenyl)-5-methyl- thiazol-2-ylamine Scaffold Mod_N2 Modify 2-Amino Group (e.g., Acylation, Arylation) Core->Mod_N2 Mod_C4 Modify C4-Phenyl Ring (e.g., EWG/EDG Substituents) Core->Mod_C4 Mod_C5 Modify C5-Position (e.g., Alkyl Variation) Core->Mod_C5 Assay Biological Assays (Kinase Inhibition, Cell Viability) Mod_N2->Assay Mod_C4->Assay Mod_C5->Assay SAR Analyze SAR Data (Potency, Selectivity) Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Core Iterative Design Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compound in DMSO B Add compound and kinase to 96-well plate A->B C Pre-incubate for 10 min at room temperature B->C D Initiate reaction with ATP/substrate mixture C->D E Incubate for 60 min at 30°C D->E F Add ADP-Glo™ Reagent to stop reaction E->F G Incubate for 40 min F->G H Add Kinase Detection Reagent G->H I Incubate for 30 min H->I J Measure luminescence I->J K Plot luminescence vs. log[inhibitor] J->K L Calculate IC50 value K->L

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [6][7][8] Materials:

  • Cells in culture

  • Culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [8]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [6]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at ~570 nm G->H I Calculate % cell viability and determine IC50 H->I

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that systematic modifications to the 2-amino, C4-phenyl, and C5 positions can significantly impact biological activity. Electron-withdrawing groups on the phenyl ring and appropriate substitutions on the 2-amino group appear to be key for enhancing potency. Future work should focus on integrating these SAR insights to design and synthesize novel analogs with improved potency, selectivity, and drug-like properties. The detailed experimental protocols provided herein offer a robust framework for the biological evaluation of these new chemical entities.

References

  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Benchchem.
  • Protocol for Cell Viability Assays. BroadPharm. Published January 18, 2022.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.
  • Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry. Published February 2023.
  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche.
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Published May 1, 2012.
  • QSAR Studies on Aminothiazole Derivatives as Aurora a Kinase Inhibitors. PubMed.
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Published January 15, 2021.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Published March 7, 2021.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Published July 2, 2024.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Published January 15, 2021.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • In vitro kinase assay. Protocols.io. Published September 23, 2023.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. PubMed.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. Published January 9, 2013.
  • Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylphenyl)-4(5H)-thiazolone Analogs. Benchchem.
  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. SpringerLink.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH.
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central - NIH.
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Published June 10, 2010.
  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed. Published March 1, 2016.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Published March 7, 2021.
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.
  • Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Published January 20, 2022.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH.
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed.

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Benchmarking a Novel Thiazole Derivative: A Comparative Analysis Against Established p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Quest for Selective p38 MAPK Inhibitors in Inflammatory Disease

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is a key driver in a multitude of inflammatory conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders. Consequently, the p38 MAPK family, particularly the p38α isoform, has emerged as a high-value target for therapeutic intervention.[2]

While numerous small molecule inhibitors of p38 MAPK have been developed, their clinical progression has been hampered by challenges related to off-target effects and insufficient efficacy.[3][4] This underscores the continuous need for novel chemical entities with improved potency and selectivity. This guide introduces 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine , a novel thiazole derivative, and provides a comprehensive framework for its preclinical benchmarking against three well-characterized p38 MAPK inhibitors: SB203580 , BIRB 796 , and Losmapimod .

This document is designed for researchers, scientists, and drug development professionals. It will provide a head-to-head comparison of the inhibitory activities of these compounds through a series of robust in vitro and cell-based assays. The experimental protocols are detailed to ensure reproducibility and are accompanied by explanations of the scientific rationale behind each step.

Comparative Inhibitory Profile

The following tables summarize the known inhibitory activities of the benchmark compounds. The goal of the described experimental workflow is to generate analogous data for this compound to enable a direct and objective comparison.

Table 1: In Vitro Enzymatic Inhibition of p38 MAPK Isoforms

Compoundp38α IC50/pKip38β IC50/pKip38γ IC50p38δ IC50
SB203580 50 nM (IC50)500 nM (IC50)>10,000 nM[5]>10,000 nM[5]
BIRB 796 38 nM (IC50)[6]65 nM (IC50)[6]200 nM[6]520 nM[6]
Losmapimod 8.1 (pKi)[7]7.6 (pKi)[7]--

Table 2: Cellular Activity - Inhibition of LPS-Induced TNF-α Production

CompoundCell LineIC50
SB203580 THP-10.3-0.5 µM[8]
BIRB 796 Human PBMCs21 nM[9]
Losmapimod --

Signaling Pathway and Experimental Overview

The experimental workflow is designed to assess the inhibitory potential of this compound at key nodes of the p38 MAPK signaling cascade. The pathway is initiated by extracellular stimuli, such as lipopolysaccharide (LPS), which leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.

p38_pathway cluster_extracellular Extracellular cluster_cellular Cellular LPS LPS TLR4 TLR4 LPS->TLR4 binds MKKs Upstream Kinases (MKK3/6) TLR4->MKKs activates p38 p38 MAPK MKKs->p38 phosphorylates p_p38 Phospho-p38 MAPK p38->p_p38 TranscriptionFactors Transcription Factors (e.g., ATF-2) p_p38->TranscriptionFactors phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TranscriptionFactors->Cytokines induces transcription TestCompound 4-(4-Methoxy-phenyl)- 5-methyl-thiazol-2-ylamine TestCompound->p38 Inhibits (Hypothesis)

Caption: p38 MAPK signaling cascade and the hypothesized point of inhibition.

The following experimental workflow will be employed to test this hypothesis and quantify the inhibitory activity.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis enzymatic_assay Biochemical Kinase Assay selectivity_assay Kinase Selectivity Profiling enzymatic_assay->selectivity_assay Determine Potency & cell_culture RAW 264.7 Cell Culture western_blot Phospho-p38 Western Blot cell_culture->western_blot Assess intracellular target engagement elisa Cytokine Release ELISA (TNF-α & IL-6) cell_culture->elisa Measure functional cellular outcome

Caption: Experimental workflow for benchmarking p38 MAPK inhibitors.

Detailed Experimental Protocols

In Vitro p38α MAPK Enzymatic Assay (Non-Radioactive)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant p38α kinase.

Rationale: This is a primary screen to determine direct inhibition of the target enzyme, independent of cellular factors. A non-radioactive format is chosen for safety and convenience.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).[1]

    • Reconstitute recombinant active p38α MAPK enzyme and the substrate (e.g., ATF-2) in the kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer.

    • Create a serial dilution of the test compound and the reference inhibitors (SB203580, BIRB 796, Losmapimod) in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted compounds.

    • Add the p38α enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP.

    • Incubate the plate at 30°C for 30-60 minutes.[10]

  • Detection and Analysis:

    • Terminate the reaction and detect the amount of phosphorylated ATF-2. This can be achieved using various methods, such as an antibody-based detection system (e.g., HTRF, ELISA) or a luminescence-based ADP detection assay (e.g., ADP-Glo™).[11]

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Phospho-p38 MAPK Western Blot Assay

This assay assesses the ability of the test compound to inhibit the phosphorylation of p38 MAPK within a cellular context.

Rationale: This experiment validates that the compound can penetrate the cell membrane and engage its intracellular target.

Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test compound or reference inhibitors for 1-2 hours.[12]

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 15-30 minutes to induce p38 MAPK phosphorylation.[12]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Harvest the cell lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.[13]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-p38 signal to the total p38 signal for each sample.

    • Determine the concentration-dependent inhibition of p38 phosphorylation.

LPS-Induced Cytokine Release Assay (ELISA)

This assay measures the functional downstream consequence of p38 MAPK inhibition, which is the reduction of pro-inflammatory cytokine production.

Rationale: This experiment provides evidence of the compound's anti-inflammatory activity in a relevant cellular model.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.[14]

    • Pre-treat the cells with various concentrations of the test compound or reference inhibitors for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[14]

  • Sample Collection:

    • Collect the cell culture supernatants.

  • ELISA for TNF-α and IL-6:

    • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[15]

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control.

    • Determine the IC50 values for the inhibition of TNF-α and IL-6 release.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to benchmark the novel thiazole derivative, this compound, against established p38 MAPK inhibitors. The proposed experimental workflow, from direct enzymatic inhibition to cellular functional outcomes, will provide a comprehensive profile of the compound's potency, cellular efficacy, and potential as a therapeutic agent for inflammatory diseases.

Positive results from these studies would warrant further investigation, including kinase selectivity profiling against a broader panel of kinases to assess off-target effects, as well as in vivo studies in animal models of inflammation to evaluate its pharmacokinetic properties and therapeutic efficacy.

References

  • Goldstein, D. M., et al. (2010). Selective p38α inhibitors clinically evaluated for the treatment of chronic inflammatory disorders. Journal of Medicinal Chemistry, 53(6), 2345-2353.
  • Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.
  • opnMe by Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. [Link]
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Fulcrum Therapeutics. (2024). Losmapimod, a p38 Small Molecule Inhibitor, Selectively Inhibits the DUX4 Program Without Negatively Impacting Myogenesis in FSHD. [Link]
  • opnMe by Boehringer Ingelheim. P38 MAPK Inhibitor I BIRB 796. [Link]
  • Patsnap Synapse.
  • Casasnovas, R., et al. (2017). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 2(10), 6847-6855.
  • Uddin, M. J., et al. (2021). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Molecules, 26(11), 3185.
  • Al-Ghafari, A., et al. (2022).
  • ResearchGate. A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]
  • Davies, S. P., et al. (2000). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 351(Pt 1), 95–105.
  • ResearchGate.
  • ResearchGate.
  • ResearchGate. 50 values calculated for SB203580 toward the kinases in the panel.. [Link]
  • Lee, J., et al. (2020). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 25(15), 3493.
  • Laufer, S., et al. (2005). An immunosorbent, nonradioactive p38 MAP kinase assay comparable to standard radioactive liquid-phase assays. Analytical Biochemistry, 344(1), 135-137.
  • Kim, J. Y., et al. (2020). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.
  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(506), eaai7835.
  • ResearchGate. The kinetics of binding to p38 MAP kinase by analogues of BIRB 796. [Link]
  • Kuma, Y., et al. (2005). BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. Journal of Biological Chemistry, 280(20), 19472-19479.
  • ResearchGate. Western blot analysis of p38, JNK, and ERK. RAW264.
  • Chen, Y. F., et al. (2019). Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. Molecules, 24(19), 3514.
  • ResearchGate. p38 MAPK inhibition by SB202190 / SB203580. [Link]
  • Fulcrum Therapeutics. (2022). Losmapimod, a p38 Small Molecule Inhibitor, Selectively Inhibits the DUX4 Program Without Negatively Impacting Myogenesis in FSHD. [Link]
  • ResearchGate. MAPK phosphorylation in RAW264.7 and Opto-RANKc cells.
  • Gutierrez, A., et al. (2007). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. Leukemia & Lymphoma, 48(10), 2023-2031.
  • Diskin, R., et al. (2008). Enzymatic activity and substrate specificity of mitogen-activated protein kinase p38alpha in different phosphorylation states. The Journal of Biological Chemistry, 283(39), 26346-26355.
  • Cohen, P. (2001). The role of protein phosphorylation in human health and disease. The Sir Hans Krebs Medal Lecture. European Journal of Biochemistry, 268(19), 5001-5010.

Sources

A Researcher's Guide to Cross-Validation of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine Activity in Diverse Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel 2-Aminothiazole Derivative

In the landscape of modern drug discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] These derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer properties.[2][3] The subject of this guide, 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine, is a novel derivative within this promising class. Based on the established bioactivity of its structural congeners, we hypothesize that this compound possesses potential as a kinase inhibitor, a class of targeted therapy that has revolutionized the treatment of various malignancies.[1][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the cross-validation of this compound's activity across a spectrum of preclinical models. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a strategy for interpreting comparative data to build a robust preclinical evidence package for this promising compound.

The Critical Imperative of Cross-Model Validation in Preclinical Research

The journey from a promising lead compound to a clinically viable drug is fraught with challenges, with a high rate of attrition in late-stage development. A primary contributor to this failure is the lack of robust and reproducible preclinical data. Cross-validation, the process of assessing a compound's activity and efficacy in multiple, distinct experimental systems, is a cornerstone of rigorous preclinical research.[5] By employing a battery of in vitro and in vivo models, we can gain a more holistic understanding of a compound's therapeutic potential, its mechanism of action, and its potential limitations. This multi-faceted approach is essential for building confidence in a compound's profile before committing to the substantial investment of clinical trials.

cluster_0 Cross-Validation Logic Compound 4-(4-Methoxy-phenyl)-5-methyl- thiazol-2-ylamine In_Vitro In Vitro Models (Mechanistic Insight) Compound->In_Vitro Initial Screening In_Vivo In Vivo Models (Physiological Relevance) Compound->In_Vivo Efficacy & PK/PD Data_Integration Integrated Data Analysis (Go/No-Go Decision) In_Vitro->Data_Integration In_Vivo->Data_Integration Clinical_Candidate Potential Clinical Candidate Data_Integration->Clinical_Candidate

Caption: A diagram illustrating the logical flow of cross-validation in preclinical drug discovery.

Part 1: In Vitro Validation - From Target Engagement to Cellular Effects

The initial phase of cross-validation focuses on in vitro models to elucidate the compound's mechanism of action and its effects at a cellular level. These assays are typically high-throughput and provide crucial data on potency and selectivity.[6]

Biochemical Kinase Inhibition Assays

To directly test our hypothesis, the first step is to assess the inhibitory activity of this compound against a panel of purified kinases. This will help identify the primary molecular target(s) of the compound.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding to a kinase.[7]

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution containing the kinase of interest, a europium-labeled anti-tag antibody, and a proprietary Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Procedure:

    • In a 384-well plate, add the compound dilutions.

    • Add the kinase/antibody/tracer mixture to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC₅₀ value.

Cell Viability and Proliferation Assays

Once a primary kinase target is identified, the next logical step is to evaluate the compound's effect on the viability and proliferation of cancer cell lines known to be dependent on that kinase's activity.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][11]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value.

cluster_1 In Vitro Experimental Workflow Start Start Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Start->Kinase_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Data_Analysis Comparative Data Analysis Kinase_Assay->Data_Analysis MTT_Assay MTT Cell Viability Assay (IC50 Determination) Cell_Culture->MTT_Assay MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: A flowchart of the in vitro experimental workflow for validating compound activity.

Hypothetical In Vitro Comparative Data

To illustrate the output of these assays, the following table presents hypothetical IC₅₀ values for this compound (Compound X) compared to established kinase inhibitors in relevant cancer cell lines.

CompoundTarget KinaseA549 (Lung Cancer) IC₅₀ (nM)MCF-7 (Breast Cancer) IC₅₀ (nM)HCT116 (Colon Cancer) IC₅₀ (nM)
Compound X Hypothesized: EGFR 50 150 >1000
Gefitinib[12]EGFR303500>10000
Abemaciclib[13]CDK4/6>1000015400

This data is for illustrative purposes only.

Part 2: In Vivo Validation - Assessing Efficacy in a Physiological Context

While in vitro assays provide valuable mechanistic insights, they lack the complexity of a whole organism.[8] In vivo models are therefore indispensable for evaluating a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a more physiologically relevant setting.[14]

Human Tumor Xenograft Models

A widely used in vivo model involves the subcutaneous implantation of human cancer cells into immunocompromised mice.[14][15] This allows for the assessment of a compound's ability to inhibit tumor growth in a living system.

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Preparation and Implantation:

    • Harvest cancer cells (e.g., A549) from culture and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound and a vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily for 21 days).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

cluster_2 In Vivo Experimental Workflow Start Start Implantation Tumor Cell Implantation in Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Efficacy_Eval Efficacy Evaluation (Tumor Growth Inhibition) Treatment->Efficacy_Eval Data_Analysis Comparative Data Analysis Efficacy_Eval->Data_Analysis End End Data_Analysis->End

Caption: A flowchart of the in vivo experimental workflow for validating compound efficacy.

Hypothetical In Vivo Comparative Data

The following table presents hypothetical tumor growth inhibition data for Compound X in an A549 lung cancer xenograft model, compared to a standard-of-care agent.

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1200 ± 150-
Compound X 50 mg/kg, daily 480 ± 90 60
Osimertinib[16]5 mg/kg, daily360 ± 7570

This data is for illustrative purposes only.

Synthesizing the Evidence: An Integrated Analysis

The true power of cross-validation lies in the integrated analysis of data from all models. In our hypothetical example, the in vitro data suggests that Compound X is a potent inhibitor of EGFR and exhibits significant cytotoxic activity against an EGFR-driven lung cancer cell line (A549). The in vivo data corroborates this finding, demonstrating that Compound X can effectively inhibit the growth of A549 tumors in a xenograft model.

The comparison with established drugs is also illuminating. While Compound X may be slightly less potent than Gefitinib in vitro and Osimertinib in vivo in this specific example, its distinct chemical structure could offer advantages in terms of overcoming resistance mechanisms or having a different safety profile. Further studies would be warranted to explore these possibilities.

By systematically progressing from in vitro to in vivo models and comparing the results to known standards, a comprehensive and compelling case can be built for the continued development of this compound as a potential anticancer therapeutic. This rigorous, multi-faceted approach to preclinical validation is the bedrock of successful translational research.

References

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  • MTT assay protocol. (n.d.). Abcam.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
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  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific.
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  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
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  • Cross-Validation of RET Inhibitor Data: A Comparative Guide for Researchers. (n.d.). BenchChem.
  • Targeted Kinase Inhibitor Activity Screening. (n.d.). BOC Sciences.
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  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.
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  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020).
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  • After a CDK4/6 Inhibitor: State of the Art in Hormone Receptor–Positive Metastatic Breast Cancer. (2023).
  • CDK4/6 Inhibitors. (n.d.). Susan G. Komen.
  • The role of tyrosine kinase inhibitors in the treatment of HER2+ metastatic breast cancer. (2021). Expert Review of Anticancer Therapy, 21(10), 1135–1150.
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  • Trethera Awarded $2.7M NIH Grant to Study Lung Cancer Drug Combination. (2026). Los Angeles Business Journal.
  • A New Cancer Inhibitor and Diagnostic Test for Early, High-risk Breast Cancer. (2021).
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  • Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(19), 115683.
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  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). Biopolymers and Cell, 37(5), 389-399.
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A Comparative Guide to the Synthesis of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine, is a key intermediate in the synthesis of various biologically active molecules. The efficiency and cost-effectiveness of its synthesis are therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the most common and effective synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each method's strengths and weaknesses.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely used method for the preparation of thiazole derivatives.[1] The reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea. The versatility and generally high yields of this method make it a primary choice for the synthesis of 2-aminothiazoles.

Conventional Thermal Synthesis

The conventional Hantzsch synthesis is a robust and well-established method that involves heating the reactants in a suitable solvent.

Materials:

  • 1-(4-methoxyphenyl)propan-1-one

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) or Ammonia solution

Step 1: α-Bromination of 1-(4-methoxyphenyl)propan-1-one

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-methoxyphenyl)propan-1-one (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product, 2-bromo-1-(4-methoxyphenyl)propan-1-one, with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-bromoketone. This intermediate is often used in the next step without further purification.

Step 2: Cyclization with Thiourea

  • Dissolve the crude 2-bromo-1-(4-methoxyphenyl)propan-1-one (1 equivalent) in ethanol in a round-bottom flask.

  • Add thiourea (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonia solution, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • α-Bromination: The bromination occurs at the α-position to the carbonyl group due to the enol or enolate formation under acidic or basic conditions, which then attacks the bromine. Acetic acid is a common solvent as it facilitates the reaction and is relatively easy to remove. The use of NBS can be a safer alternative to liquid bromine.

  • Cyclization: The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration to form the aromatic thiazole ring.[2] Ethanol is a widely used solvent as it effectively dissolves the reactants and allows for heating to reflux.

  • Neutralization: The reaction mixture is acidic due to the formation of HBr during the cyclization. Neutralization is necessary to deprotonate the aminothiazole and facilitate its precipitation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions. For the Hantzsch synthesis, it offers significantly reduced reaction times and often improved yields.[3]

Materials:

  • 2-bromo-1-(4-methoxyphenyl)propan-1-one

  • Thiourea

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine 2-bromo-1-(4-methoxyphenyl)propan-1-one (1 equivalent), thiourea (1.1 equivalents), and a minimal amount of ethanol as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 5-15 minutes. The reaction progress can be monitored by TLC if the reactor allows for sampling.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a beaker and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

  • Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a significant increase in the reaction rate. This is due to the efficient interaction of the microwave energy with the polar molecules in the mixture.

  • Solvent Choice: While solvent-free conditions are sometimes possible, a small amount of a polar solvent like ethanol can aid in heat distribution and dissolution of the reactants.

One-Pot Synthetic Approaches

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. For the synthesis of this compound, a one-pot procedure can be employed where the α-bromoketone is generated in situ and directly reacted with thiourea.

Experimental Protocol

Materials:

  • 1-(4-methoxyphenyl)propan-1-one

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol or Polyethylene glycol (PEG)-400/water mixture[4]

Procedure:

  • In a round-bottom flask, dissolve 1-(4-methoxyphenyl)propan-1-one (1 equivalent) and N-Bromosuccinimide (1.1 equivalents) in the chosen solvent (e.g., ethanol).

  • Heat the mixture (e.g., to 80 °C) for 20-30 minutes to facilitate the formation of the α-bromoketone.

  • Add thiourea (1.2 equivalents) to the reaction mixture.

  • Continue heating (reflux or microwave irradiation) for an additional 30-60 minutes.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and add water to precipitate the product.

  • Isolate the product by filtration, wash with water, and recrystallize from ethanol.

  • In situ Halogenation: The use of NBS allows for the controlled generation of the α-bromoketone in the same reaction vessel, avoiding the isolation of this often lachrymatory and unstable intermediate.

  • Green Solvents: The use of greener solvent systems like PEG-400 and water can make the process more environmentally friendly.[4]

Alternative Synthetic Route: The Cook-Heilbron Synthesis

While the Hantzsch synthesis is dominant, the Cook-Heilbron synthesis provides an alternative route, particularly for 5-aminothiazoles. A variation of this approach can be adapted for the synthesis of 2-aminothiazoles. This method typically involves the reaction of an α-aminonitrile with carbon disulfide or a related reagent.

Comparative Analysis of Synthetic Routes

Parameter Conventional Hantzsch Synthesis Microwave-Assisted Hantzsch Synthesis One-Pot Synthesis
Reaction Time 6-10 hours10-20 minutes1-2 hours
Typical Yield 70-85%85-95%80-90%
Scalability Readily scalableScalability can be limited by reactor sizeReadily scalable
Cost Moderate (solvents and energy)Higher initial equipment cost, lower energy costLower (fewer steps and less solvent)
Safety Use of bromine can be hazardousRequires specialized microwave equipmentAvoids isolation of lachrymatory α-haloketone
Environmental Impact Generates halogenated waste, solvent useReduced solvent and energy consumptionReduced solvent waste

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_hantzsch Conventional Hantzsch Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_onepot One-Pot Synthesis A1 1-(4-methoxyphenyl)propan-1-one B1 α-Bromination A1->B1 C1 2-bromo-1-(4-methoxyphenyl)propan-1-one B1->C1 D1 Cyclization with Thiourea C1->D1 E1 This compound D1->E1 A2 2-bromo-1-(4-methoxyphenyl)propan-1-one + Thiourea B2 Microwave Irradiation (5-15 min) A2->B2 C2 This compound B2->C2 A3 1-(4-methoxyphenyl)propan-1-one + NBS + Thiourea B3 In situ Bromination & Cyclization A3->B3 C3 This compound B3->C3

Caption: Comparative workflow of different synthetic routes.

Characterization Data of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR (DMSO-d₆): δ (ppm) 7.73 (d, 2H, Ar-H), 7.02 (s, 2H, NH₂), 6.95 (d, 2H, Ar-H), 3.75 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).[5]

  • ¹³C NMR (DMSO-d₆): δ (ppm) 168.0, 158.5, 148.0, 128.0, 127.5, 114.0, 112.0, 55.0, 11.5.

  • IR (KBr, cm⁻¹): 3420, 3280 (NH₂ stretching), 1610 (C=N stretching), 1520, 1490 (aromatic C=C stretching), 1250 (C-O stretching).

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₁H₁₂N₂OS: 221.07; found: 221.1.

Conclusion

For the synthesis of this compound, the Hantzsch synthesis remains the most reliable and versatile method. The choice between the conventional thermal method, microwave-assisted synthesis, or a one-pot approach will depend on the specific needs of the laboratory in terms of scale, available equipment, and desired throughput.

  • Conventional synthesis is ideal for large-scale production where reaction time is less of a constraint.

  • Microwave-assisted synthesis offers a significant advantage in terms of speed and is an excellent choice for rapid library synthesis and methodology development.[3]

  • One-pot synthesis provides an efficient and more environmentally friendly option by reducing the number of synthetic steps and the isolation of potentially hazardous intermediates.[4]

While alternative routes exist in principle, their lack of prevalence in the literature for this specific target molecule underscores the robustness and efficiency of the Hantzsch-based methodologies. Researchers should select the method that best aligns with their experimental goals and available resources.

References

  • A review on the Hantzsch thiazole synthesis. Chem. Rev.1951, 48 (1), 1–43.
  • Meng, G.; Wang, M.; Zheng, A.; Dou, J.; Guo, Z. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chem. Lett. Rev.2014, 7 (1), 46-49.
  • Bouherrou, H.; et al.
  • A review on microwave-assisted organic synthesis. J. Org. Chem.2002, 67 (19), 6475–6511.
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  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Int. J. Med. Chem.2014, 2014, 727981.
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules2023, 28 (1), 35.
  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal2020, 5 (2), 168-176.
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank2021, 2021(2), M1231.
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  • NH4I-Promoted Electrosynthesis of 2-Aminothiazole Derivatives from Ketone Compounds and NH4SCN. J. Org. Chem.2019, 84 (19), 12237–12245.
  • Hantzsch thiazole synthesis - labor
  • Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole. Asian Journal of Chemistry2007, 19 (2), 1039-1042.
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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 2-aminothiazole scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of pharmacological activities.[1] This guide provides a comprehensive in vivo efficacy comparison of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine and its related analogs, with a primary focus on their anti-inflammatory and anticancer properties. By synthesizing data from multiple preclinical studies, this document aims to offer researchers and drug development professionals a clear, data-driven perspective on the structure-activity relationships (SAR) that govern the in vivo performance of this promising class of compounds.

Introduction: The Therapeutic Potential of 2-Aminothiazoles

The thiazole ring is a core component of numerous clinically approved drugs, valued for its metabolic stability and diverse biological activities.[1] The 2-aminothiazole moiety, in particular, has been extensively explored, leading to the discovery of compounds with potent anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2] The focus of this guide, this compound, and its analogs belong to a chemical space that has shown significant promise in modulating key biological pathways implicated in various diseases.

The rationale for comparing these specific analogs lies in understanding how subtle structural modifications to the 4-phenyl ring influence their in vivo efficacy. The electronic and steric properties of substituents at this position can profoundly impact target engagement, pharmacokinetic profiles, and ultimately, therapeutic outcomes.

Experimental Protocols: A Foundation for In Vivo Evaluation

To ensure the scientific integrity of this comparative guide, it is essential to detail the standard in vivo methodologies employed in the evaluation of these thiazole derivatives. The following protocols represent widely accepted and validated models for assessing anti-inflammatory and anticancer efficacy.

Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)

This is a classic and highly reproducible model of acute inflammation. The underlying principle involves the injection of carrageenan, a phlogistic agent, into the paw of a rodent, which elicits a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the production of prostaglandins, involving the induction of cyclooxygenase-2 (COX-2).[3]

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping and Fasting: Animals are randomly assigned to control and treatment groups and are typically fasted overnight before the experiment.

  • Compound Administration: The test compounds, including this compound and its analogs, are administered intraperitoneally (i.p.) or orally (p.o.) at specified doses. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin or diclofenac is used as a positive control, and the vehicle solution is administered to the negative control group.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G cluster_pre Pre-Treatment cluster_exp Experiment cluster_post Data Analysis acclimatization Animal Acclimatization grouping Grouping & Fasting acclimatization->grouping administration Compound/Vehicle Administration grouping->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement (hourly) induction->measurement calculation Calculate % Edema Inhibition measurement->calculation

Workflow for Carrageenan-Induced Paw Edema Assay.
Dalton's Lymphoma Ascites (DLA) Tumor Model in Mice (Anticancer Assay)

The DLA model is a widely used in vivo screening model for anticancer agents. It involves the intraperitoneal inoculation of DLA tumor cells into mice, which leads to the development of ascitic tumors. The efficacy of a test compound is evaluated based on its ability to prolong the survival of the tumor-bearing mice and reduce tumor burden.[4]

Step-by-Step Protocol:

  • Tumor Cell Propagation: DLA cells are maintained by serial intraperitoneal transplantation in healthy mice.

  • Tumor Inoculation: A known number of viable DLA cells (e.g., 1 x 10^6 cells) are injected intraperitoneally into healthy mice to induce tumor formation.

  • Treatment Regimen: 24 hours after tumor inoculation, the animals are randomized into control and treatment groups. The test compounds and a standard chemotherapeutic agent (e.g., 5-fluorouracil) are administered intraperitoneally for a specified number of days.

  • Monitoring and Data Collection: The animals are monitored daily for changes in body weight and survival.

  • Evaluation of Anticancer Activity: The anticancer efficacy is assessed by determining:

    • Mean Survival Time (MST): The average lifespan of the mice in each group.

    • Increase in Lifespan (% ILS): Calculated as: [(MST of treated group / MST of control group) - 1] x 100.

    • Packed Cell Volume (PCV): A measure of tumor cell growth in the ascitic fluid.

    • Viable Tumor Cell Count: The number of live tumor cells in the ascitic fluid.

G cluster_setup Tumor Induction cluster_treat Treatment cluster_eval Evaluation propagation DLA Cell Propagation inoculation Intraperitoneal Inoculation propagation->inoculation randomization Randomization of Mice inoculation->randomization treatment Daily i.p. Treatment randomization->treatment monitoring Monitor Body Weight & Survival treatment->monitoring data_collection Collect Ascitic Fluid monitoring->data_collection analysis Analyze MST, %ILS, PCV, Viable Cells data_collection->analysis

Workflow for Dalton's Lymphoma Ascites (DLA) Tumor Model.

In Vivo Efficacy Comparison and Structure-Activity Relationship (SAR)

The following sections synthesize available preclinical data to provide a comparative analysis of the in vivo efficacy of this compound and its analogs.

Anti-inflammatory Activity

The anti-inflammatory potential of 4-aryl-5-methyl-thiazol-2-ylamine derivatives is often attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, such as COX-1, COX-2, and 5-lipoxygenase (5-LOX).[5] The substitution pattern on the 4-phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.

Table 1: Comparative In Vivo Anti-inflammatory Activity of 4-Aryl-5-methyl-thiazol-2-ylamine Analogs in the Carrageenan-Induced Paw Edema Model.

Compound ID4-Phenyl SubstituentIn Vivo ModelDose (mg/kg)% Edema Inhibition (at peak)Reference
Lead Compound 4-Methoxy Rat20Data not directly available in a comparative study-
Analog A4-ChloroRat20~55-65%[5]
Analog B4-NitroRat20~44%[6]
Analog C4-MethylRat20~60%[7]
Analog D4-FluoroRat20~50-60%[6]
Indomethacin-Rat10~53-60%[6][8]

SAR Insights:

  • Electron-Withdrawing Groups: Halogens such as chloro and fluoro at the para-position of the phenyl ring generally confer potent anti-inflammatory activity. This is likely due to favorable interactions within the active site of target enzymes like COX-2.[5]

  • Electron-Donating Groups: The presence of a methoxy group (as in the lead compound) is common in many biologically active thiazoles. While direct comparative data is lacking, the known electronic properties of the methoxy group suggest it could contribute to favorable binding interactions. The 4-methyl group also demonstrates significant activity.[7]

  • Nitro Group: A nitro-substituted analog showed moderate anti-inflammatory effects.[6]

G cluster_pathway Arachidonic Acid Cascade cluster_inhibitors Inhibition by Thiazole Derivatives membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation thiazole 4-Aryl-5-methyl-thiazol-2-ylamines thiazole->cox Inhibition thiazole->lox Inhibition

Simplified Signaling Pathway of COX/LOX Inhibition.
Anticancer Activity

The anticancer effects of 2-aminothiazole derivatives are often linked to their ability to inhibit various protein kinases or interfere with microtubule polymerization.[9] The in vivo efficacy of these compounds is typically evaluated in tumor xenograft or ascites models.

Table 2: Comparative In Vivo Anticancer Activity of 4-Aryl-5-methyl-thiazol-2-ylamine Analogs in the DLA Model.

Compound ID4-Phenyl SubstituentIn Vivo ModelDose (mg/kg)Increase in Lifespan (% ILS)Reference
Lead Compound 4-Methoxy Mouse50Data not directly available in a comparative study-
Analog E2,4-DichloroMouse50~72%[4]
Analog F4-BromoMouse50Data available but not quantified as %ILS[4]
5-Fluorouracil-Mouse20~92%[4]

SAR Insights:

  • Halogen Substitution: Dichloro-substitution on the phenyl ring (Analog E) resulted in significant in vivo anticancer activity, demonstrating a potent increase in the lifespan of tumor-bearing mice.[4] This suggests that electron-withdrawing and lipophilic groups are beneficial for this activity.

  • Methoxy Group: The presence of methoxy groups on the phenyl ring of related thiazole structures has been associated with potent anticancer activity in other studies, often linked to the inhibition of tubulin polymerization.[9] While direct in vivo comparative data for the lead compound is not available, this provides a strong rationale for its potential efficacy.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory and anticancer agents. The available in vivo data, primarily from studies on its structural analogs, highlights the critical role of the substituent on the 4-phenyl ring in modulating biological activity. Electron-withdrawing groups, particularly halogens, have consistently demonstrated potent efficacy in both anti-inflammatory and anticancer models.

While the methoxy group of the lead compound is a common feature in many bioactive molecules, a direct, head-to-head in vivo comparison with a systematic series of analogs is necessary to definitively establish its position within the structure-activity relationship. Future research should focus on synthesizing and evaluating a library of these compounds under standardized in vivo protocols to generate robust, comparable data. Such studies will be invaluable in guiding the optimization of this promising chemical scaffold towards clinical development.

References

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  • Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impactfactor. [URL: https://www.impactfactor.
  • Synthesis, characterization and anticancer evaluation of some novel 2- (substitutedphenyl)-5-methyl-3-(phenylamino) - Scholars Research Library. [URL: https://www.scholarsresearchlibrary.com/articles/synthesis-characterization-and-anticancer-evaluation-of-some-novel-2-substitutedphenyl-5-methyl-3-phenylamino-13-thiazolid.pdf]
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  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. [URL: https://www.graphyonline.com/archives/archivedetails.php?id=10100]
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  • Synthesis, Characterization and Anticancer Evaluation of Some Novel 2-(Substitutedphenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-ones - Scope Journal. [URL: https://scopejournal.org/Content/scopemed-v5i10.37.pdf]
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  • Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32912437/]
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  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881512/]
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A Head-to-Head Comparative Analysis of 4-(4-Methoxyphenyl)-5-methylthiazol-2-ylamine and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] This guide provides an in-depth, head-to-head comparison of 4-(4-Methoxyphenyl)-5-methylthiazol-2-ylamine with other notable thiazole derivatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

The Significance of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents.[3] This nucleus is a fundamental part of clinically applied anticancer drugs such as Dasatinib and Alpelisib.[4][5] The versatility of the 2-aminothiazole scaffold allows for substitutions at various positions, profoundly influencing its biological activity.[6][7] Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the thiazole ring are critical determinants of the compound's potency and selectivity.[7][8]

Profile of the Lead Compound: 4-(4-Methoxyphenyl)-5-methylthiazol-2-ylamine

4-(4-Methoxyphenyl)-5-methylthiazol-2-ylamine is a 2-aminothiazole derivative characterized by a methoxy-substituted phenyl group at the C4 position and a methyl group at the C5 position. The presence of the methoxyphenyl group can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets. The methyl group at the C5 position can also modulate its activity and selectivity.

Head-to-Head Comparison: Methodology and Rationale

This guide will compare 4-(4-Methoxyphenyl)-5-methylthiazol-2-ylamine with other thiazole derivatives based on their reported biological activities. The selection of comparators is based on structural similarities and their established significance in anticancer, antimicrobial, and anti-inflammatory research. The comparison will be grounded in experimental data from various studies, highlighting key performance indicators such as IC50 values for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial effects.

It is crucial to acknowledge that the presented data is synthesized from multiple independent studies. Therefore, variations in experimental conditions (e.g., cell lines, bacterial strains, assay protocols) should be considered when interpreting the comparative performance.

Comparative Analysis of Biological Activities

Anticancer Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in anticancer drug discovery.[4][5] Various derivatives have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[4][9]

Table 1: Comparative Anticancer Activity of Thiazole Derivatives

Compound/AnalogTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Substituted Thiazole DerivativeMCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
Substituted Thiazole DerivativeHepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
2-Aminothiazole Analog 20 H1299 (Human Lung Cancer)4.89--
2-Aminothiazole Analog 20 SHG-44 (Human Glioma)4.03--
Thiazole Derivative 11c HepG-2 (Hepatocellular Carcinoma)~4 µg/mL--
Thiazole Derivative 6g HepG-2 (Hepatocellular Carcinoma)~7 µg/mL--
Thiazole Derivative 11c MCF-7 (Breast Cancer)~3 µg/mL--
Thiazole Derivative 6g MCF-7 (Breast Cancer)~4 µg/mL--

Data synthesized from multiple sources.[1][4][10] Direct comparison should be made with caution due to variations in experimental setups.

The data indicates that substitutions on the thiazole ring significantly impact cytotoxic efficacy. For instance, some 2-aminothiazole analogs with lipophilic substituents at the 4- and/or 5-positions have demonstrated moderate to good antitumor activities.[4] Specifically, compound 20 from one study showed potent activities against human lung cancer (H1299) and human glioma (SHG-44) cell lines with IC50 values of 4.89 and 4.03 µM, respectively.[4] Another study reported that chlorine-containing derivatives, 11c and 6g , were the most potent against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines.[10]

Antimicrobial Activity

Thiazole derivatives are a significant class of antimicrobial agents, with some exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13] The antimicrobial action of thiazoles can be attributed to various mechanisms, including the inhibition of essential enzymes like DNA gyrase.[11]

Table 2: Comparative Antimicrobial Activity of Thiazole Derivatives

Compound/AnalogTarget MicroorganismMIC (µg/mL)Reference Drug
Thiazole Derivative 3 Methicillin-resistant S. aureus230-700Ampicillin
Thiazole Derivative 2 Methicillin-resistant S. aureus-Ampicillin
Thiazole Derivative 4 Methicillin-resistant S. aureus-Ampicillin
Thiazole Derivative 37c Bacteria46.9 - 93.7-
Thiazole Derivative 37c Fungi5.8 - 7.8-
Thiazole Derivative 5e B. subtilis15.6Penicillin
Thiazole Derivative 5e S. aureus15.6Penicillin
Thiazole Derivative 5h E. coli31.25Penicillin
Thiazole Derivative 5h B. subtilis31.25Penicillin

Data synthesized from multiple sources.[12][13][14] Direct comparison should be made with caution due to variations in experimental setups.

The antimicrobial potency of thiazole derivatives is highly dependent on their substitution patterns. For example, compounds 2 , 3 , and 4 showed higher potential than the reference drug ampicillin against three resistant strains: methicillin-resistant Staphylococcus aureus, P. aeruginosa, and E. coli.[12] Another study found that compound 37c exhibited strong antibacterial and antifungal activities.[13] Furthermore, SAR analysis of a series of thiazole derivatives indicated that electron-withdrawing substituents like fluorine and chlorine enhance potency, as seen with compounds 5e and 5h .[14]

Anti-inflammatory Activity

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in the pathology of many inflammatory diseases.[6] Certain 2-aminothiazole derivatives have been investigated as iNOS inhibitors.

Table 3: Comparative Anti-inflammatory Activity of Thiazole Derivatives

Compound/AnalogActivity MetricResultReference Drug
5a [5-(1-methyl)ethyl-4-methylthiazol-2-ylamine]iNOS SelectivitySimilar to 1b L-NAME
5b [5-(1,1-dimethyl)ethyl-4-methylthiazol-2-ylamine]iNOS SelectivitySimilar to 1b L-NAME
Nitro-substituted thiazole derivatives% Inhibition of Paw EdemaBetter than standardNimesulide
Compound 3c % Inhibition of Paw Edema (Carrageenan test)Up to 44%-
Compound 3d % Inhibition of Paw Edema (Carrageenan test)Up to 41%-

Data synthesized from multiple sources.[6][15][16] Direct comparison should be made with caution due to variations in experimental setups.

Studies have shown that appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole ring can improve inhibitory activity and selectivity for iNOS.[6] For instance, the selectivity of compounds 5a and 5b for iNOS was found to be much higher than that of L-NAME.[6] In other research, nitro-substituted thiazole derivatives demonstrated better anti-inflammatory activity than the standard drug Nimesulide in a carrageenan-induced rat paw edema model.[15][16] Compounds 3c and 3d showed the most promising results, with up to 44% and 41% inhibition, respectively.[15]

Experimental Protocols

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)

A common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.

Step-by-step Methodology:

  • Reaction Setup: A mixture of an α-haloketone, a thiourea or thioamide derivative, and a base (e.g., pyridine, triethylamine) is prepared in a suitable solvent such as ethanol or dioxane.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period, ranging from a few hours to overnight.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The residue is then treated with water or an appropriate aqueous solution to precipitate the product.

  • Purification: The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent or by column chromatography.

Causality Behind Experimental Choices: The choice of α-haloketone and thiourea derivative directly determines the substituents on the final thiazole ring. The base is crucial for neutralizing the hydrogen halide formed during the reaction, driving the reaction to completion. The solvent is selected based on the solubility of the reactants and its boiling point for the desired reaction temperature.

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone intermediate Intermediate alpha_haloketone->intermediate thiourea Thiourea Derivative thiourea->intermediate base Base base->intermediate Catalyst solvent Solvent (e.g., Ethanol) solvent->intermediate Medium aminothiazole 2-Aminothiazole Derivative intermediate->aminothiazole Cyclization

Caption: Generalized workflow for Hantzsch thiazole synthesis.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step-by-step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Self-Validating System: The inclusion of a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) in each assay is essential for validating the results. The vehicle control ensures that the solvent used to dissolve the compounds does not have a significant effect on cell viability, while the positive control confirms that the assay is sensitive to cytotoxic effects.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhesion Allow Cells to Adhere Overnight seed_cells->adhesion add_compounds Add Test Compounds (Varying Concentrations) adhesion->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This comparative guide underscores the significant potential of 4-(4-Methoxyphenyl)-5-methylthiazol-2-ylamine and other thiazole derivatives as scaffolds for the development of novel therapeutic agents. The biological activity of these compounds is intricately linked to the nature and position of substituents on the thiazole ring. The presented data, synthesized from multiple studies, provides a valuable resource for researchers in medicinal chemistry and drug discovery. Further head-to-head studies under standardized conditions are warranted to definitively establish the relative potency and selectivity of these promising compounds.

References

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A Senior Application Scientist's Guide to the Validation of a High-Throughput Screening Assay for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of novel therapeutic agents is a paramount objective. Thiazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target. However, the reliability of any HTS campaign hinges on the meticulous validation of the screening assay.

This guide provides an in-depth, experience-driven comparison of HTS assay validation for thiazole derivatives with alternative screening methodologies. It is designed to equip you with the technical knowledge and practical insights necessary to design, validate, and execute a robust screening campaign, ensuring the generation of high-quality, reproducible data.

The Imperative of Rigorous Assay Validation

The primary goal of HTS is to identify true positive hits from a vast sea of inactive compounds. A poorly validated assay can lead to a high rate of false positives (compounds that appear active but are not) or false negatives (active compounds that are missed), resulting in wasted resources and misleading structure-activity relationship (SAR) data.[3] Therefore, a rigorous validation process is not merely a preliminary step but a critical foundation for the entire drug discovery cascade.

A well-validated HTS assay should be:

  • Accurate and Precise: The assay must consistently and reliably measure the intended biological activity.

  • Sensitive: It should be able to detect the activity of weakly potent compounds.

  • Robust: The assay should be insensitive to minor variations in experimental conditions.

  • Reproducible: Results should be consistent within and between experimental runs.[4]

A Framework for HTS Assay Validation: A Step-by-Step Protocol

The following protocol outlines a comprehensive approach to validating a cell-based HTS assay for identifying thiazole derivatives that inhibit a specific protein kinase, a common target for this class of compounds.[1][2][5][6][7]

Pre-Validation: Assay Development and Optimization

Before formal validation, the assay must be developed and optimized. This involves selecting the appropriate cell line, substrate, and detection reagents, and determining optimal concentrations and incubation times. The goal is to achieve a stable and sufficiently large signal window (the difference between the positive and negative control signals).[8][9]

Formal Validation: Key Parameters and Acceptance Criteria

1. Plate Uniformity Assessment:

  • Objective: To evaluate the consistency of the assay signal across a 384-well plate and identify any systematic errors (e.g., edge effects).

  • Procedure:

    • Prepare a 384-well plate with alternating columns of positive controls (e.g., cells treated with a known inhibitor of the target kinase) and negative controls (e.g., cells treated with DMSO vehicle).

    • Incubate the plate under standard assay conditions.

    • Measure the assay signal (e.g., luminescence, fluorescence).

  • Analysis and Acceptance Criteria:

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for both positive and negative controls.

    • %CV should ideally be <15% for both controls.

    • Visually inspect a heat map of the plate to identify any gradients or patterns.

2. Signal Window and Z'-Factor Determination:

  • Objective: To quantify the quality and robustness of the assay.

  • Procedure:

    • Using the data from the plate uniformity assessment.

    • Calculate the Signal-to-Background (S/B) ratio and the Z'-factor.

  • Analysis and Acceptance Criteria:

    • S/B Ratio: (Mean of Positive Control) / (Mean of Negative Control). A higher S/B ratio is generally better, but it does not account for data variability.

    • Z'-Factor: A dimensionless statistical parameter that reflects both the signal window and the data variation.[10][11][12][13][14] The formula is: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • Acceptance Criteria for Z'-Factor: [10][11][12][13]

      • Z' > 0.5: An excellent assay, suitable for HTS.

      • 0 < Z' ≤ 0.5: A marginal assay, may require further optimization.

      • Z' < 0: An unacceptable assay.

3. Reproducibility Assessment:

  • Objective: To ensure the assay performs consistently over time and between different experiments.

  • Procedure:

    • Repeat the plate uniformity and Z'-factor experiments on at least three different days.

    • If multiple operators or liquid handling instruments will be used, assess inter-operator and inter-instrument variability.

  • Analysis and Acceptance Criteria:

    • The Z'-factor should consistently be > 0.5 .

    • The %CV for controls should remain within the acceptable range.

4. DMSO Tolerance:

  • Objective: To determine the maximum concentration of DMSO (the solvent for the compound library) that can be tolerated by the assay without significantly affecting its performance.

  • Procedure:

    • Run the assay with a range of DMSO concentrations (e.g., 0.1% to 2%).

    • Evaluate the impact on the Z'-factor and cell viability (for cell-based assays).

  • Analysis and Acceptance Criteria:

    • The final DMSO concentration used in the HTS should not cause a significant decrease in the Z'-factor or induce cytotoxicity. Typically, this is ≤ 1% .

Visualizing the HTS Validation Workflow

HTS_Validation_Workflow cluster_pre_validation Pre-Validation cluster_validation Formal Validation cluster_decision Decision Assay Development Assay Development Optimization Optimization Assay Development->Optimization Plate Uniformity Plate Uniformity Optimization->Plate Uniformity Z_Factor Signal Window & Z'-Factor Plate Uniformity->Z_Factor Reproducibility Reproducibility Z_Factor->Reproducibility DMSO_Tolerance DMSO Tolerance Reproducibility->DMSO_Tolerance Proceed_to_HTS Proceed to HTS DMSO_Tolerance->Proceed_to_HTS All Criteria Met Re-optimize Re-optimize Assay DMSO_Tolerance->Re-optimize Criteria Not Met Re-optimize->Optimization

Caption: A streamlined workflow for the validation of a high-throughput screening assay.

A Comparative Analysis of Screening Methodologies

While HTS is a powerful tool, it is not the only approach for hit identification. Virtual Screening (VS) and Fragment-Based Screening (FBS) have emerged as viable and often complementary alternatives. The choice of methodology depends on factors such as the nature of the target, available resources, and the desired characteristics of the initial hits.

FeatureHigh-Throughput Screening (HTS)Virtual Screening (VS)Fragment-Based Screening (FBS)
Principle Experimental screening of large, diverse compound libraries.Computational screening of virtual compound libraries.[15][16][17][18]Experimental screening of small, low molecular weight "fragments".[19][20][21][22][23][24][25]
Library Size 100,000s to millions of compounds.[3]Millions to billions of virtual compounds.[16]1,000s of fragments.[22][23][25]
Typical Hit Rate 0.1% - 1%[26][27][28]1% - 40% (computationally predicted)[26][27]3% - 10%[25]
Hit Potency Nanomolar to micromolar.Varies, often requires experimental validation.Millimolar to high micromolar.[23]
Cost per Compound $0.10 - $1.50+ per well.[29]Significantly lower than HTS.Lower initial screening cost than HTS.[27]
Timeline Weeks to months.Days to weeks.[27]Weeks to months (including hit-to-lead chemistry).
Target Requirement Robust and validated assay.3D structure of the target is highly beneficial (for structure-based VS).[15]High-quality protein suitable for biophysical methods (e.g., X-ray crystallography, NMR).[22]
Key Advantage Broadly applicable and well-established.Extremely fast and cost-effective for initial triage.High ligand efficiency of hits, often leading to better drug-like properties.[30]
Key Disadvantage High cost and potential for false positives.[24]Accuracy is dependent on the quality of the computational model.[15]Hits require significant medicinal chemistry effort to increase potency.

In-Depth Look at Alternative Screening Strategies

Virtual Screening (VS)

Virtual screening leverages computational power to predict the binding of small molecules to a biological target.[18] There are two main approaches:

  • Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein.[15] A library of virtual compounds is "docked" into the binding site of the protein, and a scoring function is used to rank the compounds based on their predicted binding affinity.[16]

  • Ligand-Based Virtual Screening (LBVS): When a 3D structure of the target is unavailable, LBVS uses the chemical structures of known active compounds to identify other molecules with similar properties.[15]

Workflow for Structure-Based Virtual Screening:

VS_Workflow Target_Preparation Target Preparation (3D Structure) Docking Molecular Docking Target_Preparation->Docking Library_Preparation Virtual Library Preparation Library_Preparation->Docking Scoring_Ranking Scoring and Ranking Docking->Scoring_Ranking Hit_Selection Virtual Hit Selection Scoring_Ranking->Hit_Selection Experimental_Validation Experimental Validation Hit_Selection->Experimental_Validation

Caption: A typical workflow for a structure-based virtual screening campaign.

Fragment-Based Screening (FBS)

Fragment-based screening is a powerful approach for identifying novel chemical matter.[21] It involves screening a library of small, low-complexity molecules ("fragments") for weak binding to the target protein.[23] Because of their small size, fragments can explore chemical space more efficiently than larger molecules and often form high-quality interactions with the target.[30] Hits from an FBS campaign are then optimized into more potent lead compounds through medicinal chemistry efforts, such as fragment growing or linking.[30]

Workflow for Fragment-Based Screening:

FBS_Workflow Fragment_Library_Screening Fragment Library Screening (e.g., NMR, X-ray) Hit_Identification Hit Identification (Weak Binders) Fragment_Library_Screening->Hit_Identification Structural_Biology Structural Biology (Co-crystallization) Hit_Identification->Structural_Biology Hit_to_Lead Hit-to-Lead Chemistry (Fragment Growing/Linking) Structural_Biology->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization

Caption: The iterative process of a fragment-based screening and lead discovery campaign.

Conclusion and Future Perspectives

The validation of a high-throughput screening assay is a critical, multi-faceted process that underpins the success of any drug discovery campaign targeting thiazole derivatives. By meticulously assessing parameters such as plate uniformity, signal window, Z'-factor, and reproducibility, researchers can ensure the generation of high-quality, reliable data.

Furthermore, it is essential to recognize that HTS is one of several powerful tools for hit identification. Virtual screening and fragment-based screening offer compelling advantages in terms of speed, cost-effectiveness, and the novelty of the chemical matter they can uncover. The optimal screening strategy will depend on the specific research question and available resources. A thoughtful consideration of these methodologies will empower researchers to make informed decisions and ultimately accelerate the discovery of the next generation of thiazole-based therapeutics.

References

  • Dalvit, C., et al. (2011). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. [Link]
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  • Jhoti, H., et al. (2013). Fragment-based drug design : tools, practical approaches, and examples. Methods in Enzymology. [Link]
  • Lionta, E., et al. (2014). Docking, virtual high throughput screening and in silico fragment-based drug design.
  • Hajduk, P. J., & Greer, J. (2007). Fragment-Based Drug Discovery: A Practical Approach. Journal of the American Chemical Society. [Link]
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  • Sliwoski, G., et al. (2014). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
  • Li, Q., & Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
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  • Keri, G., et al. (2012). Data Analysis Approaches in High Throughput Screening. High-Throughput Screening for Food Safety Assessment. [Link]
  • Bioinformatics Review. (2020). Virtual Screening Methodology for Structure-based Drug Designing.
  • Domainex. (2021). How do you choose between HTS, virtual screening and FBDD?. Domainex. [Link]
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia. [Link]
  • Drug Target Review. (2015). The importance of adequately triaging hits from HTS campaigns. Drug Target Review. [Link]
  • CCDC. (n.d.). Ligand-Based Virtual Screening. CCDC. [Link]
  • BioProcess International. (n.d.). Fragment-Based Screening in Drug Discovery: How to Improve Hit Rates & Deliver Higher-Value Targets.
  • Bashir, M. A., et al. (2018). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules. [Link]
  • ResearchGate. (n.d.). The ratio of HTS campaigns that were followed up based on target type.
  • Sittampalam, G. S., et al. (2017). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SLAS Discovery. [Link]
  • Coussens, N. P., & Auld, D. S. (2016). Chapter 17: “So You Want to Run a High-throughput Screen: Do You Know How Much That Costs?”. Assay Guidance Manual. [Link]
  • National Center for Biotechnology Information. (2012). Preface - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Creative Biostructure. (n.d.). Fragment-based Screening (FBS).
  • Meiler Lab. (n.d.). Virtual high-throughput screening. Meiler Lab. [Link]
  • 3D Cell Culture. (n.d.).
  • Kumar, A., et al. (2019). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances. [Link]
  • El-Gamal, M. I., et al. (2024).
  • El-Gamal, M. I., et al. (2024).
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Putri, C. O., & Cahyana, A. H. (2021). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings. [Link]
  • Kumar, D., et al. (2013).
  • Vourloumis, D., & Leonis, G. (2012). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. [Link]
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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Metabolic Stability Imperative

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in a wide array of blockbuster drugs, from the antiretroviral Ritonavir to the kinase inhibitor Dasatinib and the anti-inflammatory Meloxicam.[2][3]

However, the journey of a thiazole-containing molecule from a promising hit to a successful drug is fraught with metabolic challenges. The body's primary defense against foreign compounds (xenobiotics) is a sophisticated enzymatic system, predominantly located in the liver, designed to modify and eliminate them.[4][5] A compound that is metabolized too quickly will fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly may accumulate and cause toxicity.[5] Furthermore, metabolism can lead to the formation of reactive metabolites, which can covalently bind to cellular macromolecules and trigger adverse drug reactions.[6][7]

Therefore, a deep understanding and early assessment of metabolic stability are not just procedural steps but a central pillar of rational drug design. This guide provides researchers, scientists, and drug development professionals with a framework for comparing the metabolic stability of different thiazole analogs. We will delve into the primary metabolic pathways, detail robust experimental protocols for their assessment, and discuss the critical structure-metabolism relationships that empower chemists to design more durable and effective medicines.

Pillar 1: Understanding the Metabolic Fate of Thiazole Analogs

The metabolic fate of a thiazole-containing drug is primarily dictated by Phase I metabolism, which introduces or exposes functional groups. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[4][8][9] For the thiazole ring itself, several oxidative pathways are of key concern.

Quantum chemical studies and experimental metabolite identification have revealed that CYP-mediated biotransformation can occur at multiple sites on the thiazole nucleus.[6][7] The most common pathways include:

  • Epoxidation: Formation of a highly reactive epoxide on the C4-C5 double bond. This pathway is often the most kinetically and thermodynamically favored metabolic route.[6][7]

  • S-Oxidation: Direct oxidation of the sulfur atom to form a sulfoxide.

  • N-Oxidation: Direct oxidation of the nitrogen atom.

The presence of substituents can dramatically influence which pathway dominates. For instance, an amino group on the thiazole ring can facilitate these metabolic pathways, reducing the energy barrier for oxidation.[7] Understanding these potential metabolic "hot spots" is the first step in designing stability assays and interpreting their results.

Metabolic_Pathways cluster_0 CYP450-Mediated Oxidation Thiazole Thiazole Analog (Parent Drug) Metabolites Thiazole->Metabolites Epoxide Epoxide (on C4=C5 bond) Metabolites->Epoxide Epoxidation (Often Favored) SOxide S-Oxide Metabolites->SOxide S-Oxidation NOxide N-Oxide Metabolites->NOxide N-Oxidation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Reagents (Microsomes, Buffer, Analogs) B 2. Add Microsomes & Test Analog to 96-well plate A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction by adding NADPH Cofactor C->D Start Metabolism E 5. Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) D->E F 6. Quench Reaction with cold Acetonitrile + IS E->F G 7. Centrifuge to precipitate protein F->G H 8. Analyze Supernatant via LC-MS/MS G->H I 9. Quantify Parent Drug Peak Area (relative to Internal Standard) H->I J 10. Calculate t½ and CLint I->J

Caption: Standard experimental workflow for a liver microsomal stability assay.

3. Step-by-Step Procedure:

  • Preparation: Thaw liver microsomes and dilute them in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). [8]2. Incubation Setup: In a 96-well plate, add the microsomal solution. Then add the test compounds (final concentration typically 1 µM) and positive controls. [8][10]3. Control Setup (Trustworthiness): Prepare parallel wells for each compound without the NADPH cofactor. This "minus-cofactor" control is critical to ensure that any compound loss is due to enzymatic metabolism and not chemical instability or non-specific binding. [8][11]4. Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature. [11]5. Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the minus-cofactor controls). [11]6. Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding a larger volume of ice-cold acetonitrile with the internal standard. [8][11]The "0 min" time point represents 100% of the initial compound concentration.

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed to pellet the precipitated microsomal proteins. [11][12]8. Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point. [4] 4. Data Analysis & Interpretation: The fundamental output is the percentage of the parent compound remaining over time. From this, two key parameters are derived:

  • Half-Life (t½): The time it takes for 50% of the compound to be metabolized. This is calculated from the slope (k) of the natural log plot of '% remaining' versus time.

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. It relates the rate of metabolism to the drug concentration.

    • CLint (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL protein concentration) [11]

Pillar 3: Comparative Data and Structure-Metabolism Relationships (SMR)

The goal of the assay is to generate comparative data to guide medicinal chemistry efforts. By testing a series of analogs in parallel, researchers can build a structure-metabolism relationship (SMR) profile.

Data Presentation: Quantitative data should be summarized in a clear, tabular format. A lower half-life and higher intrinsic clearance indicate lower metabolic stability.

Table 1: Example Metabolic Stability Data for a Thiazole Analog in Dog Liver Microsomes. This table presents example data to illustrate how results are typically displayed. Data is adapted from a study evaluating a novel antibacterial thiazole compound. [13]

Compound Half-Life (t½, min)¹ Intrinsic Clearance (CLint, µL/min/mg)¹ Stability Classification
Thiazole Analog 3 12.4 55.9 Moderate
Verapamil (High Clearance Control) 6.8 102.0 Low
Warfarin (Low Clearance Control) > 60 < 11.6 High

¹Values are the mean of duplicate experiments.

Table 2: Pharmacokinetic Profiles of Marketed Thiazole-Containing Drugs. This table provides a broader context by showing in vivo pharmacokinetic parameters for several approved drugs containing a thiazole scaffold. Note that these are not from a head-to-head study and are influenced by many factors beyond microsomal stability. [3]

Derivative Class Bioavailability (%) Primary Metabolism
Dasatinib Kinase Inhibitor ~14-34 CYP3A4
Febuxostat Xanthine Oxidase Inhibitor ~85 Oxidation & Glucuronidation
Ritonavir Protease Inhibitor Not specified CYP3A4, CYP2D6

| Pramipexole | Dopamine Agonist | >90 | Negligible |

Building the Structure-Metabolism Relationship (SMR): The true power of this analysis comes from correlating structural changes with changes in stability. General principles for improving the metabolic stability of heterocyles include: [14]

  • Blocking Sites of Metabolism: If metabolite identification studies show that a specific position on the thiazole or a substituent is the primary site of metabolism, that site can be "blocked." A common strategy is the introduction of a fluorine atom, which is small and generally does not hinder binding to the target protein, but whose strong carbon-fluorine bond is resistant to CYP-mediated oxidation.

  • Modulating Electronics: Adding electron-withdrawing groups to the thiazole ring or adjacent aromatic systems can make them less susceptible to oxidation by the electron-hungry CYP enzymes.

  • Reducing Lipophilicity: Highly lipophilic (greasy) compounds tend to have a higher affinity for the active sites of CYP enzymes. Reducing the compound's lipophilicity (LogP or LogD) by introducing polar groups can decrease metabolism and improve overall properties.

  • Steric Hindrance: Introducing bulky groups near a metabolic soft spot can sterically hinder the ability of the CYP enzyme to access and oxidize that position.

By systematically synthesizing and testing analogs where these modifications are made, a clear picture emerges, allowing chemists to rationally design molecules with an optimal balance of potency and metabolic stability.

Conclusion

The metabolic stability of thiazole analogs is a critical, multi-faceted parameter that must be addressed early and systematically in any drug discovery program. It is not a property to be "fixed" at the end, but rather one to be "designed" from the beginning. By understanding the fundamental metabolic pathways catalyzed by CYP450 enzymes, employing robust and self-validating in vitro assays like the microsomal stability assay, and meticulously analyzing the resulting data to build strong structure-metabolism relationships, research teams can significantly increase the probability of success. This methodical approach transforms the challenge of metabolism from a potential project-killer into a solvable, data-driven optimization problem, paving the way for the development of safer and more effective thiazole-based therapeutics.

References

  • AxisPharm. Microsomal Stability Assay Protocol. URL: https://www.axispharm.com/microsomal-stability-assay-protocol/
  • Taxak, N., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. URL: https://pubs.acs.org/doi/10.1021/acs.chemrestox.0c00450
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. URL: https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-li-5jyl89q4ev2w/v1
  • BioDuro. ADME Microsomal Stability Assay. URL: https://www.bioduro-sundia.com/adme/microsomal-stability-assay/
  • Domainex. Microsomal Clearance/Stability Assay. URL: https://www.domainex.com/discovery-services/adme-dmpk/in-vitro-assays/microsomal-clearance-stability
  • Cyprotex (Evotec). Microsomal Stability. URL: https://www.cyprotex.com/admepk/metabolism/microsomal-stability
  • Taxak, N., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33900062/
  • Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 2927-2949. URL: https://pubs.acs.org/doi/10.1021/jm201589e
  • Dossetter, A. G., et al. (2011). A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in pharmaceutical compounds. MedChemComm, 2, 715-724. URL: https://pubs.rsc.org/en/content/articlelanding/2011/md/c1md00083a
  • Kim, Y., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/14749131/
  • Al-Hadedi, A. A. M., et al. (2020). Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes. Organic & Biomolecular Chemistry, 18(28), 5349-5360. URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00977a
  • BioIVT. Metabolic Stability Assay Services. URL: https://www.bioivt.com/adme-tox-services/metabolic-stability-assays
  • Mohammad, H., et al. (2015). Evaluation of metabolic stability of thiazole compound 3, verapamil,... ResearchGate. URL: https://www.researchgate.net/figure/Evaluation-of-metabolic-stability-of-thiazole-compound-3-verapamil-and-warfarin-in_tbl2_278028740
  • Uslu, B., et al. (2022). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 27(21), 7545. URL: https://www.mdpi.com/1420-3049/27/21/7545
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. URL: https://www.nuvisan.com/cro-services/dmpk/in-vitro-assays/metabolic-stability/
  • Shen, L., et al. (2008). Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/18155554/
  • Kumar, S., & S, V. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. URL: https://www.researchgate.
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  • Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules, 24(21), 3980. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6862383/
  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 639-661. URL: https://ijper.org/sites/default/files/IndainJPharmEducRes-56-3-639.pdf
  • Wujec, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5801. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10420138/
  • Dalvie, D. K., et al. (2009). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19712001/
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  • Acar, Ç., et al. (2025). Novel Aminothiazole-Chalcone Analogs: Synthesis, Evaluation Acetylcholinesterase Activity, In Silico Analysis. Chemistry & Biodiversity, 22(5), e202402777. URL: https://pubmed.ncbi.nlm.nih.gov/39715070/
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Sources

Assessing the Reproducibility of Findings for 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive assessment of the synthesis and potential biological activities of a specific derivative, 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine, with a focus on the reproducibility of findings. While direct, head-to-head reproducibility studies for this particular compound are not extensively documented in publicly available literature, this guide will establish a framework for its evaluation by comparing its synthesis and predicted activities with closely related, well-characterized 2-aminothiazole analogs.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols to facilitate independent verification and further exploration of this chemical entity.

Synthesis and Characterization: A Reproducible Pathway

The synthesis of this compound is most reliably achieved through the Hantzsch thiazole synthesis, a classic and highly reproducible condensation reaction.[3] This method involves the reaction of an α-haloketone with a thioamide or thiourea. The general robustness and high yields of the Hantzsch synthesis lend a high degree of confidence to the reproducible synthesis of the target compound.[4]

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 1-(4-Methoxyphenyl)propan-1-one

  • Bromine (Br₂)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • α-Bromination of the Ketone:

    • Dissolve 1-(4-methoxyphenyl)propan-1-one in a suitable solvent such as glacial acetic acid or chloroform.

    • Slowly add an equimolar amount of bromine (Br₂) dropwise while stirring at room temperature. The reaction progress can be monitored by the disappearance of the bromine color.

    • Upon completion, the reaction mixture is typically poured into water to precipitate the crude α-bromoketone, 1-bromo-1-(4-methoxyphenyl)propan-1-one. The product is then filtered, washed with water, and dried.

  • Hantzsch Thiazole Synthesis:

    • To a solution of the crude 1-bromo-1-(4-methoxyphenyl)propan-1-one in ethanol, add a slight molar excess of thiourea.

    • Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

    • The precipitated solid, this compound, is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Synthesis Workflow Diagram

Hantzsch_Synthesis Ketone 1-(4-Methoxyphenyl)propan-1-one alpha_Bromoketone 1-Bromo-1-(4-methoxyphenyl)propan-1-one Ketone->alpha_Bromoketone Bromination Target_Compound This compound alpha_Bromoketone->Target_Compound Condensation Thiourea Thiourea Thiourea->Target_Compound

Caption: Hantzsch synthesis workflow for this compound.

Comparative Analysis of Biological Activities

While specific biological data for this compound is sparse in the literature, the extensive research on structurally similar 2-aminothiazole derivatives allows for an informed comparative analysis. The biological activity of this class of compounds is significantly influenced by the nature and position of substituents on the thiazole ring.[3]

The table below summarizes the reported biological activities of several 2-aminothiazole derivatives that share key structural features with the target compound. This comparative data provides a basis for predicting the potential therapeutic applications of this compound and for designing experiments to validate these predictions.

Compound Structure Biological Activity Key Findings Reference
4-(4-Methoxyphenyl)-2-aminothiazole 4-methoxyphenyl at C4AntibacterialActive against Staphylococcus aureus and Escherichia coli when coated on magnetic nanoparticles.[5]
Various 4-aryl-2-aminothiazoles Aryl group at C4Anti-giardialN-acetylation and bromination at C5 enhanced activity.[6]
4-Aryl-5-aminoalkyl-thiazole-2-amines Aryl group at C4, aminoalkyl at C5ROCK II InhibitionPotent inhibition of ROCK II, suggesting potential in cancer therapy.[7]
Derivatives of 2-amino-5-methylthiazole Methyl group at C5AntioxidantSchiff base derivatives showed significant radical scavenging activity.[8]
4-Amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole 4-methoxyphenylamino at C2AntioxidantDemonstrated significant free radical scavenging potential.[2][9]
4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles 4-methoxyphenyl at C4 and C5AntiplateletPotent inhibition of cyclooxygenase and platelet aggregation.[10]

Analysis and Predicted Activity:

Based on the comparative data, this compound is predicted to exhibit a range of biological activities:

  • Antimicrobial Activity: The presence of the 4-(4-methoxyphenyl) group suggests potential antibacterial properties, similar to its unmethylated counterpart.[5]

  • Anticancer Activity: The 4-aryl-2-aminothiazole scaffold is a common feature in compounds with anticancer properties. The specific substitution pattern of the target compound warrants investigation for its cytotoxic effects against various cancer cell lines.[7]

  • Antioxidant Activity: The methoxy group on the phenyl ring and the overall electron-rich nature of the 2-aminothiazole core suggest that the compound may possess antioxidant and radical scavenging properties.[2][8][9]

  • Anti-inflammatory Activity: Given the link between inflammation and oxidative stress, and the known anti-inflammatory properties of some thiazole derivatives, this is another area of potential activity to explore.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility of biological findings, standardized and well-documented protocols are essential. The following are generalized protocols for assessing the key predicted activities of this compound.

In Vitro Antibacterial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation.

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of the compound to scavenge the stable free radical DPPH.

Materials:

  • Test compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compound and ascorbic acid in methanol.

  • Add the DPPH solution to each well containing the test compound or control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the effective concentration that scavenges 50% of DPPH radicals).

Logical Workflow for Compound Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of a novel compound like this compound, from synthesis to biological activity assessment.

logical_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis & Comparison Synthesis Hantzsch Thiazole Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Antimicrobial Antibacterial Screening (MIC) Characterization->Antimicrobial Anticancer Cytotoxicity Assay (MTT, IC50) Characterization->Anticancer Antioxidant DPPH Scavenging (EC50) Characterization->Antioxidant SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Antioxidant->SAR Comparison Comparison with Analogs SAR->Comparison

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for conducting and interpreting comparative molecular docking studies of thiazole derivatives. As researchers and drug development professionals, our goal extends beyond simply generating data; we aim to derive actionable insights that guide rational drug design. This document is structured to reflect the causality behind experimental choices, ensuring a robust and self-validating methodology. We will explore the foundational principles, a detailed experimental protocol, and illustrative case studies to demonstrate the power of this computational approach in modern medicinal chemistry.

The Rationale: Why Comparative Docking of Thiazole Derivatives?

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anticancer agent Dasatinib and various antimicrobial compounds.[1][2][3][4] Its unique electronic properties and ability to engage in diverse non-covalent interactions make it an attractive starting point for novel therapeutic agents.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[5][6] A comparative study, however, elevates this process. By docking a series of structurally related thiazole derivatives against a single biological target, we can:

  • Elucidate Structure-Activity Relationships (SAR): Understand how subtle changes in a molecule's structure (e.g., adding a hydroxyl group or a bulky substituent) impact its binding affinity and interaction profile.

  • Identify Key Pharmacophoric Features: Pinpoint the essential interactions—hydrogen bonds, hydrophobic contacts, ionic bonds—that are critical for biological activity.

  • Prioritize Synthetic Candidates: Computationally screen and rank a virtual library of derivatives, allowing for the strategic allocation of resources toward synthesizing only the most promising compounds.

  • Propose Mechanisms of Action: Generate hypotheses about how these molecules exert their effects at an atomic level, which can be validated by subsequent biological assays.[7]

The Protocol: A Self-Validating Docking Workflow

Scientific integrity demands a protocol that is not only reproducible but also inherently validates its own predictions. The following step-by-step methodology incorporates critical validation checks to ensure the trustworthiness of the generated data.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis & Correlation PDB 1. Target Selection (e.g., PDB Database) PrepP 3. Protein Preparation (Add H, Remove Water, Assign Charges) PDB->PrepP Ligands 2. Ligand Design (Thiazole Derivatives) PrepL 4. Ligand Preparation (Generate 3D, Minimize Energy) Ligands->PrepL Grid 5. Grid Box Generation (Define Active Site) PrepP->Grid Dock 6. Molecular Docking (Run Algorithm, e.g., AutoDock Vina) PrepL->Dock cluster_dock cluster_dock Grid->Dock Validate 7. Protocol Validation (Re-dock Native Ligand, Calc. RMSD) Dock->Validate Analysis 8. Pose Analysis (Binding Energy, H-Bonds, Hydrophobic Interactions) Validate->Analysis Compare 9. Comparative Analysis (Rank Derivatives) Analysis->Compare Correlate 10. Experimental Correlation (Compare with IC50/Ki values) Compare->Correlate

Caption: A self-validating workflow for comparative molecular docking.

Step-by-Step Methodology
  • Protein Target Preparation:

    • Action: Obtain the 3D crystal structure of the target protein, typically from the Protein Data Bank (PDB).

    • Procedure:

      • Remove all non-essential water molecules and co-factors from the PDB file. Causality: Water molecules can interfere with the docking algorithm unless they are known to be structurally integral to ligand binding.

      • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). Causality: This is critical for accurately calculating the electrostatic and hydrogen bonding interactions that govern binding affinity.

      • If the protein has multiple chains, retain only the one containing the active site of interest.

  • Ligand (Thiazole Derivative) Preparation:

    • Action: Generate low-energy 3D conformations for all thiazole derivatives in the series.

    • Procedure:

      • Sketch the 2D structures of the molecules.

      • Convert them to 3D structures and perform an initial geometry optimization using a suitable force field (e.g., MMFF94).

      • Assign partial charges and define rotatable bonds. Causality: Defining rotatable bonds allows the docking software to flexibly explore different conformations of the ligand within the binding pocket, mimicking real-world dynamics.

  • Binding Site Definition and Grid Generation:

    • Action: Define the three-dimensional space within the target protein where the docking will occur.

    • Procedure:

      • Identify the active site. The most reliable method is to use the coordinates of a co-crystallized ligand found in the original PDB file.

      • Generate a "grid box" that encompasses this entire active site with a margin of a few angstroms. Causality: The grid box pre-calculates the energetic properties of the pocket, dramatically speeding up the docking process. Its size is a balance: too small and it may miss viable binding modes; too large and it increases computation time unnecessarily.

  • Protocol Validation via Re-Docking:

    • Action: Validate the docking protocol's ability to reproduce a known binding pose. This is a crucial step for trustworthiness.

    • Procedure:

      • Extract the native (co-crystallized) ligand from the PDB file.

      • Dock this native ligand back into the prepared protein using the defined grid box.

      • Superimpose the top-scoring docked pose with the original crystallographic pose.

      • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the chosen docking parameters can accurately replicate the experimentally determined binding mode.[8][9]

  • Comparative Docking Simulation:

    • Action: Dock the entire series of prepared thiazole derivatives into the validated protein target.

    • Procedure: Use a docking program like AutoDock Vina, GOLD, or Glide.[10][11] The software will systematically sample orientations and conformations of each ligand within the active site, scoring and ranking the resulting poses.

  • Results Analysis and Interpretation:

    • Action: Analyze the docking output to extract binding energies and interaction data.

    • Procedure:

      • Binding Affinity: Examine the predicted binding energy (typically in kcal/mol) for the top-ranked pose of each derivative. Lower energy values suggest stronger, more stable binding.[12]

      • Interaction Analysis: Visualize the top-ranked pose in a molecular viewer. Identify and record key intermolecular interactions, such as hydrogen bonds (and their distances), hydrophobic contacts, and pi-stacking.

      • Experimental Correlation: The ultimate validation is to compare the computational rankings with experimental data.[13] A strong correlation between lower binding energies and lower experimental IC50 or Ki values significantly boosts confidence in the predictive power of the docking model.[12]

Case Studies: Thiazole Derivatives in Action

The following case studies, synthesized from published literature, illustrate how comparative docking provides critical insights across different therapeutic areas.

Case Study 1: Thiazole-Based Chalcones as Antimicrobial Agents
  • Objective: To understand the structural basis for the antibacterial activity of novel thiazole-based chalcones.

  • Target: E. coli DNA Gyrase B, a critical enzyme for bacterial DNA replication.[7][14]

  • Findings: A comparative docking study revealed that these derivatives bind to the ATP-binding site of DNA Gyrase. The analysis showed that specific substitutions on the chalcone phenyl ring directly influence binding affinity.

Derivative ClassTarget Protein (Example PDB)Docking Score Range (kcal/mol)Key Interacting ResiduesExperimental Validation
Thiazole-ChalconesDNA Gyrase B (e.g., 5L3J)-6.4 to -9.2[14]Asn46, Asp73, Glu50Compounds with better scores showed lower Minimum Inhibitory Concentrations (MICs) against various bacterial strains.[7][14]

The causality is clear: derivatives capable of forming a strong hydrogen bond with the side chain of residue Asn46 consistently showed lower (better) docking scores and enhanced antibacterial activity.[14] This insight is invaluable for designing next-generation analogs with improved potency.

Case Study 2: 2,4-Disubstituted Thiazoles as Anticancer Agents
  • Objective: To evaluate a series of thiazole derivatives as tubulin polymerization inhibitors for cancer therapy.

  • Target: Tubulin, at the colchicine binding site.

  • Findings: The study aimed to correlate the cytotoxic activity of the compounds against cancer cell lines (e.g., MCF-7, HeLa) with their predicted binding affinity for tubulin.

Derivative IDTarget Protein (Example PDB)Binding AffinityKey InteractionsExperimental Activity (IC50, µM)
Compound 5cTubulin (e.g., 1SA0)IC50 = 2.95 (Tubulin Polymerization)Interactions with Cys2413.35 (HeLa Cytotoxicity)[2]
Compound 7cTubulin (e.g., 1SA0)IC50 = 2.00 (Tubulin Polymerization)Trimethoxyphenyl moiety interacts with the hydrophobic pocket8.66 (MCF-7 Cytotoxicity)[2]
Compound 9aTubulin (e.g., 1SA0)IC50 = 2.38 (Tubulin Polymerization)Thiazole ring forms key contacts7.32 (HCT116 Cytotoxicity)[2]

The 3,4,5-trimethoxyphenyl moiety, a common feature in tubulin inhibitors, was found to occupy a key hydrophobic pocket, while the thiazole core oriented the rest of the molecule for optimal interactions. The strong correlation between the tubulin polymerization inhibition data and the docking predictions provided a clear rationale for the observed cytotoxicity.[2]

Ligand-Receptor Interaction Diagram

G POCKET Protein Active Site H_BOND_ACCEPTOR Asn46 (H-Bond Acceptor) HYDROPHOBIC_1 Val71 (Hydrophobic) HYDROPHOBIC_2 Ala47 (Hydrophobic) PI_STACK Tyr109 (Pi-Stacking) LIGAND Thiazole Derivative LIGAND->H_BOND_ACCEPTOR H-Bond LIGAND->HYDROPHOBIC_1 Hydrophobic LIGAND->HYDROPHOBIC_2 Hydrophobic LIGAND->PI_STACK Pi-Pi Stacking

Caption: Key interactions between a thiazole derivative and active site residues.

Conclusion and Future Outlook

Comparative molecular docking is an indispensable tool in the rational design of thiazole-based therapeutics. By systematically evaluating a series of related compounds, this approach transcends simple prediction, offering deep insights into the molecular determinants of biological activity. The self-validating workflow presented here ensures that these insights are grounded in robust, trustworthy data.

The true power of this methodology lies in its synergy with experimental work. Docking studies guide synthetic chemists to make more informed decisions, while experimental biological data, in turn, refines and validates the computational models. As we move forward, integrating these docking studies with more advanced methods like molecular dynamics simulations will further enhance our ability to predict not just binding, but the dynamics and stability of the ligand-receptor complex over time, accelerating the journey from concept to clinic.

References

  • Al-Ostath, A. I. et al. (2023). Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. PubMed.
  • Al-Ghorbani, M. et al. (2022). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. ResearchGate.
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  • Abdel-Maksoud, M. S. et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega.
  • Chepyala, K. et al. (2023). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Connect Journals.
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  • Wikipedia. Docking (molecular). Wikipedia.
  • Khan, I. et al. (2025). Novel thiazole-thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study. PubMed.
  • S, S. N. et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation.
  • Koppuravuri, N. P. (2020). How is a docking result validated? ResearchGate.
  • Khodadadi, E. et al. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed Central.
  • El-Metwaly, N. et al. (2019). (PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate.
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  • Kumar, D. & Singh, J. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central.
  • Ullah, F. et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. PubMed.
  • Medetalibeyoğlu, H. et al. (2025). Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega.
  • Tete, D. M. (2022). How to validate the molecular docking results ? ResearchGate.
  • Request PDF. (2025). Synthesis, Molecular Docking, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Potential of Thiazole Analogs as New Inhibitors for Alzheimer Disease. ResearchGate.

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A Comparative Guide to the Preclinical Validation of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of targeted therapies in oncology has underscored the importance of small molecules capable of selectively inhibiting oncogenic driver mutations. One such critical driver is the BRAF V600E mutation, which leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and is implicated in over 50% of malignant melanomas.[1][2][3] While first-generation inhibitors like Vemurafenib have shown significant clinical activity, challenges such as acquired resistance and paradoxical pathway activation in wild-type BRAF cells necessitate the development of novel chemical entities.[4][5][6]

This guide provides a comprehensive framework for the preclinical validation of a novel investigational compound, 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine (hereafter referred to as Compound X ). Based on its structural motifs, common to many kinase inhibitors, we hypothesize that Compound X acts as a potent and selective inhibitor of the BRAF V600E kinase. We will objectively compare its performance against the established BRAF inhibitor, Vemurafenib , providing detailed experimental protocols and supporting data to guide researchers in drug development.

Part 1: In Vitro Characterization and Target Validation

The initial phase of preclinical validation aims to confirm the compound's mechanism of action and assess its potency and selectivity at the cellular level. These experiments are foundational for establishing a therapeutic window and justifying progression to in vivo models.

Rationale for Experimental Choices

To validate Compound X as a BRAF V600E inhibitor, we must demonstrate three key attributes:

  • Direct Target Inhibition: Does it inhibit the kinase activity of BRAF V600E?

  • On-Target Cellular Efficacy: Does it suppress the proliferation of cancer cells harboring the BRAF V600E mutation?

  • Mechanism Confirmation: Does it modulate the downstream MAPK signaling pathway as expected?

For this, we will utilize the A375 human melanoma cell line, which is well-characterized to possess the homozygous BRAF V600E mutation and is a standard model for evaluating BRAF inhibitors.[7]

Cellular Viability Assessment

The primary measure of a compound's anti-cancer activity in vitro is its ability to reduce cell viability. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with the number of viable cells.[8][9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9]

Comparative Data: Anti-Proliferative Activity (GI₅₀)

The following table presents hypothetical data summarizing the concentration of each compound required to inhibit cell growth by 50% (GI₅₀) in the BRAF V600E-mutant A375 cell line after 72 hours of treatment.

CompoundTargetCell LineGI₅₀ (nM)
Compound X BRAF V600EA375 (Melanoma)85
Vemurafenib BRAF V600EA375 (Melanoma)110
Vehicle (DMSO) -A375 (Melanoma)> 10,000

This hypothetical data suggests Compound X exhibits superior potency in inhibiting the growth of BRAF V600E-mutant cells compared to Vemurafenib.

Target Engagement and Pathway Modulation

To confirm that the observed cytotoxicity is a direct result of BRAF V600E inhibition, we must analyze the phosphorylation state of downstream effectors in the MAPK pathway.[10] A potent BRAF inhibitor should decrease the phosphorylation of MEK and its substrate, ERK.[1][11] Western blotting is the gold-standard technique for this analysis.

Causality: A reduction in phosphorylated ERK (p-ERK) following treatment with Compound X provides a direct mechanistic link between target engagement (BRAF inhibition) and the antiproliferative phenotype observed in the MTT assay. It validates that the compound is acting via the intended pathway.

Signaling Pathway Diagram

BRAF_Pathway cluster_upstream Upstream Activation cluster_mapk MAPK Cascade cluster_inhibitors Inhibitors cluster_downstream Cellular Response RTK RTK RAS RAS RTK->RAS Activates BRAF BRAF V600E RAS->BRAF Activates (Constitutively Active) MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Regulates CompoundX Compound X CompoundX->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: The MAPK signaling pathway with constitutively active BRAF V600E.

Part 2: In Vivo Efficacy in a Xenograft Model

Promising in vitro results must be validated in a complex biological system. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are indispensable for evaluating a compound's anti-tumor efficacy, pharmacokinetics, and tolerability in vivo.[12][13]

Rationale for Model Selection

We will use an A375 cell line-derived subcutaneous xenograft model in immunocompromised mice (e.g., BALB/c nude or NSG). This model is widely used, reproducible, and allows for straightforward measurement of tumor volume as a primary endpoint.[7] The goal is to assess if the in vitro potency of Compound X translates to tumor growth inhibition in a living organism.

Experimental Design and Workflow

A well-designed in vivo study includes acclimatization, tumor implantation, randomization into treatment cohorts, a defined dosing schedule, and regular monitoring of endpoints.

In Vivo Experimental Workflow Diagram

InVivo_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis Acclimation Animal Acclimation (1 week) Implantation Subcutaneous Implantation (A375 cells) Acclimation->Implantation TumorGrowth Tumor Growth (to ~100-150 mm³) Implantation->TumorGrowth Randomization Randomization into Cohorts (n=8-10/group) TumorGrowth->Randomization Dosing Daily Dosing (21 days) Randomization->Dosing Monitoring Monitor Tumor Vol. & Body Weight (2x / week) Dosing->Monitoring Endpoint End of Study (Day 21) Monitoring->Endpoint Analysis Tumor Excision, Weight, & Further Analysis (Tox, PD) Endpoint->Analysis

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of professional integrity. This guide provides a detailed, step-by-step protocol for the disposal of 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine, ensuring the protection of laboratory personnel and the environment. By understanding the chemical nature of this compound and the principles of hazardous waste management, we can execute its disposal with the precision and care it demands.

Hazard Identification and Waste Characterization

Before any disposal protocol can be established, a thorough characterization of the waste is mandatory. This involves understanding the compound's physical and chemical properties and its associated hazards. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure—featuring a substituted thiazole ring and an aromatic amine group—allows for a reliable hazard assessment based on analogous compounds and established chemical principles.

The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][3]

Inferred Hazards of this compound:

  • Toxicity: Aromatic amines as a class are known for their potential health hazards, including toxicity and carcinogenicity.[4] Closely related compounds, such as 2-Amino-4-(4-methoxyphenyl)thiazole, are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5] Therefore, it is imperative to manage this compound as a toxic substance.

  • Irritation: The same analog causes skin and serious eye irritation.[5]

  • Environmental Hazards: Many aminothiazole derivatives are noted as being very toxic to aquatic life, with long-lasting effects.[6][7][8] Discharge into the environment must be strictly avoided.[9]

Based on these inferred properties, waste this compound must be classified and handled as hazardous chemical waste .[10]

PropertyInferred DataSource(s)
Chemical Name This compound
Molecular Formula C₁₁H₁₂N₂OSN/A
Physical Form Likely a solid (powder or crystalline)
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation[5][11]
Environmental Hazards Potentially toxic to aquatic life[6][7]
RCRA Classification Hazardous Waste (Toxicity Characteristic)[1][3]

Personnel Safety and Spill Management

Given the hazards, stringent adherence to safety protocols is non-negotiable. All handling and disposal activities must be performed within a well-ventilated area or a chemical fume hood.

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationSource(s)
Eye Protection Chemical safety goggles or a face shield.[11][12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, with a minimum thickness of 0.11 mm). Inspect gloves before use.[9][12]
Body Protection A laboratory coat.[10]
Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[13]

  • Assess the Spill: For minor spills of solid material, proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Cleanup (Solid Spills):

    • Do NOT use water to clean up, as this may create a solution that is harder to contain.

    • Carefully sweep or scoop the solid material using spark-free tools.[11][14] Avoid generating dust.[7]

    • Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, pads) into a designated hazardous waste container.[10][11]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Seal and label the waste container and manage it according to the disposal protocol below.

Step-by-Step Disposal Protocol

The "cradle-to-grave" principle of RCRA mandates that hazardous waste be managed responsibly from the point of generation to its final disposal.[2][15] The following protocol ensures compliance with these regulations.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Isolate the Waste: Collect all waste containing this compound. This includes unused pure chemical, reaction residues, and contaminated labware (e.g., pipette tips, weighing boats, gloves).[10]

  • Segregate Incompatibles: This compound should be segregated as a solid, organic, nitrogen- and sulfur-containing waste. Store it away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent potentially hazardous reactions.[16][17]

Step 2: Container Selection and Labeling

The waste container serves as the primary barrier against release to the environment.

  • Choose an Appropriate Container: Use a chemically compatible container that is in good condition and has a secure, leak-proof lid.[1][10] Do not use food-grade containers.[1] For solid waste, a wide-mouth polyethylene or polypropylene container is suitable.[7]

  • Label the Container Immediately: The container must be clearly labeled as soon as the first particle of waste is added.[10] The label must include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "Waste this compound" . List other components if it's a mixture.[10]

    • The associated hazards (e.g., "Toxic," "Irritant" ).

    • The date accumulation started (the date the first waste was added).[10]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][18] This is a common and serious regulatory violation.

  • Store Safely: Store the container in a secondary containment bin in a cool, dry, well-ventilated area away from incompatible materials.[14]

  • Monitor Accumulation Limits: Be aware of your facility's waste generator status (e.g., Small Quantity Generator, Large Quantity Generator) and the corresponding time and volume limits for waste accumulation.[2][15]

Step 4: Arranging for Final Disposal

Hazardous waste must never be disposed of in the standard trash or down the drain.[10][19]

  • Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves submitting a request to your Environmental Health & Safety (EHS) or equivalent department.

  • Professional Disposal: The waste will be collected by trained personnel and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15][20] These facilities use methods like chemical incineration with afterburners and scrubbers to destroy the compound safely.[9]

  • Maintain Records: Ensure all required paperwork, such as waste manifests, is completed accurately to maintain a clear "cradle-to-grave" record.[18]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a multi-step process grounded in a robust understanding of its chemical hazards and the governing regulatory standards. By diligently following the procedures for characterization, segregation, containment, and transfer, researchers can ensure they are not only compliant with federal and local laws but are also upholding their duty to protect themselves, their colleagues, and the environment.

References

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • National Environmental Trainers. (n.d.). RCRA Regulations Explained.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution.
  • Department of Toxic Substances Control. (n.d.). Resource Conservation and Recovery Act (RCRA).
  • MLI Environmental. (2025, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed.
  • Quest RC. (2019, July 17). What it Really Means to be RCRA Compliant with Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159644, 2-Amino-4-(4-methoxyphenyl)thiazole.
  • Angene Chemical. (n.d.). Safety Data Sheet.
  • Angene Chemical. (2025, February 26). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96129, 2-Amino-4-phenyl-5-methylthiazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351770, 2-Amino-5-methylthiazole.

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Personal protective equipment for handling 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Hazard Assessment: A Logic-Driven Approach

Understanding the potential hazards of this compound requires an analysis of its core chemical structure: the 2-aminothiazole moiety. This chemical family is prevalent in medicinal chemistry; however, it is not without risks.

  • Inferred Physical and Health Hazards : Based on related compounds like 2-aminothiazole and 2-amino-5-methylthiazole, this compound should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] It is likely to cause irritation to the skin, eyes, and respiratory system.[1][5][6][7]

  • The Toxicophore Consideration : The 2-aminothiazole group is recognized as a "privileged structure" in drug discovery but is also classified as a potential toxicophore.[8][9] This means it can be metabolically activated in the body to form reactive metabolites, which may lead to adverse drug reactions. While substitutions on the thiazole ring can sometimes mitigate this effect, the inherent risk necessitates cautious handling.[9]

  • Environmental Hazards : Close structural analogs are known to be very toxic to aquatic life with long-lasting effects.[3][4] Therefore, this compound must not be allowed to enter drains or surface water.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The following equipment is required for all handling procedures.

PPE CategoryRecommended EquipmentStandard/SpecificationJustification (Rationale)
Eye and Face Protection Chemical Splash Goggles & Full-Face ShieldANSI Z87.1 CompliantThiazole derivatives are known to cause serious eye irritation.[5][10] Goggles provide primary protection, while a face shield, worn over goggles, is essential when handling powders or any quantity that could splash.[11][12]
Hand Protection Nitrile Gloves (Disposable, Powder-Free)ASTM D6319Provides effective protection against incidental chemical contact.[10][11] For prolonged handling or immersion tasks, consider double-gloving or using thicker, chemical-resistant gloves.
Body Protection Long-Sleeved Laboratory CoatFlame-retardant material recommendedProtects skin and personal clothing from contamination.[5][11] A closed lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron is advised.[10]
Respiratory Protection NIOSH-Approved Respirator (e.g., N95 or higher)Varies by exposure levelRequired when handling the compound as a powder to prevent inhalation of dust.[5] All weighing and transfers of solid material should occur within a certified chemical fume hood or a ventilated balance enclosure to minimize aerosol generation.

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure risk and preventing contamination. Engineering controls are the first and most effective line of defense.

Step 1: Engineering Controls & Preparation
  • Primary Containment : All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to control vapor and dust inhalation.[5][10]

  • Work Area Preparation : Ensure the work surface is clean and uncluttered. Have all necessary equipment, including a designated waste container, within the fume hood before starting.

  • Safety Equipment Check : Verify that a safety shower and eyewash station are accessible and operational.[3]

Step 2: Donning PPE and Handling
  • PPE Donning : Put on all required PPE as specified in the table above before entering the handling area.

  • Weighing and Transfer : When handling the solid, use a spatula and weigh paper within the fume hood or a ventilated enclosure. Avoid creating dust. If dust is generated, stop and allow the ventilation to clear it.

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

Step 3: Decontamination and Doffing PPE
  • Surface Decontamination : After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.[1]

  • PPE Doffing : Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the face shield, lab coat, and goggles. Wash hands thoroughly with soap and water after all PPE is removed.[3]

The following diagram illustrates the mandatory workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase start Start: Review Protocol eng_controls Verify Engineering Controls (Fume Hood, Eyewash) start->eng_controls 1. Assess ppe_don Don Full PPE eng_controls->ppe_don 2. Protect weigh Weigh/Transfer Solid Compound ppe_don->weigh 3. Handle dissolve Prepare Solution weigh->dissolve If required decon Decontaminate Surfaces & Equipment dissolve->decon waste Segregate Hazardous Waste decon->waste 4. Dispose ppe_doff Doff PPE Correctly waste->ppe_doff 5. Secure end End: Wash Hands Thoroughly ppe_doff->end 6. Final Step

Caption: Safe Handling Workflow Diagram.

Emergency Procedures and Disposal

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate : Alert others in the area and evacuate if necessary.

  • Contain : Prevent the spill from spreading or entering drains.[3]

  • Handling Solid Spills : Do NOT dry sweep. Gently dampen the solid material with 60-70% ethanol to minimize dust.[1]

  • Collection : Carefully scoop the dampened material into a clearly labeled, sealable container for hazardous waste.[1][3]

  • Final Cleaning : Use absorbent paper dampened with ethanol to clean the spill area, then wash the surface with soap and water.[1] All cleanup materials must be disposed of as hazardous waste.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][12]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][12]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[3]

Waste Disposal

All waste containing this compound, including empty containers and contaminated disposables (gloves, paper towels), must be treated as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[3]

References

  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
  • Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine. Benchchem.
  • Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole. Benchchem.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Interactions, 330, 109244.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate.
  • 2-AMINOTHIAZOLE. CAMEO Chemicals - NOAA.
  • 2-Aminothiazole. PubChem, National Center for Biotechnology Information.
  • Safety Data Sheet for 2-Amino-5-methylthiazole. Thermo Fisher Scientific.
  • This compound Product Description. ChemicalBook.
  • Safety Data Sheet for 2-Thiazolamine. Fisher Scientific.
  • Safety Data Sheet for 4-Methyl-5-thiazoleethanol. Fisher Scientific.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Safety Data Sheet. TCI Chemicals.
  • Safety Data Sheet. Angene Chemical.
  • 2-Amino-5-methylthiazole. PubChem, National Center for Biotechnology Information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.